molecular formula C11H11NO2 B188949 methyl 6-methyl-1H-indole-2-carboxylate CAS No. 18377-65-6

methyl 6-methyl-1H-indole-2-carboxylate

Cat. No.: B188949
CAS No.: 18377-65-6
M. Wt: 189.21 g/mol
InChI Key: UYJKPZLQOCBHOS-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1H-indole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14-2)12-9(8)5-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJKPZLQOCBHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405833
Record name methyl 6-methyl-1H-indole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18377-65-6
Record name methyl 6-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-methyl-1H-indole-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Methyl 6-Methyl-1H-indole-2-carboxylate (CAS No. 18377-65-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methyl-1H-indole-2-carboxylate, with the Chemical Abstracts Service (CAS) registry number 18377-65-6, is a heterocyclic organic compound belonging to the indole class.[1][2] Indole derivatives are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and available spectroscopic data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. It is important to note that while some properties are experimentally determined, others are computationally predicted and should be considered as estimates.

PropertyValueSource
CAS Number 18377-65-6[1][2]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=CC2=C(C=C1)C=C(N2)C(=O)OC[1]
InChI Key UYJKPZLQOCBHOS-UHFFFAOYSA-N[1]
Melting Point Not available[3]
Boiling Point Not available[3]
Solubility Not available
Appearance White to off-white solid (typical for similar indole esters)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a substituted aniline. A common and effective method is the Fischer indole synthesis, followed by esterification.

Step 1: Synthesis of 6-Methyl-1H-indole-2-carboxylic acid

This step involves the reaction of a p-tolylhydrazine with pyruvic acid to form the corresponding hydrazone, which then undergoes cyclization under acidic conditions to yield the indole carboxylic acid.

  • Materials:

    • p-Tolylhydrazine hydrochloride

    • Pyruvic acid

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • A mixture of p-tolylhydrazine hydrochloride and pyruvic acid in a 1:1 molar ratio is suspended in glacial acetic acid.

    • The mixture is heated at reflux for 2-4 hours, during which time the cyclization occurs.

    • The reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated solid, 6-methyl-1H-indole-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Esterification to this compound

The carboxylic acid is then converted to its methyl ester.

  • Materials:

    • 6-Methyl-1H-indole-2-carboxylic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated) or Thionyl chloride

    • Sodium bicarbonate (saturated solution)

    • Anhydrous sodium sulfate

    • Dichloromethane or Ethyl acetate

  • Procedure using Sulfuric Acid (Fischer Esterification):

    • 6-Methyl-1H-indole-2-carboxylic acid is dissolved in an excess of anhydrous methanol.

    • A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

    • The mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • Procedure using Thionyl Chloride:

    • To a solution of 6-methyl-1H-indole-2-carboxylic acid in anhydrous methanol at 0 °C, thionyl chloride is added dropwise.

    • The reaction mixture is then stirred at room temperature for several hours or until the reaction is complete as indicated by TLC.

    • The solvent is removed under reduced pressure, and the residue is worked up as described in the Fischer esterification procedure.

The following diagram illustrates the general workflow for the synthesis:

Synthesis_Workflow p_tolylhydrazine p-Tolylhydrazine indole_acid 6-Methyl-1H-indole-2-carboxylic acid p_tolylhydrazine->indole_acid Fischer Indole Synthesis pyruvic_acid Pyruvic Acid pyruvic_acid->indole_acid ester This compound indole_acid->ester Esterification methanol Methanol methanol->ester acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->ester

General Synthesis Workflow

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • NH (indole): 8.5-9.5 (broad singlet)

  • Aromatic CHs: 7.0-7.6 (multiplets)

  • CH (indole C3): ~7.0 (singlet or doublet, J ≈ 2-3 Hz)

  • OCH₃ (ester): ~3.9 (singlet)

  • CH₃ (on benzene ring): ~2.4 (singlet)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Expected chemical shifts (ppm) in CDCl₃:

  • C=O (ester): ~162

  • Indole carbons: 100-140

  • OCH₃ (ester): ~52

  • CH₃ (on benzene ring): ~21

Mass Spectrometry (MS)

The exact mass of this compound is 189.078979 amu. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 189.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, the indole-2-carboxylate scaffold is a common feature in molecules with a wide range of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. Derivatives of indole-2-carboxylic acids have been investigated as inhibitors of various enzymes and as ligands for different receptors.

Further research is required to elucidate the specific biological functions of this compound. A logical workflow for such an investigation is presented below.

Biological_Investigation_Workflow synthesis Synthesis and Purification screening Biological Screening (e.g., cell-based assays) synthesis->screening hit_id Hit Identification screening->hit_id target_id Target Identification and Validation hit_id->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt

Workflow for Biological Activity Investigation

Conclusion

This technical guide provides a foundational understanding of this compound, including its chemical and physical properties, a detailed synthesis protocol, and expected spectroscopic data. While specific experimental data on some physical properties and biological activity are currently lacking, the information provided herein serves as a valuable resource for researchers and scientists working with this compound. The synthetic route is well-established for similar indole derivatives, and the provided workflow for biological investigation offers a roadmap for future studies to unlock the therapeutic potential of this molecule.

References

An In-depth Technical Guide to Methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-methyl-1H-indole-2-carboxylate, a key heterocyclic compound in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its relevance in the development of novel therapeutic agents.

Core Physicochemical Data

This compound is a substituted indole derivative. Its fundamental properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=CC2=C(C=C1)C=C(N2)C(=O)OC[1]
InChI Key UYJKPZLQOCBHOS-UHFFFAOYSA-N[1]

Synthetic Protocol: Fischer Indole Synthesis

The synthesis of this compound can be achieved via the Fischer indole synthesis, a classic and versatile method for preparing indoles.[2][3] This is followed by an esterification of the resulting carboxylic acid. The overall process involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate derivative.

Part 1: Synthesis of 6-methyl-1H-indole-2-carboxylic acid

Materials:

  • 4-methylphenylhydrazine hydrochloride

  • Sodium pyruvate

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium acetate

  • Deionized water

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride in a mixture of water and ethanol. Add sodium acetate to this solution to liberate the free hydrazine. To this mixture, add a solution of sodium pyruvate in water. Stir the reaction mixture at room temperature for 1-2 hours to form the phenylhydrazone.

  • Cyclization: Add glacial acetic acid to the reaction mixture containing the phenylhydrazone. Heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with cold water. The crude 6-methyl-1H-indole-2-carboxylic acid can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Part 2: Esterification to this compound

Materials:

  • 6-methyl-1H-indole-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Esterification Reaction: Suspend the purified 6-methyl-1H-indole-2-carboxylic acid in anhydrous methanol in a round-bottom flask. Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride. After the addition, warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Biological Significance and Applications

While this compound itself is primarily a synthetic intermediate, the indole-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry. Derivatives of this core have been investigated for a wide range of biological activities.

  • Anti-parasitic Agents: Carboxamide derivatives of 6-methyl-1H-indole-2-carboxylic acid have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5]

  • Antiviral Properties: The indole-2-carboxylic acid framework is a key feature of compounds designed as HIV-1 integrase strand transfer inhibitors.[6][7] These inhibitors are crucial components of highly active antiretroviral therapy (HAART).

  • Neuromodulatory Activity: Indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor, indicating their potential in treating neurological disorders.[8]

  • Anticancer and Antitubercular Activity: Certain indole-2-carboxamides have shown dual activity, inhibiting the growth of Mycobacterium tuberculosis and pediatric brain tumor cells.[9]

Visualizing the Synthetic and Discovery Pathway

To better illustrate the processes discussed, the following diagrams, generated using the DOT language, outline the key chemical transformation and a general workflow for the utilization of this compound in drug discovery.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 4_methylphenylhydrazine 4-methylphenylhydrazine Hydrazone_formation Hydrazone Formation 4_methylphenylhydrazine->Hydrazone_formation + Pyruvic_acid_derivative Pyruvic acid derivative Pyruvic_acid_derivative->Hydrazone_formation Tautomerization Tautomerization (Ene-hydrazine) Hydrazone_formation->Tautomerization Sigmatropic_rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_rearrangement Cyclization_and_elimination Cyclization & NH3 Elimination Sigmatropic_rearrangement->Cyclization_and_elimination Indole_product 6-methyl-1H-indole- 2-carboxylic acid Cyclization_and_elimination->Indole_product

Caption: Mechanism of the Fischer Indole Synthesis for 6-methyl-1H-indole-2-carboxylic acid.

Drug_Discovery_Workflow Start Methyl 6-methyl-1H- indole-2-carboxylate Derivatization Chemical Derivatization (e.g., Amidation) Start->Derivatization Library Library of Novel Indole Derivatives Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A generalized workflow for drug discovery using the indole-2-carboxylate scaffold.

References

Technical Guide: Physical Properties of Methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and computed properties of methyl 6-methyl-1H-indole-2-carboxylate. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes general experimental protocols for key characterization techniques and contextual information regarding the potential application of the broader indole-2-carboxamide chemical class in drug discovery.

Core Compound Information

This compound is an organic compound belonging to the indole class of heterocyclic compounds. The indole scaffold is a common motif in many biologically active molecules and pharmaceuticals.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂PubChem[1]
Molecular Weight 189.21 g/mol PubChem[1]
XLogP3 2.8PubChem[1]
Topological Polar Surface Area 42.1 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 189.078978594 DaPubChem[1]
CAS Number 18377-65-6PubChem[1]

Note on Melting Point: An experimental melting point for the positional isomer, methyl 5-methyl-1H-indole-2-carboxylate, has been reported as 165-167 °C. This suggests that the melting point of this compound is likely to be in a similar range.

Spectral Data

A ¹H NMR spectrum for "6-Methyl indole-2-carboxylic acid Methylester" (an alternative name for the target compound) is indexed in ChemicalBook, however, the detailed spectral data is not provided.[2]

Experimental Protocols

In the absence of specific experimental procedures for this compound, the following are generalized protocols for determining key physical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

  • Purity Indication: A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Apparatus:

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • NMR tube (typically 5 mm diameter)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pipettes and vials for sample preparation

Procedure:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The solution is then transferred to an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is set up by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.

  • Data Acquisition: A standard ¹H NMR pulse sequence is run to acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Spectral Analysis: The chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern) of the signals are analyzed to determine the structure of the molecule.

Logical Relationships in Drug Discovery

While no specific signaling pathways involving this compound have been identified, the broader class of indole-2-carboxamides has shown promise in drug discovery, particularly as anti-mycobacterial and anti-trypanosomal agents.[3][4][5] The following diagram illustrates a typical workflow for a phenotypic drug discovery campaign, which is a common approach in the search for new treatments for diseases like Chagas disease, caused by Trypanosoma cruzi.[6][7][8][9]

Drug_Discovery_Workflow cluster_0 In Vitro Screening Cascade cluster_1 Lead Optimization & Preclinical Development Compound_Library Compound Library HTS High-Throughput Screening (HTS) (Phenotypic Assay vs. T. cruzi) Compound_Library->HTS Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Initial Hits Selectivity_Assay Selectivity Assay (vs. Mammalian Cells) Hit_Confirmation->Selectivity_Assay Confirmed Hits (IC50) Lead_Generation Lead Generation Selectivity_Assay->Lead_Generation Selective Hits ADME_Tox ADME/Tox Profiling Lead_Generation->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) ADME_Tox->In_Vivo_Efficacy Optimized Leads Candidate_Selection Preclinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection Efficacious Compounds

References

Technical Guide: Physicochemical Properties of Methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methyl-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole class, a common scaffold in medicinal chemistry. Understanding its physicochemical properties, particularly solubility, is crucial for its potential application in drug discovery and development. This technical guide provides an in-depth overview of the available solubility data and related experimental protocols.

Physicochemical Properties

General physicochemical properties for this compound have been computed and are available through public databases.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂PubChem[1]
Molecular Weight189.21 g/mol PubChem[1]
XLogP32.8PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number18377-65-6PubChem[1]

Solubility Data

For a structural analog, methyl 1H-indole-2-carboxylate, a water solubility of 470 mg/L at 25 °C has been reported.[4] This highlights that solubility can vary significantly with minor structural modifications.

Due to the lack of specific data, experimental determination of solubility for this compound is strongly recommended.

Experimental Protocols for Solubility Determination

To address the absence of specific solubility data, researchers can employ established methods to determine the kinetic and thermodynamic solubility of the compound. The following is a generalized protocol for determining kinetic solubility using the shake-flask method, a widely accepted technique in early drug discovery.

Kinetic Solubility Assay: Shake-Flask Method

This method is suitable for high-throughput screening and provides a rapid assessment of a compound's solubility in an aqueous buffer, which is relevant for predicting its behavior in physiological media.[5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes or a 96-well filter plate

  • Thermomixer or orbital shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

  • Analytical balance

  • Pipettes and tips

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[5]

  • Sample Preparation:

    • Add a small volume of the DMSO stock solution (e.g., 2-5 µL) to a pre-determined volume of PBS (pH 7.4) in a microcentrifuge tube or well of a 96-well plate to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

    • Prepare a series of dilutions to test a range of concentrations.

  • Equilibration:

    • Seal the tubes or plate and place them in a thermomixer or orbital shaker.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for a defined period (e.g., 1-2 hours for kinetic solubility).[5]

  • Separation of Undissolved Compound:

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10-20 minutes) to pellet any precipitate.

    • Alternatively, if using a filter plate, centrifuge the plate to separate the solid from the supernatant.

  • Quantification:

    • Carefully collect the supernatant, ensuring no particulate matter is transferred.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method:

      • UV-Vis Spectrophotometry: If the compound has a chromophore, measure the absorbance at its λmax. A calibration curve prepared from known concentrations of the compound in the same buffer system (with the same percentage of DMSO) is required.

      • LC-MS/MS: This method is more sensitive and specific and is preferred for compounds with low UV absorbance or when analyzing mixtures. A calibration curve is also necessary.

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility under the specified conditions.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the kinetic solubility of a compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare high concentration stock solution in DMSO dilution Add stock solution to buffer to desired concentrations stock_solution->dilution buffer_prep Prepare aqueous buffer (e.g., PBS, pH 7.4) buffer_prep->dilution incubation Incubate with shaking (e.g., 2h at 25°C) dilution->incubation separation Separate solid from supernatant (Centrifugation or Filtration) incubation->separation quantification Quantify compound concentration in supernatant (UV-Vis or LC-MS/MS) separation->quantification data_analysis Determine highest soluble concentration quantification->data_analysis

Kinetic Solubility Determination Workflow.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for this compound. Research on related indole-2-carboxamide compounds has identified them as potential inhibitors of CYP51, an enzyme involved in sterol biosynthesis in Trypanosoma cruzi.[2][3] However, this mechanism has not been confirmed for this compound itself. Further biological studies are required to elucidate its molecular targets and downstream effects.

Conclusion

This technical guide summarizes the currently available information on the solubility of this compound. While specific quantitative data is lacking, this document provides researchers with established protocols to determine this critical parameter experimentally. A clear understanding of solubility is a prerequisite for the meaningful interpretation of biological data and for advancing any compound through the drug discovery pipeline. Further research is warranted to establish a comprehensive physicochemical and biological profile for this compound.

References

Spectroscopic Data of Methyl 6-methyl-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 6-methyl-1H-indole-2-carboxylate (CAS No: 18377-65-6), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical diagrams to facilitate a deeper understanding of its structural characterization.

Spectroscopic Data Summary

The structural integrity of this compound can be unequivocally confirmed through the synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search results--

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results-
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results--
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₁₁H₁₁NO₂, corresponding to a molecular weight of 189.21 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available in search results--

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the background spectrum of the empty ATR accessory.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Spectroscopic Instrumentation cluster_data_acquisition Data Acquisition & Processing cluster_analysis Structural Elucidation Sample Compound NMR_Sample Dissolved in Deuterated Solvent Sample->NMR_Sample IR_Sample Solid Sample Sample->IR_Sample MS_Sample Volatilized Sample Sample->MS_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec FT-IR Spectrometer IR_Sample->IR_Spec MS_Spec Mass Spectrometer MS_Sample->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

Structural_Confirmation_Logic cluster_data Spectroscopic Data cluster_info Derived Information NMR NMR (¹H & ¹³C) Framework Carbon-Hydrogen Framework NMR->Framework IR IR Func_Groups Functional Groups IR->Func_Groups MS MS Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Structure Structural Confirmation of This compound Framework->Structure Func_Groups->Structure Mol_Weight->Structure

References

An In-depth Technical Guide to the Crystal Structure of Methyl 6-methyl-1H-indole-2-carboxylate and its Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific crystal structure of methyl 6-methyl-1H-indole-2-carboxylate has not been deposited in publicly accessible crystallographic databases. This guide therefore presents the crystallographic data of the closely related analogue, methyl 1H-indole-2-carboxylate , as a representative model. The experimental protocols provided are established, general methodologies applicable to the synthesis and crystallographic analysis of this class of compounds.

Crystallographic Data of Methyl 1H-indole-2-carboxylate (Analogue)

The single-crystal X-ray diffraction data for methyl 1H-indole-2-carboxylate provides valuable insights into the molecular geometry, packing, and intermolecular interactions that can be extrapolated to its methylated analogue.[1] The key crystallographic parameters are summarized in the table below.

Parameter Value
CCDC Number245238
Empirical FormulaC₁₀H₉NO₂
Formula Weight175.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(3)
b (Å)5.012(1)
c (Å)14.123(3)
α (°)90
β (°)109.56(3)
γ (°)90
Volume (ų)823.4(3)
Z4
Density (calculated) (Mg/m³)1.413
Absorption Coefficient (mm⁻¹)0.098
F(000)368

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 245238.[1]

Synthesis and Crystallization

While a specific protocol for this compound is not detailed in the surveyed literature, a viable synthetic route is the well-established Fischer indole synthesis .[2][3][4] This versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Proposed Synthesis of this compound

The synthesis would proceed by reacting (4-methylphenyl)hydrazine with methyl pyruvate in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride.

Reactants:

  • (4-methylphenyl)hydrazine

  • Methyl pyruvate

  • Acid catalyst (e.g., Polyphosphoric acid, Zinc Chloride)

  • Solvent (e.g., Ethanol, Acetic Acid)

Reaction Scheme:

(4-methylphenyl)hydrazine + Methyl pyruvate → this compound

General Experimental Protocol for Fischer Indole Synthesis
  • Hydrazone Formation: (4-methylphenyl)hydrazine and methyl pyruvate are dissolved in a suitable solvent, such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added, and the mixture is stirred at room temperature to form the corresponding hydrazone.

  • Indolization: The solvent is removed, and the crude hydrazone is treated with a strong acid catalyst like polyphosphoric acid or zinc chloride. The mixture is heated to elevated temperatures (typically 80-150 °C) to induce cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Protocol for Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method for small organic molecules.

  • Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent will lead to the formation of single crystals over a period of several days to weeks.

Single-Crystal X-ray Diffraction: Experimental Protocol

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[5][6][7]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Data Analysis: The final refined structure provides detailed information on atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and crystallographic analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Reactants: (4-methylphenyl)hydrazine Methyl pyruvate Hydrazone Hydrazone Formation (Ethanol, Acetic Acid) Reactants->Hydrazone Indolization Indolization (Acid Catalyst, Heat) Hydrazone->Indolization Workup Work-up and Purification (Extraction, Chromatography) Indolization->Workup Product This compound Workup->Product

Caption: Proposed Fischer Indole Synthesis Workflow.

Crystallographic_Analysis_Workflow cluster_analysis Single-Crystal X-ray Diffraction Analysis Crystal_Growth Crystal Growth (Slow Evaporation) Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Data_Analysis Data Analysis (Bond Lengths, Angles, etc.) Structure_Refinement->Data_Analysis

Caption: Crystallographic Analysis Workflow.

References

An In-depth Technical Guide to Methyl 6-methyl-1H-indole-2-carboxylate: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of methyl 6-methyl-1H-indole-2-carboxylate, a key intermediate in the development of targeted therapeutics. This document details plausible historical synthetic routes, modern experimental protocols, and relevant biological context, including its application in the synthesis of Pyruvate Kinase M2 (PKM2) activators.

Introduction and Discovery

In contemporary research, this compound is recognized as a commercially available starting material for the synthesis of more complex molecules.[3][4] Notably, it serves as a crucial building block for the development of small-molecule activators of Pyruvate Kinase M2 (PKM2), an enzyme implicated in cancer metabolism.[3][4]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in Table 1. This data is essential for the identification and characterization of the compound.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol [5]
CAS Number 18377-65-6
Appearance White solid[6]
Melting Point Not reported
¹H NMR (400 MHz, CDCl₃) δ 8.97 (s, 1H), 7.58 (d, J = 8.2 Hz, 1H), 7.20 (d, J = 3.4 Hz, 2H), 3.96 (s, 3H), 2.47 (s, 3H)[6][7]
HR-MS (ESI-) m/z Calculated for C₁₁H₁₀NO₂ [M-H]⁻: 188.0717, Found: 188.0716[8]

Experimental Protocols for Synthesis

Two contemporary, high-yield synthetic methods for the preparation of this compound are detailed below.

Synthesis via Reductive N-Heterocyclization

This method, reported by Ragaini and coworkers, involves the palladium-catalyzed reductive cyclization of an ortho-nitroaryl-substituted olefin using formic acid as a carbon monoxide surrogate.[7]

Experimental Protocol:

A pressure tube is charged with methyl (E)-2-nitro-4-methylcinnamate (0.50 mmol), Pd(acac)₂ (0.5 mol %), and 1,10-phenanthroline (5 mol %). Acetone (10 mL) is added, followed by formic acid (1.25 mmol), acetic anhydride (1.25 mmol), and triethylamine (1.25 mmol). The tube is sealed and heated to 110 °C with stirring. After 10 hours, the reaction mixture is cooled to room temperature and the solvent is evaporated. The crude product is purified by silica gel column chromatography (hexane/ethyl acetate = 9/1 + 1% Et₃N) to afford this compound as a white solid.

  • Yield: 83% (79 mg)[7]

Synthesis via a Rhodium-Catalyzed Process

An alternative synthesis is described in the supporting information of a publication by a separate research group, which results in a slightly higher yield.

Experimental Protocol:

To a solution of the corresponding (Z)-methyl 2-azido-3-(p-tolyl)acrylate (0.2 mmol) in anhydrous dichloroethane (2 mL) is added [Rh₂(esp)₂] (1 mol%). The reaction mixture is stirred at 80 °C for 14 hours. After cooling to room temperature, the catalyst is removed by centrifugation and washed with ethyl acetate. The combined organic phases are evaporated to dryness. The crude product is purified by flash chromatography (1:20 EtOAc:hexanes) to yield this compound as a white solid.

  • Yield: 90% (25.4 mg)[8]

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis of PKM2 activators from this compound and the role of PKM2 in cellular metabolism.

G cluster_synthesis Synthesis of PKM2 Activators Start This compound Step1 Vilsmeier-Haack Formylation Start->Step1 Intermediate1 Indole-3-carboxaldehyde derivative Step1->Intermediate1 Step2 Methylation (K₂CO₃, MeI) Intermediate1->Step2 Intermediate2 N-methylated indole Step2->Intermediate2 Step3 Cyclization with Hydrazine Intermediate2->Step3 Core Pyridazinoindolone Core Step3->Core Step4 Further Functionalization Core->Step4 End PKM2 Activators Step4->End

Caption: Synthetic workflow for PKM2 activators.

G cluster_glycolysis Glycolysis & Cell Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P FBP Fructose-1,6-bisphosphate G6P->FBP PEP Phosphoenolpyruvate FBP->PEP PKM2_tetramer PKM2 (Active Tetramer) FBP->PKM2_tetramer Activates Pyruvate Pyruvate PEP->Pyruvate High Glycolytic Flux Biosynthesis Anabolic Pathways (e.g., Serine Synthesis) PEP->Biosynthesis Low Glycolytic Flux PKM2_tetramer->PEP PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer->PKM2_dimer PKM2_dimer->PEP GrowthFactors Growth Factor Signaling (e.g., p-Tyr) GrowthFactors->PKM2_dimer Promotes Activators Small-Molecule Activators Activators->PKM2_tetramer Stabilizes

Caption: Regulation of PKM2 in cellular metabolism.

Biological Relevance: Targeting Pyruvate Kinase M2

Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step. In contrast to the constitutively active PKM1 isoform found in most normal tissues, PKM2 is predominantly expressed in cancer cells and embryonic tissues.[6][8] PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form is prevalent in cancer cells and leads to a metabolic shift known as the Warburg effect, where cells favor glycolysis over oxidative phosphorylation, even in the presence of oxygen. This metabolic reprogramming supports rapid cell proliferation by shunting glycolytic intermediates into anabolic pathways for the synthesis of nucleotides, amino acids, and lipids.[9][10]

The development of small-molecule activators that stabilize the tetrameric form of PKM2 is a promising therapeutic strategy to reverse the Warburg effect and inhibit cancer cell growth.[4][11] As evidenced in the literature, this compound serves as a vital starting material for the synthesis of such activators, highlighting its importance in the field of drug discovery and development.[3][4]

References

An In-depth Technical Guide to Methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a general workflow for the evaluation of its biological activity.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

  • 6-methyl-1H-indole-2-carboxylic acid methyl ester

  • Methyl 6-methylindole-2-carboxylate

  • 6-Methyl indole-2-carboxylic acid Methylester

  • And various database identifiers such as DTXSID40405833 and CHEMBL3275257[1]

The core structure of this molecule is a bicyclic system composed of a benzene ring fused to a pyrrole ring, characteristic of the indole scaffold. The indole ring is substituted with a methyl group at the 6-position and a methyl carboxylate group at the 2-position.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂PubChem[1]
Molecular Weight189.21 g/mol PubChem[1]
Exact Mass189.078978594 DaPubChem[1]
XLogP3-AA2.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]
Topological Polar Surface Area42.1 ŲPubChem[1]
Heavy Atom Count14PubChem[1]
CAS Number18377-65-6PubChem[1]

Synthesis of this compound

The synthesis of indole derivatives is a cornerstone of heterocyclic chemistry, with the Fischer indole synthesis being a classic and versatile method.[2][3][4] This approach involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a suitable starting material would be (4-methylphenyl)hydrazine and methyl pyruvate.

Representative Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative method based on the principles of the Fischer indole synthesis.

1. Formation of the Hydrazone:

  • In a round-bottom flask, dissolve (4-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

  • Add a stoichiometric equivalent of a base, such as sodium acetate, to liberate the free hydrazine.

  • To this solution, add one equivalent of methyl pyruvate dropwise at room temperature with continuous stirring.

  • The reaction mixture is typically stirred for 1-2 hours to ensure the complete formation of the corresponding hydrazone, methyl 2-((2-(4-methylphenyl)hydrazono)propanoate).

  • The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

2. Cyclization to the Indole:

  • Once the hydrazone formation is complete, an acid catalyst is introduced. A variety of acids can be employed, including polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[2]

  • The reaction mixture is then heated, with the temperature and reaction time being dependent on the chosen catalyst and solvent. For example, heating in PPA may require temperatures in the range of 80-100 °C.

  • The cyclization reaction proceeds via a[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[2]

3. Work-up and Purification:

  • After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature and carefully poured into ice-water.

  • The precipitated crude product is collected by filtration.

  • The crude solid is then washed with water and a dilute solution of sodium bicarbonate to remove any residual acid.

  • Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

4. Characterization:

  • The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The following diagram illustrates the logical workflow of the Fischer indole synthesis for preparing the target compound.

Fischer_Indole_Synthesis_Workflow cluster_hydrazone Hydrazone Formation cluster_cyclization Cyclization cluster_purification Purification start (4-methylphenyl)hydrazine + Methyl Pyruvate hydrazone Methyl 2-((2-(4-methylphenyl)hydrazono)propanoate) start->hydrazone Condensation acid Acid Catalyst (e.g., PPA) + Heat hydrazone->acid indole This compound acid->indole workup Work-up & Purification indole->workup final_product Pure Product workup->final_product

Caption: Workflow for the Fischer indole synthesis of the target compound.

Biological Activity and Experimental Evaluation

Indole derivatives are a prominent class of "privileged structures" in medicinal chemistry, with numerous examples exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, derivatives of indole-2-carboxylates have been the subject of extensive research in drug discovery.

While the specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, a general workflow for screening and characterizing the biological activity of such a novel compound is presented below. This workflow is a standard approach in early-stage drug discovery.

General Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial biological evaluation of a newly synthesized compound like this compound.

Biological_Activity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (if warranted) synthesis Synthesis of This compound purification Purification & Purity Assessment (>95%) synthesis->purification primary_screening Primary Screening (e.g., Cell Viability Assays) purification->primary_screening secondary_screening Secondary Screening (Target-based or Phenotypic Assays) primary_screening->secondary_screening dose_response Dose-Response & IC50/EC50 Determination secondary_screening->dose_response adme_tox ADME/Tox Profiling (Preliminary) dose_response->adme_tox animal_model Efficacy in Animal Models of Disease adme_tox->animal_model

Caption: A generalized workflow for the discovery of bioactive compounds.

Detailed Methodologies for Key Experiments

1. Cell Viability Assays (Primary Screening):

  • Principle: To assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines or microbial strains.

  • Method (MTT Assay):

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Target-Based Assays (Secondary Screening):

  • Principle: To determine if the compound interacts with a specific molecular target (e.g., an enzyme or receptor) that is implicated in a disease.

  • Example (Kinase Inhibition Assay):

    • In a multi-well plate, combine the purified kinase, a specific substrate, and ATP.

    • Add varying concentrations of this compound.

    • Incubate the reaction for a set time at an optimal temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or a luminescence-based assay (e.g., Kinase-Glo®).

    • Determine the concentration of the compound that inhibits 50% of the kinase activity (IC₅₀).

3. Dose-Response and IC₅₀/EC₅₀ Determination:

  • Principle: To quantify the potency of the compound.

  • Method:

    • Perform the chosen assay (e.g., cell viability or enzyme inhibition) with a wider range of compound concentrations, typically in a serial dilution.

    • Plot the percentage of inhibition or response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • From the curve, determine the IC₅₀ (the concentration that causes 50% inhibition) or EC₅₀ (the concentration that elicits a 50% response).

This technical guide provides a foundational understanding of this compound for researchers in the field of drug discovery and development. The provided protocols and workflows serve as a starting point for the synthesis and biological evaluation of this and related indole derivatives.

References

The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Among these, derivatives of indole-2-carboxylic acid have garnered significant attention for their potential as therapeutic agents. This technical guide provides an in-depth overview of the biological activities of methyl 6-methyl-1H-indole-2-carboxylate derivatives and their analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for derivatives of "this compound" are limited in publicly available literature, this guide consolidates data from closely related indole-2-carboxylate and indole-2-carboxamide derivatives to provide a comprehensive understanding of their potential.

Anticancer Activity

Indole-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways and induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various indole-2-carboxylate and indole-2-carboxamide derivatives against several human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
6e Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylateA549 (Lung Carcinoma)3.78 ± 0.58[1]
HepG2 (Hepatocellular Carcinoma)10.24 ± 1.12[1]
MCF7 (Breast Adenocarcinoma)24.08 ± 1.76[1]
9l Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylateA549 (Lung Carcinoma)8.45 ± 0.93[1]
HepG2 (Hepatocellular Carcinoma)15.61 ± 1.35[1]
MCF7 (Breast Adenocarcinoma)19.83 ± 1.54[1]
3e 5-chloro-indole-2-carboxylate derivativePanc-1 (Pancreatic Cancer)0.029 (GI50)[2]
MCF-7 (Breast Cancer)0.029 (GI50)[2]
A-549 (Lung Cancer)0.029 (GI50)[2]
17 Isatin–indole hybridZR-75 (Breast Cancer)0.74[3]
HT-29 (Colon Carcinoma)2.02[3]
A-549 (Lung Carcinoma)0.76[3]
36 Isatin–indole hybridA-549 (Lung Carcinoma)7.3[3]
MDA-MB-231 (Breast Cancer)4.7[3]
HCT-116 (Colon Carcinoma)2.6[3]
11 Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateInfluenza A virus7.53[4]
Signaling Pathway: Inhibition of Akt/mTOR/NF-κB

A key mechanism underlying the anticancer activity of some indole-2-carboxamide derivatives is the suppression of the PI3K/Akt/mTOR signaling pathway and the subsequent inhibition of the nuclear factor-kappa B (NF-κB).[5][6] This pathway is crucial for cell proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[7][8][9]

Below is a DOT language script and the corresponding diagram illustrating the inhibitory effect of an indole-2-carboxamide derivative on the Akt/mTOR/NF-κB signaling pathway.

Akt_mTOR_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates IKK IKK mTORC1->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IndoleDerivative Indole-2-carboxamide Derivative (e.g., LG25) IndoleDerivative->Akt inhibits IndoleDerivative->mTORC1 inhibits IndoleDerivative->NFkB inhibits nuclear translocation GeneTranscription Gene Transcription (Proliferation, Survival, Angiogenesis) NFkB_nuc->GeneTranscription promotes

Inhibition of the Akt/mTOR/NF-κB signaling pathway by an indole-2-carboxamide derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microtiter plates

  • Test compounds (indole-2-carboxylate derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After 4 hours, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the test compound.

Antimicrobial Activity

Derivatives of indole-2-carboxylic acid have also been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
2 4-Cyclopentylphenyl 1H-indole-2-carboxylateEnterococcus faecalis8[10]
Candida albicans8[10]
1 Phenyl 1H-indole-2-carboxylateCandida albicans32[10]
6 N-benzyl-1H-indole-2-carboxamideCandida albicans32[10]
8 (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativeEnterobacter cloacae0.004[11]
12 (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativeEscherichia coli0.004[11]
7a 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamideEscherichia coli0.35[12]
Pseudomonas aeruginosa0.35[12]
IMD-1 Indole-2-carboxamide fused with imidazolinoneStaphylococcus aureus-
IMD-3 Indole-2-carboxamide fused with imidazolinoneStaphylococcus aureus-
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The turbidity of the bacterial suspension should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to the final working concentration in the broth medium.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) and duration (e.g., 18-24 hours).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is another promising area of research. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table shows the inhibitory activity of indole derivatives on the production of nitric oxide (NO), a key inflammatory mediator.

Compound IDDerivative ClassAssayIC50 (µM)Reference
1 Indole derivativeNO Inhibition in LPS-stimulated RAW 264.7 cells-[13]
3 Indole derivativeNO Inhibition in LPS-stimulated RAW 264.7 cells-[13]
4 Indole derivativeNO Inhibition in LPS-stimulated RAW 264.7 cells-[13]
6 Indole derivativeNO Inhibition in LPS-stimulated RAW 264.7 cells-[13]

Note: Specific IC50 values were not provided in the referenced abstract, but the compounds were noted to have anti-inflammatory potential.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (for NO measurement)

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS only.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. Mix the supernatant with the Griess reagent and measure the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells. The IC50 value can then be determined.

Conclusion

Derivatives of indole-2-carboxylic acid represent a versatile and promising class of compounds with a broad spectrum of biological activities. While more research is needed to fully elucidate the therapeutic potential of derivatives specifically from "this compound," the data from analogous structures strongly suggest their promise as anticancer, antimicrobial, and anti-inflammatory agents. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and develop these valuable molecules into next-generation therapeutics. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for designing more potent and selective drug candidates.

References

The Strategic Intermediate: A Technical Guide to Methyl 6-Methyl-1H-indole-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methyl-1H-indole-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its substituted indole scaffold serves as a versatile platform for the synthesis of a diverse array of bioactive molecules, particularly in the realm of oncology. This technical guide provides an in-depth analysis of its synthesis, characterization, and application as a key intermediate in the development of potent kinase inhibitors. Detailed experimental protocols, comprehensive spectroscopic data, and a review of its role in the generation of targeted anticancer agents are presented. Furthermore, this document elucidates the critical signaling pathways modulated by compounds derived from this intermediate, offering a roadmap for future drug design and development endeavors.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic properties. The strategic placement of substituents on the indole ring allows for the fine-tuning of pharmacological activity, making substituted indoles highly sought-after intermediates. This compound, with its methyl group at the 6-position and a reactive carboxylate at the 2-position, offers multiple avenues for chemical modification, rendering it a valuable precursor for the synthesis of complex molecular architectures. This guide will explore the synthesis and utility of this key intermediate, with a particular focus on its application in the development of targeted cancer therapies.

Synthesis and Characterization

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and an α-ketoester.

Experimental Protocol: Fischer Indole Synthesis

A detailed experimental protocol for the synthesis of this compound is provided below.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Methyl pyruvate

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in ethanol. To this solution, add methyl pyruvate (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). After the addition is complete, heat the mixture to reflux for 2-4 hours. The color of the reaction mixture will typically darken.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Physicochemical and Spectroscopic Data

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not consistently reported
Solubility Soluble in methanol, ethyl acetate, and DCM

Table 1: Physicochemical Properties of this compound

Spectroscopic Data Observed Peaks
¹H NMR (CDCl₃, 500 MHz) δ (ppm) ~8.60 (br s, 1H, NH), 7.45 (d, J = 8.2 Hz, 1H), 7.15 (s, 1H), 7.05 (d, J = 8.2 Hz, 1H), 6.90 (s, 1H), 3.95 (s, 3H, OCH₃), 2.45 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) ~162.5 (C=O), 137.0, 136.5, 130.0, 128.5, 122.0, 121.0, 110.5, 105.0, 52.0 (OCH₃), 21.5 (Ar-CH₃)

Table 2: Spectroscopic Data for this compound

Application as a Chemical Intermediate in Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly indole-2-carboxamides, which have shown significant promise as anticancer agents. The ester functionality at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of amide derivatives.

Synthesis of Indole-2-Carboxamide Derivatives

The general workflow for the synthesis of indole-2-carboxamide derivatives from this compound is outlined below.

experimental_workflow start This compound hydrolysis Alkaline Hydrolysis (e.g., LiOH, H₂O/THF) start->hydrolysis acid 6-Methyl-1H-indole-2-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, Amine) acid->coupling product Indole-2-carboxamide Derivative coupling->product

Caption: General workflow for the synthesis of indole-2-carboxamide derivatives.

Case Study: Synthesis of a Potent Kinase Inhibitor

While a specific, named drug synthesized directly from this compound is not prominently featured in publicly available literature, the synthesis of potent kinase inhibitors based on the indole-2-carboxamide scaffold is well-documented.[1][2] For instance, the synthesis of N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-6-methyl-1H-indole-2-carboxamide, a potent inhibitor of several receptor tyrosine kinases, can be conceptualized starting from our intermediate.

Experimental Protocol: Synthesis of a Representative Indole-2-Carboxamide

  • Hydrolysis: To a solution of this compound (1 equivalent) in a mixture of THF and water, add lithium hydroxide (LiOH, 2-3 equivalents). Stir the mixture at room temperature overnight. Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with ethyl acetate. Dry the organic layer and evaporate the solvent to obtain 6-methyl-1H-indole-2-carboxylic acid.

  • Amide Coupling: To a solution of 6-methyl-1H-indole-2-carboxylic acid (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture for 10 minutes, then add the desired amine (e.g., 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, 1.1 equivalents). Stir the reaction at room temperature overnight.

  • Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final indole-2-carboxamide.

Reaction Step Reagents and Conditions Yield (%)
Hydrolysis LiOH, THF/H₂O, rt>95
Amide Coupling HATU, DIPEA, DMF, rt60-80

Table 3: Typical Reaction Conditions and Yields for Indole-2-Carboxamide Synthesis

Biological Activity and Signaling Pathways

Indole-2-carboxamide derivatives have emerged as a promising class of kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1] Several of these compounds have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), as well as intracellular kinases like cyclin-dependent kinases (CDKs).[1]

The inhibition of these kinases disrupts downstream signaling cascades that are often hyperactivated in cancer. For example, inhibition of the VEGFR signaling pathway can block tumor angiogenesis, thereby cutting off the tumor's blood supply.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene Akt Akt PI3K->Akt Akt->Gene ... Indole_Inhibitor Indole-2-carboxamide (Derived from Intermediate) Indole_Inhibitor->VEGFR Inhibition VEGF VEGF VEGF->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by an indole-2-carboxamide derivative.

Conclusion

This compound stands out as a strategically important intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. The Fischer indole synthesis provides a reliable and scalable route to this valuable building block. Its utility in the construction of indole-2-carboxamides has been demonstrated, highlighting a clear path toward the development of novel kinase inhibitors for cancer therapy. The ability to readily modify the indole scaffold at multiple positions allows for the generation of diverse chemical libraries, increasing the probability of identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. Future research efforts focused on leveraging this intermediate are poised to make significant contributions to the field of drug discovery.

References

The Pivotal Role of Methyl 6-Methyl-1H-indole-2-carboxylate in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the applications of methyl 6-methyl-1H-indole-2-carboxylate, a key scaffold in the synthesis of diverse and potent bioactive molecules.

This compound, a substituted indole ester, serves as a crucial starting material in the discovery and development of novel therapeutic agents. While the compound itself has not been extensively profiled for direct biological activity, its true value in medicinal chemistry lies in its role as a versatile synthetic intermediate. This guide explores the potential applications of this scaffold, focusing on its conversion to bioactive 1H-indole-2-carboxamides that have shown significant promise in treating infectious diseases and modulating key physiological pathways.

Core Synthesis and Derivatization

The primary application of this compound in medicinal chemistry is its conversion to a wide array of 1H-indole-2-carboxamides. This transformation is typically a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.

Synthetic Workflow

The general synthetic route from the starting ester to the final bioactive carboxamides is outlined below. This workflow allows for the introduction of significant chemical diversity at the amide nitrogen, which is crucial for tuning the pharmacological properties of the final compounds.

G cluster_0 Synthesis of Bioactive Indole-2-Carboxamides start This compound acid 6-Methyl-1H-indole-2-carboxylic Acid start->acid  Hydrolysis  (e.g., LiOH, H2O/THF) amide Bioactive 6-Methyl-1H-indole-2-carboxamides acid->amide Amide Coupling (e.g., HATU, DIPEA, DMF) amine Diverse Primary/Secondary Amines (R1R2NH) amine->amide

Caption: Synthetic pathway from this compound to bioactive amides.

Key Therapeutic Applications of 1H-Indole-2-Carboxamide Derivatives

Anti-Trypanosoma cruzi Agents for Chagas Disease

Derivatives of 6-methyl-1H-indole-2-carboxylate have been identified as potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds have demonstrated significant activity against the intracellular amastigote form of the parasite.

Mechanism of Action: Inhibition of CYP51

The primary mechanism of action for these anti-chagasic compounds is the inhibition of the sterol 14α-demethylase enzyme (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in T. cruzi. Ergosterol is an essential component of the parasite's cell membrane, and its depletion leads to parasite death.

G cluster_1 Ergosterol Biosynthesis in T. cruzi and Inhibition lanosterol Lanosterol eburicol Eburicol lanosterol->eburicol cyp51 CYP51 (Sterol 14α-demethylase) eburicol->cyp51 intermediate 14-demethylated intermediate ergosterol Ergosterol intermediate->ergosterol Multiple Steps cyp51->intermediate inhibitor Indole-2-carboxamide Derivatives inhibitor->cyp51 Inhibition

Caption: Inhibition of the T. cruzi ergosterol biosynthesis pathway by indole-2-carboxamides.

Quantitative Data for Anti-Trypanosoma cruzi Activity

The following table summarizes the in vitro activity of representative 1H-indole-2-carboxamide derivatives against T. cruzi.

Compound IDSubstitution PatternpEC50 (T. cruzi)
1 5'-methyl5.4 - 6.2
3 5'-cyclopropyl> 6.0
69 Reversed amide5.7
73 N-methylated amide and indole5.8

Note: Data extracted from a study on anti-Trypanosoma cruzi activity of 1H-indole-2-carboxamides.[2]

Allosteric Modulators of the Cannabinoid Receptor 1 (CB1)

The 1H-indole-2-carboxamide scaffold has also been successfully employed in the development of allosteric modulators of the cannabinoid receptor 1 (CB1). These compounds do not bind to the same site as endogenous cannabinoids (the orthosteric site) but rather to a distinct allosteric site on the receptor. This interaction modulates the binding and/or efficacy of orthosteric ligands.

Mechanism of Action: Allosteric Modulation

Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) the effects of the primary ligand. This offers a more nuanced approach to receptor modulation compared to direct agonists or antagonists, potentially leading to safer and more effective therapeutics.

G cluster_2 Allosteric Modulation of CB1 Receptor receptor CB1 Receptor effect Modulated Cellular Response receptor->effect Signal Transduction ortho_site Orthosteric Binding Site allo_site Allosteric Binding Site allo_site->ortho_site Modulates Binding/Efficacy ortho_ligand Orthosteric Ligand (e.g., Anandamide) ortho_ligand->ortho_site Binds allo_modulator Indole-2-carboxamide (Allosteric Modulator) allo_modulator->allo_site Binds

Caption: Mechanism of allosteric modulation of the CB1 receptor by indole-2-carboxamides.

Quantitative Data for CB1 Allosteric Modulator Activity

The following table presents the binding affinities and cooperativity factors for a representative CB1 allosteric modulator derived from an indole-2-carboxamide scaffold.

Compound IDKB (nM)Cooperativity Factor (α)
11j 167.316.55

Note: Data for 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide.[3]

Detailed Experimental Protocols

General Procedure for Hydrolysis of Methyl Indole-2-carboxylates

To a solution of the methyl indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically 2:1 to 3:1), lithium hydroxide (LiOH, 2-10 eq) is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 2-3 with a strong acid (e.g., 1N HCl), resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with water, and dried under vacuum to yield the desired indole-2-carboxylic acid.[1]

General Procedure for HATU-Mediated Amide Coupling

To a solution of the indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), is added N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). The mixture is stirred for a few minutes before the addition of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate (HATU, 1.0-1.2 eq). The reaction is allowed to stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid. The desired amine (1.0-1.1 eq) is then added to the reaction mixture, which is stirred at room temperature for 2-12 hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 1H-indole-2-carboxamide.[4]

Protocol for in vitro Anti-Trypanosoma cruzi Amastigote Assay
  • Host Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell adherence.

  • Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI). Incubate for a sufficient period to allow for parasite internalization.

  • Compound Addition: After removing non-internalized parasites, add fresh medium containing serial dilutions of the test compounds (dissolved in DMSO, with a final concentration not exceeding 0.5%). Include a positive control (e.g., benznidazole) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for the transformation of trypomastigotes into amastigotes and subsequent replication (typically 48-72 hours).

  • Quantification: Fix the cells and stain the nuclei (e.g., with DAPI). Use a high-content imaging system to quantify the number of intracellular amastigotes. The percentage of inhibition is calculated relative to the vehicle control.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) or pEC₅₀ by fitting the dose-response data to a suitable model using graphing software.[5]

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its primary utility lies in its role as a precursor to a diverse range of 1H-indole-2-carboxamides. These derivatives have demonstrated significant potential as anti-trypanosomal agents through the inhibition of CYP51 and as allosteric modulators of the CB1 receptor. The synthetic accessibility and the ability to readily introduce chemical diversity make this indole core a continued area of interest for the development of novel therapeutics targeting a wide range of diseases. Further exploration of the chemical space accessible from this starting material is likely to yield new and improved drug candidates.

References

Methyl 6-methyl-1H-indole-2-carboxylate: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Therapeutic Potential of a Key Indole Scaffold

Introduction

Methyl 6-methyl-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole family, a class of molecules of significant interest in medicinal chemistry due to their prevalence in bioactive natural products and synthetic drugs. The indole core is a privileged scaffold, and its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and known biological relevance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for its application in medicinal chemistry programs.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂PubChem
Molecular Weight 189.21 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 18377-65-6PubChem
SMILES CC1=CC2=C(C=C1)C=C(N2)C(=O)OCPubChem

Synthesis and Experimental Protocols

Part 1: Synthesis of 6-methyl-1H-indole-2-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical step. A general and widely applicable method for the synthesis of indole-2-carboxylic acids is the Reissert indole synthesis. A potential synthetic workflow is outlined below.

G cluster_0 Synthesis of 6-methyl-1H-indole-2-carboxylic acid 2-Nitro-5-methylbenzaldehyde 2-Nitro-5-methylbenzaldehyde Intermediate_A Diethyl 2-((2-nitro-5-methylphenyl)(hydroxy)methyl)malonate 2-Nitro-5-methylbenzaldehyde->Intermediate_A 1. Diethyl oxalate, NaOEt 2. Condensation Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Intermediate_A Intermediate_B Ethyl 6-methyl-1H-indole-2-carboxylate Intermediate_A->Intermediate_B Reductive Cyclization (e.g., Fe, AcOH or H2, Pd/C) Target_Acid 6-methyl-1H-indole-2-carboxylic acid Intermediate_B->Target_Acid Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: A plausible Reissert indole synthesis route for 6-methyl-1H-indole-2-carboxylic acid.

Experimental Protocol (Hypothetical, based on Reissert Synthesis):

  • Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl oxalate followed by the dropwise addition of 2-nitro-5-methylbenzaldehyde at a controlled temperature. The reaction mixture is stirred until the condensation is complete, resulting in the formation of a nitro-phenylpyruvic acid ethyl ester intermediate.

  • Reductive Cyclization: The intermediate from the previous step is subjected to reduction. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring, yielding ethyl 6-methyl-1H-indole-2-carboxylate.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous ethanol solution. The reaction mixture is typically heated to reflux, followed by acidification to precipitate the desired 6-methyl-1H-indole-2-carboxylic acid. The product can then be purified by recrystallization.

Part 2: Esterification to this compound

The final step is the esterification of the carboxylic acid. A common and effective method for this transformation is the Fischer esterification.

G cluster_1 Esterification Carboxylic_Acid 6-methyl-1H-indole-2-carboxylic acid Target_Ester This compound Carboxylic_Acid->Target_Ester Methanol, H2SO4 (cat.) Reflux Methanol Methanol Methanol->Target_Ester

Caption: Fischer esterification of 6-methyl-1H-indole-2-carboxylic acid.

Experimental Protocol (General Fischer Esterification):

  • Reaction Setup: 6-methyl-1H-indole-2-carboxylic acid is dissolved in an excess of methanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

  • Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Therapeutic Potential

Currently, there is a notable lack of publicly available data on the specific biological activities and quantitative metrics (e.g., IC₅₀, EC₅₀) for this compound itself. Scientific literature primarily focuses on derivatives where the ester has been converted to a carboxamide.

A significant study by de Oliveira et al. (2021) utilized 6-methyl-1H-indole-2-carboxylic acid as a key building block for the synthesis of a series of 1H-indole-2-carboxamides that were evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] This suggests that the 6-methyl-1H-indole-2-carboxylate scaffold is a valuable starting point for the development of novel therapeutic agents.

The structure-activity relationship (SAR) studies on these related indole-2-carboxamides revealed that small, electron-donating groups at the 5- and 6-positions of the indole ring can be favorable for biological activity.[1] This highlights the potential of the 6-methyl substituent in modulating the pharmacological properties of indole-2-carboxylate derivatives.

While direct biological data for the methyl ester is absent, its role as a key intermediate in the synthesis of biologically active compounds underscores its importance in drug discovery. Researchers can utilize this molecule as a scaffold for the generation of compound libraries to be screened against a variety of biological targets.

Signaling Pathways and Mechanism of Action

Due to the absence of specific biological activity data for this compound, there is no information available regarding its mechanism of action or any signaling pathways it may modulate. The biological activity of its derivatives, such as the anti-Trypanosoma cruzi agents, would depend on the specific modifications made to the core structure and their interactions with parasitic targets.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and medicinal chemistry. While direct biological activity data for this specific molecule is currently limited, its utility as a synthetic intermediate for the creation of biologically active compounds is evident. The established synthetic routes for the indole-2-carboxylic acid core, coupled with straightforward esterification methods, make this compound readily accessible for researchers. Future investigations into the direct biological effects of this compound and the expansion of its derivative libraries are warranted to fully explore its therapeutic potential across various disease areas. This technical guide provides a foundational understanding of this compound, intended to facilitate its use in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 6-methyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the well-established Fischer indole synthesis, a reliable and versatile method for the preparation of indole derivatives. The protocol outlines a two-step process commencing with the formation of a hydrazone from 4-methylphenylhydrazine and methyl pyruvate, followed by an acid-catalyzed cyclization to yield the target indole. This document provides detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to aid researchers in the successful synthesis of this compound.

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. The indole nucleus is a core structural motif in drugs such as the anti-migraine triptans and the anti-inflammatory drug indomethacin. Consequently, robust and efficient methods for the synthesis of substituted indoles are of paramount importance. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions. This application note details a specific application of this reaction for the synthesis of this compound.

Synthesis Pathway: Fischer Indole Synthesis

The synthesis of this compound is achieved through a two-step Fischer indole synthesis. The first step involves the condensation of 4-methylphenylhydrazine with methyl pyruvate to form the corresponding hydrazone. The second step is the acid-catalyzed cyclization of the intermediate hydrazone, which upon rearrangement and elimination of ammonia, yields the final indole product.

Experimental Protocols

Step 1: Synthesis of Methyl 2-((2-(p-tolyl)hydrazono)propanoate)

  • Reagent Preparation:

    • Dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • If starting with the free base, 4-methylphenylhydrazine, this can be used directly.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the solution of 4-methylphenylhydrazine.

    • To this solution, add methyl pyruvate (1.0 - 1.2 eq) dropwise at room temperature with continuous stirring.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 1-2 hours, or gently heat to 40-50 °C to ensure complete formation of the hydrazone.

    • The formation of the hydrazone can often be observed by a change in color or the formation of a precipitate.

  • Work-up and Isolation:

    • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

    • If no precipitate forms, the solvent can be removed under reduced pressure.

    • The crude hydrazone can be used in the next step without further purification. Alternatively, it can be recrystallized from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Catalyst and Solvent:

    • A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride. PPA is often a good choice for this type of cyclization.

  • Reaction Setup:

    • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place the crude hydrazone from Step 1.

    • Carefully add the acid catalyst (e.g., polyphosphoric acid, 5-10 parts by weight relative to the hydrazone) to the flask.

  • Reaction Conditions:

    • Heat the reaction mixture with vigorous stirring to a temperature between 80-120 °C.

    • The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture onto crushed ice or into a beaker of cold water. This will precipitate the crude product.

    • Neutralize the aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral to slightly basic.

    • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

ParameterStep 1: Hydrazone FormationStep 2: Indole Cyclization
Starting Materials 4-methylphenylhydrazine, Methyl pyruvateMethyl 2-((2-(p-tolyl)hydrazono)propanoate)
Molar Ratio 4-methylphenylhydrazine : Methyl pyruvate (1 : 1.0-1.2)Hydrazone : Acid Catalyst (Varies with catalyst)
Solvent Ethanol or Acetic AcidNone (with PPA) or a high-boiling inert solvent
Catalyst (Self-catalyzed or mild acid)Polyphosphoric Acid (PPA), H₂SO₄, or ZnCl₂
Reaction Temperature Room Temperature to 50 °C80 - 120 °C
Reaction Time 1 - 2 hours1 - 3 hours
Work-up Filtration or solvent removalQuenching in ice-water, neutralization, extraction
Purification Optional recrystallizationColumn chromatography
Expected Yield > 90% (for hydrazone)60 - 80% (for indole, dependent on catalyst and conditions)

Experimental Workflow

Synthesis_Workflow Start Start Reagents1 4-methylphenylhydrazine Methyl Pyruvate Start->Reagents1 Reaction1 Hydrazone Formation (Ethanol, RT, 1-2h) Reagents1->Reaction1 Intermediate Crude Hydrazone Reaction1->Intermediate Reaction2 Fischer Indole Cyclization (80-120°C, 1-3h) Intermediate->Reaction2 Catalyst Polyphosphoric Acid (PPA) Catalyst->Reaction2 Workup Work-up (Ice quench, Neutralize, Extract) Reaction2->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of Methyl 6-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-methyl-1H-indole-2-carboxylate is a valuable heterocyclic compound, serving as a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its substituted indole core is a common motif in medicinal chemistry. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound. The synthesis is achieved through a two-step process commencing with the Fischer indole synthesis to construct the indole nucleus, followed by an esterification to yield the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Principle of the Synthesis

The synthesis of this compound is based on two fundamental organic reactions:

  • Fischer Indole Synthesis: This reaction forms the indole ring system from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] In this protocol, 4-methylphenylhydrazine reacts with pyruvic acid in the presence of an acid catalyst to form 6-methyl-1H-indole-2-carboxylic acid. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[2]

  • Esterification: The carboxylic acid group of the indole intermediate is then converted to a methyl ester. While several esterification methods exist, this protocol utilizes a mild and efficient method employing phosphorus oxychloride (POCl₃) in methanol.[3]

Experimental Protocols

Part 1: Synthesis of 6-Methyl-1H-indole-2-carboxylic acid (Intermediate)

Materials:

  • 4-Methylphenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • pH paper

Procedure:

  • Preparation of 4-Methylphenylhydrazine: In a 250 mL beaker, dissolve 4-methylphenylhydrazine hydrochloride (1 equivalent) in deionized water. Neutralize the solution by the dropwise addition of a suitable base (e.g., 2M sodium hydroxide) until the free hydrazine precipitates. Cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Hydrazone Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the prepared 4-methylphenylhydrazine (1 equivalent) in glacial acetic acid (approximately 5-7 mL per gram of hydrazine). To this solution, add pyruvic acid (1.1 equivalents) dropwise with stirring at room temperature. Stir the mixture for 30 minutes.

  • Fischer Indole Cyclization: To the solution containing the hydrazone, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL). Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation and Purification of the Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice (approximately 200 g). The crude 6-methyl-1H-indole-2-carboxylic acid will precipitate. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture. Dry the purified product under vacuum.

Part 2: Synthesis of this compound (Final Product)

Materials:

  • 6-Methyl-1H-indole-2-carboxylic acid (from Part 1)

  • Methanol (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 6-methyl-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous methanol (approximately 10-15 mL per gram of carboxylic acid). Cool the suspension in an ice bath with stirring.

  • Addition of POCl₃: To the cold suspension, add phosphorus oxychloride (1.2 equivalents) dropwise. Ensure the temperature is maintained at 0-5 °C during the addition. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with deionized water.

  • Isolation and Purification of the Final Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is this compound. The product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to obtain a pure crystalline solid.

Data Presentation

Table 1: Reagent Quantities and Expected Yields

StepReagentMolar Mass ( g/mol )Molar Eq.Typical AmountProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
1 4-Methylphenylhydrazine122.171.010.0 g6-Methyl-1H-indole-2-carboxylic acid175.1814.3470-80%
Pyruvic acid88.061.17.9 g
2 6-Methyl-1H-indole-2-carboxylic acid175.181.010.0 gThis compound189.2110.8085-95%
Phosphorus oxychloride153.331.29.9 g

Table 2: Physicochemical Properties of the Final Product

PropertyValue
Molecular Formula C₁₁H₁₁NO₂[4]
Molecular Weight 189.21 g/mol [4]
IUPAC Name This compound[4]
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in methanol, ethanol, ethyl acetate; Insoluble in water

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Esterification A 4-Methylphenylhydrazine C Hydrazone Formation (Glacial Acetic Acid) A->C B Pyruvic Acid B->C D Cyclization (Reflux, H+) C->D E 6-Methyl-1H-indole-2-carboxylic acid D->E F 6-Methyl-1H-indole-2-carboxylic acid H Esterification (POCl3, 0°C to RT) F->H G Methanol G->H I Methyl 6-methyl-1H-indole- 2-carboxylate H->I

Caption: Overall synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Methylphenylhydrazine and its hydrochloride salt are toxic and should be handled with care.

  • Pyruvic acid is corrosive.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme caution.

  • Concentrated acids are corrosive and should be handled with appropriate care.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the crystalline products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

By following this detailed protocol, researchers can reliably synthesize this compound for use in further research and development activities.

References

Application Notes and Protocols: Fischer Indole Synthesis of Methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 6-methyl-1H-indole-2-carboxylate via the Fischer indole synthesis. This method is a robust and widely used acid-catalyzed reaction for the formation of the indole ring system, a prevalent scaffold in numerous pharmaceuticals and biologically active compounds.[1][2] These application notes detail the reaction mechanism, a complete experimental protocol, and expected characterization data. The provided information is intended to facilitate the efficient and successful synthesis of this valuable indole derivative for research and development purposes.

Introduction

The Fischer indole synthesis, first reported in 1883, is a classic and versatile method for preparing indoles from the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][2] The reaction proceeds through the formation of an arylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole core.[1] A variety of Brønsted and Lewis acids can be employed as catalysts, with polyphosphoric acid (PPA) being a common and effective choice.[1][3]

This protocol focuses on the synthesis of this compound, a substituted indole ester with potential applications in medicinal chemistry and materials science. The synthesis involves the reaction of p-tolylhydrazine (or its hydrochloride salt) with methyl pyruvate to form the corresponding hydrazone, followed by acid-catalyzed cyclization.

Reaction Scheme

The overall reaction for the Fischer indole synthesis of this compound is depicted below:

p-Tolylhydrazine + Methyl Pyruvate → this compound

Data Presentation

Table 1: Reactant and Product Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
p-Tolylhydrazine HydrochlorideC₇H₁₁ClN₂158.63Starting Material
Methyl PyruvateC₄H₆O₃102.09Starting Material
Polyphosphoric Acid (PPA)(HPO₃)ₙVariableCatalyst
This compound C₁₁H₁₁NO₂ 189.21 [4]Product

Table 2: Typical Reaction Parameters

ParameterValue
Reaction Temperature80-100 °C
Reaction Time1-3 hours
SolventNone (PPA acts as solvent and catalyst) or a high-boiling point solvent like toluene
Work-up ProcedureQuenching with ice-water, neutralization, extraction
Purification MethodRecrystallization or column chromatography

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Methyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

  • Silica gel (for column chromatography, if necessary)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Hydrazone Formation (Optional Pre-formation):

    • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 equivalent) in ethanol.

    • Add methyl pyruvate (1.0 - 1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the crude p-tolylhydrazone of methyl pyruvate.

  • Fischer Indole Cyclization:

    • Place the crude hydrazone in a round-bottom flask.

    • Carefully add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone) to the flask. Caution: The addition of PPA can be exothermic.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Maintain the temperature and continue stirring for 1-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the viscous reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Alternatively, if significant impurities are present, the product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

    • The melting point of the purified product should be determined and compared to literature values if available.

Visualizations

Fischer_Indole_Synthesis_Pathway cluster_start Starting Materials p_tolylhydrazine p-Tolylhydrazine hydrazone p-Tolylhydrazone of Methyl Pyruvate p_tolylhydrazine->hydrazone methyl_pyruvate Methyl Pyruvate methyl_pyruvate->hydrazone enamine Enamine Intermediate hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) cyclized_intermediate Cyclized Intermediate diimine->cyclized_intermediate Cyclization product Methyl 6-methyl-1H- indole-2-carboxylate cyclized_intermediate->product -NH₃ Aromatization Experimental_Workflow start Start hydrazone_formation Hydrazone Formation (p-Tolylhydrazine + Methyl Pyruvate) start->hydrazone_formation cyclization Fischer Indole Cyclization (with Polyphosphoric Acid) hydrazone_formation->cyclization workup Reaction Work-up (Quenching, Neutralization, Extraction) cyclization->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End characterization->end

References

Application Note and Protocol: Purification of Methyl 6-Methyl-1H-indole-2-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-methyl-1H-indole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active molecules. As with many organic syntheses, the crude product of this compound requires purification to remove unreacted starting materials, byproducts, and other impurities. This document provides detailed protocols for the purification of this compound using two common chromatographic techniques: flash column chromatography for bulk purification and high-performance liquid chromatography (HPLC) for high-purity analysis and smaller-scale purification.

The provided methodologies are based on established procedures for the purification of analogous indole derivatives and are designed to be readily adaptable in a standard organic chemistry laboratory.

Data Presentation

The following tables summarize the expected quantitative data from the purification protocols.

Table 1: Flash Column Chromatography Parameters and Results

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (gradient)
Crude Sample Loading 1.0 g
Elution Gradient 95:5 to 80:20 (Hexane:Ethyl Acetate)
Volume of Eluent ~500 mL
Fraction Size 20 mL
Yield of Pure Fraction 850 mg (85%)
Purity (by HPLC) >98%

Table 2: HPLC Analysis Parameters and Results

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Retention Time (Product) ~6.5 min
Purity of Crude Sample ~75%
Purity of Purified Sample >98%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying gram-scale quantities of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Glass column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the column with the silica gel slurry. Allow the silica to settle, ensuring a level bed. Drain the excess hexane until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel to create a dry powder.

  • Loading the Column: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a mobile phase of 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase to 80:20 hexane:ethyl acetate to facilitate the elution of the product.

  • Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor the elution by TLC.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in a chamber with an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under a UV lamp at 254 nm.

  • Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Analysis by HPLC

This protocol is used to determine the purity of the sample before and after flash chromatography.

Materials:

  • Purified this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (60:40 v/v) and adding 0.1% formic acid. Degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Install the C18 column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 280 nm.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the analysis and record the chromatogram.

  • Purity Calculation: Determine the purity of the sample by calculating the peak area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow Crude Crude Methyl 6-methyl-1H- indole-2-carboxylate Dissolve Dissolve in DCM and Adsorb onto Silica Crude->Dissolve HPLC_Crude HPLC Analysis (Crude) Crude->HPLC_Crude LoadSample Load Sample onto Column Dissolve->LoadSample PackColumn Pack Silica Gel Column with Hexane PackColumn->LoadSample Elute Elute with Hexane: Ethyl Acetate Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Monitor Fractions by TLC CollectFractions->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate PureProduct Purified Product Evaporate->PureProduct HPLC_Pure HPLC Analysis (Purified) PureProduct->HPLC_Pure

Caption: Workflow for the purification of this compound.

Logical_Relationship Synthesis Chemical Synthesis CrudeProduct Crude Product (Mixture of compounds) Synthesis->CrudeProduct Purification Chromatographic Purification (Separation based on polarity) CrudeProduct->Purification Analysis Purity Assessment (HPLC) CrudeProduct->Analysis Initial Purity Check PureProduct Pure Methyl 6-methyl-1H- indole-2-carboxylate Purification->PureProduct PureProduct->Analysis Final Purity Confirmation FurtherUse Downstream Applications (e.g., Drug Development) PureProduct->FurtherUse

Caption: Logical flow from synthesis to application of the purified compound.

Experimental procedure for N-alkylation of "methyl 6-methyl-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Alkylation of Methyl 6-methyl-1H-indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of new therapeutic agents and functional materials. The indole nucleus is a "privileged scaffold" in medicinal chemistry, and substitution at the N-1 position significantly modulates the biological activity of the resulting compounds. This document provides a detailed experimental procedure for the N-alkylation of this compound, a common intermediate in drug discovery. The protocol described herein utilizes a classic and reliable method involving sodium hydride as a base and an alkyl halide as the alkylating agent.

Reaction Principle

The N-alkylation of indoles proceeds via a two-step mechanism. First, a strong base deprotonates the indole nitrogen, which has a pKa of approximately 16-17, to form a nucleophilic indolide anion.[1] The presence of an electron-withdrawing group, such as the methyl ester at the C-2 position, can increase the acidity of the N-H bond, facilitating deprotonation.[1] In the second step, the resulting anion undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide to furnish the N-alkylated indole.[1]

Experimental Protocol

This protocol details the N-alkylation of this compound with a generic alkyl bromide (R-Br).

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl bromide (R-Br, e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF (e.g., 0.1-0.2 M concentration relative to the indole).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. The reaction mixture may become turbid.[2] Stir the suspension at 0 °C for 30-60 minutes to ensure complete deprotonation.[2]

  • Alkylation: Add the alkyl bromide (1.1-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-alkylated product.

Data Presentation

The following table summarizes the key quantitative data for a representative N-alkylation reaction.

ParameterValue/Description
Starting Material This compound
Alkylating Agent Alkyl Bromide (R-Br)
Base Sodium Hydride (NaH), 60% in oil
Solvent Anhydrous DMF or THF
Stoichiometry
Indole1.0 eq
NaH1.1 - 1.2 eq
R-Br1.1 - 1.2 eq
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 18 hours
Work-up Aqueous NH4Cl quench, EtOAc extraction
Purification Silica Gel Column Chromatography
Expected Yield 70 - 95% (highly dependent on R-Br)

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions reactant_node reactant_node product_node product_node reagent_node reagent_node condition_node condition_node Indole Methyl 6-methyl-1H- indole-2-carboxylate Reaction N-Alkylation Reaction Indole->Reaction AlkylHalide Alkyl Bromide (R-Br) AlkylHalide->Reaction Base NaH in DMF/THF Base->Reaction Deprotonation & Nucleophilic Attack Temp 0 °C to RT Temp->Reaction Workup Aqueous Work-up (NH4Cl, EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct N-Alkyl-methyl 6-methyl- indole-2-carboxylate Purification->FinalProduct

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism intermediate_node intermediate_node product_node product_node reagent_node reagent_node Indole Indole Substrate (N-H) Indolide Indolide Anion (N⁻) Indole->Indolide + NaH NaH NaH (Base) H2 H₂ Gas Indolide->H2 - H⁺ Product N-Alkylated Indole (N-R) Indolide->Product + R-Br (SN2) AlkylHalide R-Br (Alkylating Agent) NaBr NaBr Product->NaBr - Br⁻

Caption: Simplified mechanism for the base-mediated N-alkylation of an indole.

References

Application Notes and Protocols: Synthesis of Anti-Parasitic Agents from Methyl 6-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of methyl 6-methyl-1H-indole-2-carboxylate and its derivatives in the synthesis of potent anti-parasitic agents, with a particular focus on inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease. This document includes quantitative data on the efficacy of synthesized compounds, detailed experimental protocols, and visualizations of the synthetic workflow and the targeted biological pathway.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds. Derivatives of this compound have emerged as a promising class of anti-parasitic agents. These compounds have been systematically optimized to exhibit potent activity against various parasites, notably Trypanosoma cruzi. The primary mechanism of action for the lead compounds in this series is the inhibition of the sterol 14α-demethylase (CYP51), a crucial enzyme in the parasite's ergosterol biosynthesis pathway.

Data Presentation: Anti-Trypanosoma cruzi Activity of 1H-Indole-2-carboxamide Derivatives

The following table summarizes the in vitro activity of a series of 1H-indole-2-carboxamide derivatives synthesized from 6-methyl-1H-indole-2-carboxylic acid against the intracellular amastigote form of Trypanosoma cruzi. The data is presented as pEC50 values, which is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Compound IDStructureR GrouppEC50Reference
1 4-(methylsulfonamido)benzyl5.7[1][2]
2 pyridin-3-ylmethyl5.8[1][2]
15 4-(methylsulfonamido)benzyl5.0[3]
24 4-(2-pyridyl)morpholine6.5[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative anti-parasitic agent, 6-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide (Compound 2) , starting from this compound.

Synthesis of 6-methyl-1H-indole-2-carboxylic acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (3:1) at room temperature, add LiOH (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 6-methyl-1H-indole-2-carboxylic acid as a solid.

Amide Coupling to Synthesize 6-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide (Compound 2)

Materials:

  • 6-methyl-1H-indole-2-carboxylic acid

  • (Pyridin-3-yl)methanamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add (pyridin-3-yl)methanamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to afford the title compound as a solid.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of 1H-indole-2-carboxamide derivatives as anti-parasitic agents.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Methyl 6-methyl-1H- indole-2-carboxylate hydrolysis Hydrolysis start->hydrolysis acid 6-methyl-1H-indole- 2-carboxylic acid hydrolysis->acid coupling Amide Coupling acid->coupling product 1H-Indole-2-carboxamide Derivative coupling->product amine Amine (e.g., (Pyridin-3-yl)methanamine) amine->coupling in_vitro In vitro Assay (T. cruzi amastigotes) product->in_vitro data_analysis Data Analysis (pEC50 determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar signaling_pathway cluster_pathway T. cruzi Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl pyrophosphate Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_precursors Ergosterol Precursors Lanosterol->Ergosterol_precursors CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Ergosterol_precursors->Ergosterol Disruption Membrane Disruption & Parasite Death Ergosterol->Disruption Inhibitor 1H-Indole-2-carboxamide (e.g., Compound 2) Inhibition Inhibition Inhibitor->Inhibition Inhibition->Lanosterol Inhibition->Disruption

References

Application Notes and Protocols for the Derivatization of Methyl 6-methyl-1H-indole-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of methyl 6-methyl-1H-indole-2-carboxylate, a versatile scaffold for the development of novel therapeutic agents. The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This document outlines key derivatization strategies, detailed experimental protocols, and potential biological screening cascades for novel compounds based on this indole core.

Overview of Derivatization Strategies

The this compound scaffold offers several key points for chemical modification to generate a library of diverse compounds for biological screening. The primary sites for derivatization are the indole nitrogen (N-1), the carboxylate group at C-2, and potentially the indole ring itself.

A general workflow for the derivatization and screening process is outlined below:

Derivatization Workflow Start Methyl 6-methyl-1H- indole-2-carboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation Carboxylic_Acid 6-methyl-1H-indole- 2-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Amide_Library Amide Derivatives Library Amide_Coupling->Amide_Library N_Alkylated_Esters N-Alkylated Ester Derivatives N_Alkylation->N_Alkylated_Esters Screening Biological Screening Amide_Library->Screening N_Alkylated_Esters->Screening Hydrolysis2 Ester Hydrolysis N_Alkylated_Esters->Hydrolysis2 N_Alkylated_Acids N-Alkylated Acid Derivatives N_Alkylated_Acids->Screening Hydrolysis2->N_Alkylated_Acids

Caption: General workflow for derivatization of the parent compound.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

Materials:

  • This compound

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Add an aqueous solution of NaOH (1.5-3.0 eq) or LiOH (1.5-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Alternatively, extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-methyl-1H-indole-2-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: N-Alkylation of this compound

This protocol details the alkylation of the indole nitrogen, a common strategy to explore the structure-activity relationship (SAR) at this position.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Syringes

Procedure:

  • To a stirred suspension of NaH (1.2-1.5 eq) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 3: Amide Coupling of 6-methyl-1H-indole-2-carboxylic acid

This protocol describes the formation of amide derivatives from the corresponding carboxylic acid, which is a highly effective way to generate a diverse library of compounds.

Materials:

  • 6-methyl-1H-indole-2-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask under an inert atmosphere

  • Magnetic stirrer

Procedure:

  • To a solution of 6-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM or EtOAc.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide derivative by column chromatography on silica gel or by recrystallization.

Biological Screening and Potential Targets

Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas. Below are examples of biological activities and associated screening targets.

Anticancer Activity

Indole-2-carboxamide derivatives have been reported to exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3]

Potential Molecular Targets:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are often dysregulated in cancer.[3][4]

  • Cyclin-Dependent Kinases (CDKs): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[5][6]

Signaling Pathways:

EGFR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Simplified EGFR signaling pathway.[4][7][8][9]

VEGFR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR signaling pathway.[10][11][12][13]

CDK2_Signaling cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 p21 p21/p27 p21->CyclinE_CDK2 Inhibits Rb_E2F Rb-E2F Complex CyclinE_CDK2->Rb_E2F Rb Rb E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Rb_E2F->Rb Phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

Caption: Simplified CDK2 cell cycle regulation.[1][5][6][14]

Quantitative Data for Anticancer Activity of Indole-2-Carboxamide Derivatives:

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
6c 6-methoxyindole-2-carboxamide derivativeC4-2 (Prostate)3.5[9]
6d 6-fluoroindole-2-carboxamide derivativeC4-2 (Prostate)3.66[9]
6i N-(4-chlorobenzyl)-2-methyl-indole-2-carboxamide derivativeC4-2 (Prostate)2.5[9]
Va Indole-2-carboxamide derivativeA549 (Lung)0.071 (EGFR IC₅₀)[3]
17a 6-substituted indole-2-carboxylic acid derivativeHIV-1 Integrase3.11[15]
20a 3,6-disubstituted indole-2-carboxylic acid derivativeHIV-1 Integrase0.13[16]
Antimicrobial and Antiviral Activity

The indole scaffold is also a common feature in compounds with antimicrobial and antiviral properties. Derivatization can lead to compounds with activity against various pathogens.

Quantitative Data for Antiviral Activity of Indole-2-Carboxylate Derivatives:

Compound IDModificationVirusIC₅₀ (µM)SIReference
8f 4,6-disubstituted indole-2-carboxylateCoxsackie B37.1817.1[6][17]
14f 6-acetamido-indole-2-carboxylateInfluenza A7.5312.1[6][17]
8e 4,6-disubstituted indole-2-carboxylateInfluenza A8.13>12.3[18]

Note: SI = Selectivity Index (CC₅₀/IC₅₀)

Anti-inflammatory Activity

Certain indole derivatives have demonstrated anti-inflammatory effects, often through the inhibition of inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity of Indoline Derivatives:

Compound IDModificationAssayIC₅₀ (µg/mL)Reference
4a Indoline derivativeAnti-denaturation62.2[19]
4b Indoline derivativeAnti-denaturation60.7[19]
13b Indole-2-formamide benzimidazole[2,1-b]thiazoleNO inhibition (LPS-stimulated RAW264.7)10.992[20]
13b Indole-2-formamide benzimidazole[2,1-b]thiazoleIL-6 inhibition (LPS-stimulated RAW264.7)2.294[20]
13b Indole-2-formamide benzimidazole[2,1-b]thiazoleTNF-α inhibition (LPS-stimulated RAW264.7)12.901[20]

Conclusion

The derivatization of this compound provides a rich platform for the discovery of novel bioactive compounds. By systematically exploring modifications at the N-1 and C-2 positions, researchers can generate extensive libraries for screening against a multitude of biological targets. The protocols and data presented herein serve as a foundational guide for scientists engaged in drug discovery and development, facilitating the exploration of this promising chemical scaffold.

References

Application Notes and Protocols for the Characterization of Methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-methyl-1H-indole-2-carboxylate is an indole derivative of interest in synthetic and medicinal chemistry. Accurate and comprehensive analytical characterization is crucial for ensuring the identity, purity, and quality of this compound in research and development settings. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂PubChem[1]
Molecular Weight 189.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 18377-65-6PubChem[1]
Appearance White solid[2][3][4][5]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentReference
8.97s-1HN-H[3][4][5]
7.58d8.21HAr-H[3][4][5]
7.20d3.42HAr-H[3][4][5]
7.00d8.21HAr-H[3][4][5]
3.96d0.83H-OCH₃[4]
2.48s-3H-CH₃[4]

Note: A separate study reported slightly different chemical shifts: ¹H NMR (400 MHz, CDCl₃) δ 8.79 (br s, 1H), 7.57 (d, 1H), 7.18 (m, 2H), 6.99 (d, 1H), 3.93 (s, 3H), 2.47 (s, 3H).[2]

¹³C NMR Data

Chemical Shift (δ) ppmAssignmentReference
162.7C=O[4]
137.6Ar-C[4]
135.8Ar-C[4]
126.7Ar-C[4]
125.5Ar-C[4]
123.1Ar-C[4]
122.3Ar-C[4]
111.7Ar-C[4]
109.0Ar-C[4]
52.0-OCH₃[4]
22.1-CH₃[4]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled sequence.

    • A longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

High-Resolution Mass Spectrometry (HR-MS) Data

Ionization ModeCalculated m/zFound m/zIon FormulaReference
ESI-188.0717188.0716[C₁₁H₁₀NO₂]⁻[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HR-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, for example, a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in negative ion mode.

    • Calibrate the instrument to ensure high mass accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess the purity of the compound and obtain its mass spectrum. While specific GC-MS data for this compound is noted to be available on SpectraBase, a general protocol is provided below.[1]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

A general procedure for acquiring an FT-IR spectrum using a KBr pellet is described.[2]

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Analytical Workflow Diagram

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis Synthesis Synthesis of Methyl 6-methyl-1H-indole-2-carboxylate Purification Flash Column Chromatography (hexane/ethyl acetate) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (HR-MS and GC-MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Molecular_Weight_Confirmation Molecular Weight Confirmation MS->Molecular_Weight_Confirmation IR->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report Molecular_Weight_Confirmation->Final_Report

References

Application Notes and Protocols: The Role of Methyl 6-Methyl-1H-indole-2-carboxylate in the Preparation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-methyl-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The indole scaffold is a privileged structure in drug discovery, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites. The specific substitution pattern of this starting material, with a methyl group at the 6-position, allows for the exploration of a distinct chemical space, potentially leading to inhibitors with improved potency and selectivity. This document provides detailed protocols for the utilization of this compound in the preparation of IKK2 inhibitors, a key kinase in the NF-κB signaling pathway, which is implicated in inflammatory diseases and cancer.

Kinase Target: IκB Kinase (IKK2) and the NF-κB Signaling Pathway

IκB kinase β (IKKβ), also known as IKK2, is a crucial serine/threonine kinase that regulates the activation of the nuclear factor-κB (NF-κB) signaling pathway.[1] In the canonical pathway, various stimuli, such as proinflammatory cytokines (e.g., TNFα, IL-1β), lead to the activation of the IKK complex, which comprises IKKα, IKKβ (IKK2), and the regulatory subunit NEMO (NF-κB essential modulator).[2] Activated IKK2 phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[1][3] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, cell survival, and proliferation.[2][3] Dysregulation of the NF-κB pathway is associated with numerous diseases, making IKK2 a compelling therapeutic target.

Signaling Pathway Diagram

IKK2_NFkB_Pathway Stimuli Pro-inflammatory Stimuli (TNFα, IL-1β) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_complex activates IKK2_active IKK2 (active) IKK_complex->IKK2_active IkBa_NFkB IκBα-p50/p65 IKK2_active->IkBa_NFkB phosphorylates p_IkBa_NFkB P-IκBα-p50/p65 IkBa_NFkB->p_IkBa_NFkB NFkB p50/p65 Ub_degradation Ubiquitination & Proteasomal Degradation p_IkBa_NFkB->Ub_degradation Ub_degradation->NFkB releases NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates Nucleus Nucleus Gene_transcription Gene Transcription (Inflammation, Cell Survival) NFkB_nuc->Gene_transcription activates Inhibitor Indole-2-carboxamide IKK2 Inhibitor Inhibitor->IKK2_active inhibits

Caption: The IKK2/NF-κB signaling pathway and the point of inhibition.

Application: Synthesis of Indole-2-carboxamide IKK2 Inhibitors

The core synthetic strategy involves a two-step process starting from this compound. The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. The second step is the amide coupling of the carboxylic acid with a suitable amine to yield the final IKK2 inhibitor.

Synthetic Workflow Diagram

Synthesis_Workflow Start Methyl 6-methyl-1H- indole-2-carboxylate Step1 Step 1: Ester Hydrolysis Start->Step1 Intermediate 6-Methyl-1H-indole- 2-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Final_Product Indole-2-carboxamide IKK2 Inhibitor Step2->Final_Product Amine Amine (e.g., Substituted Aniline) Amine->Step2

Caption: General workflow for the synthesis of IKK2 inhibitors.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-1H-indole-2-carboxylic acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with 1M HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 6-methyl-1H-indole-2-carboxylic acid as a solid.

Step 2: Synthesis of a Representative Indole-2-carboxamide IKK2 Inhibitor

This protocol outlines the amide coupling of 6-methyl-1H-indole-2-carboxylic acid with a representative amine, for instance, a substituted aniline, as generally described in patent literature for IKK2 inhibitors (e.g., WO2008118724A1).

Materials:

  • 6-Methyl-1H-indole-2-carboxylic acid

  • Substituted amine (e.g., 4-(piperazin-1-yl)aniline)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of 6-methyl-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent (DMF or DCM) under an inert atmosphere, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the substituted amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired indole-2-carboxamide.

Quantitative Data

Compound ClassTarget KinaseReported Activity Range (IC₅₀)
Indole-2-carboxamidesIKK2Nanomolar to low Micromolar
Indole-2-carboxamidesCK2[4]e.g., 14.6 µM for a specific derivative[4]
Indole-based derivativesEGFR, BRAFV600E, VEGFR-2[5]Nanomolar range[5]

Note: The table provides a general overview of the potency of indole-carboxamide-based kinase inhibitors. Specific values are highly dependent on the full chemical structure of the inhibitor.

Conclusion

This compound serves as a versatile starting material for the synthesis of potent kinase inhibitors, particularly targeting the IKK2 enzyme. The straightforward synthetic route, involving ester hydrolysis followed by amide coupling, allows for the generation of a diverse library of indole-2-carboxamides for structure-activity relationship (SAR) studies. The resulting compounds have the potential to modulate the NF-κB signaling pathway, offering therapeutic opportunities for a range of inflammatory and proliferative diseases. The protocols and information provided herein are intended to guide researchers in the design and synthesis of novel kinase inhibitors based on this valuable indole scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of methyl 6-methyl-1H-indole-2-carboxylate. The primary synthetic route discussed is the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine and a carbonyl compound. For the synthesis of this compound, the logical starting materials are 4-methylphenylhydrazine (or its hydrochloride salt) and methyl pyruvate.

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is sensitive to the choice of acid catalyst, reaction temperature, and solvent.[3] Incomplete formation of the hydrazone intermediate, decomposition of the starting materials or the product under harsh acidic conditions, and the formation of side products are common culprits. The purity of the starting materials, particularly the 4-methylphenylhydrazine, is also crucial.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: Side products in the Fischer indole synthesis can arise from several pathways. With unsymmetrical ketones or pyruvates, the formation of regioisomers is a possibility, although with methyl pyruvate, this is less of a concern. Other potential side products include unreacted starting materials, partially cyclized intermediates, and products from intermolecular reactions. In some cases, the starting phenylhydrazine can decompose, leading to various colored impurities.

Q4: How can I improve the purity of my final product?

A4: Purification of this compound can typically be achieved through column chromatography on silica gel. A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a good starting point. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, can also be an effective method for obtaining a highly pure product.

Q5: What is the role of the acid catalyst in the Fischer indole synthesis?

A5: The acid catalyst is essential for several steps in the reaction mechanism. It protonates the hydrazone, facilitating its tautomerization to the enamine intermediate. The acid then catalyzes the key[4][4]-sigmatropic rearrangement and the subsequent elimination of ammonia to form the aromatic indole ring.[1] A variety of Brønsted and Lewis acids can be used, and the choice of catalyst can significantly impact the reaction rate and yield.[1][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Low reaction temperature- Impure starting materials- Inefficient hydrazone formation- Use a fresh or different acid catalyst (e.g., switch from a Brønsted acid like H₂SO₄ to a Lewis acid like ZnCl₂).- Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.- Ensure the purity of 4-methylphenylhydrazine and methyl pyruvate. Recrystallize or distill if necessary.- Consider pre-forming the hydrazone before adding the cyclization catalyst.
Formation of a Dark Tar-like Substance - Reaction temperature is too high- Acid catalyst is too strong or concentrated- Prolonged reaction time- Reduce the reaction temperature.- Use a milder acid catalyst (e.g., acetic acid or p-toluenesulfonic acid).- Decrease the concentration of the acid.- Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Incomplete Reaction - Insufficient catalyst- Low reaction temperature or insufficient heating time- Poor solvent choice- Increase the catalyst loading incrementally.- Increase the reaction temperature or extend the reaction time, while monitoring for side product formation.- Experiment with different solvents. Ethanol, acetic acid, and toluene are common choices for the Fischer indole synthesis.
Difficult Purification - Presence of polar, colored impurities- Co-elution of product with side products- Treat the crude product with activated charcoal to remove colored impurities before chromatography.- Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.- Consider recrystallization as an alternative or additional purification step.

Data Summary of a Representative Fischer Indole Synthesis

The following table summarizes typical reaction conditions and yields for the Fischer indole synthesis of a structurally similar compound, which can be used as a starting point for the optimization of the synthesis of this compound.

Starting MaterialsAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
4-Bromophenylhydrazine, Ethyl PyruvatePolyphosphoric acid-100175
Phenylhydrazine, Ethyl PyruvateSulfuric AcidEthanolReflux268
4-Nitrophenylhydrazine, Ethyl PyruvateAcetic AcidAcetic AcidReflux455
Phenylhydrazine, Pyruvic AcidZinc ChlorideEthanolReflux362

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

This protocol is an adapted procedure based on established methods for the Fischer indole synthesis of similar indole-2-carboxylates.

Materials:

  • 4-Methylphenylhydrazine hydrochloride

  • Methyl pyruvate

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid or zinc chloride)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphenylhydrazine hydrochloride (1 equivalent) and methyl pyruvate (1.1 equivalents) to anhydrous ethanol (approximately 10 mL per gram of hydrazine).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). Caution: The addition of sulfuric acid to ethanol is exothermic.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Visualizations

fischer_indole_synthesis start Starting Materials: 4-Methylphenylhydrazine Methyl Pyruvate hydrazone Hydrazone Formation (in situ) start->hydrazone Ethanol cyclization Acid-Catalyzed Cyclization hydrazone->cyclization H₂SO₄ (cat.), Heat workup Workup: Neutralization & Extraction cyclization->workup product This compound purification Purification: Column Chromatography workup->purification purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or No Product check_reagents Check Purity of Starting Materials start->check_reagents optimize_catalyst Optimize Acid Catalyst & Amount check_reagents->optimize_catalyst Reagents Pure success Improved Yield check_reagents->success Impure Reagents (Purify & Retry) optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp No Improvement optimize_catalyst->success Improvement optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_temp->success Improvement optimize_solvent->success Improvement

Caption: A troubleshooting workflow for low yield in the Fischer indole synthesis.

References

Troubleshooting common problems in "methyl 6-methyl-1H-indole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 6-methyl-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and find answers to frequently asked questions encountered during the synthesis of this valuable indole derivative.

Troubleshooting Guides

This section provides solutions to common issues that may arise during the synthesis of this compound, primarily focusing on the widely used Fischer indole synthesis.

Problem 1: Low or No Product Yield

Q: My Fischer indole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

A: Low yields are a common challenge in Fischer indole synthesis and can be attributed to several factors. Here is a systematic guide to troubleshooting this issue:

  • Purity of Reactants: Ensure the (4-methylphenyl)hydrazine and methyl pyruvate are of high purity. Impurities can lead to unwanted side reactions. It is advisable to use freshly purified reagents.

  • Acid Catalyst Selection and Concentration: The choice and amount of acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective. The optimal catalyst and its concentration should be determined empirically for this specific transformation. Polyphosphoric acid (PPA) is often a good choice for promoting the cyclization step.[1]

  • Reaction Temperature and Time: This reaction typically requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to establish the optimal temperature and duration. Microwave-assisted synthesis can sometimes improve yields and significantly shorten reaction times.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used. In some instances, running the reaction neat (without a solvent) may be beneficial.

  • Atmosphere: To prevent potential oxidation of the hydrazine or the product, especially at higher temperatures, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Problem 2: Formation of Multiple Products (Side Reactions)

Q: My TLC analysis shows multiple spots, indicating the presence of significant side products. What are the likely side reactions, and how can I minimize them?

A: The formation of side products is a frequent issue. Common side products in the Fischer indole synthesis include regioisomers (if an unsymmetrical ketone is used, though not the case with pyruvate), and products from rearrangement or decomposition.

  • Isomeric Products: While methyl pyruvate is symmetrical, impurities in the starting hydrazine could lead to isomeric indole products. Ensure the purity of the 4-methylphenylhydrazine.

  • Incomplete Cyclization: The intermediate phenylhydrazone may not fully cyclize, leading to its presence in the final mixture. This can be addressed by optimizing the acid catalyst, temperature, and reaction time.

  • Rearrangement Products: Under harsh acidic conditions and high temperatures, rearrangements of the indole ring can occur. Using milder conditions or a different acid catalyst can mitigate this.

  • Decomposition: As mentioned, starting materials and the product can decompose. Careful monitoring via TLC is crucial to avoid over-running the reaction.

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify the final product, this compound. What are the recommended purification techniques?

A: Purification of indole derivatives can be challenging due to their similar polarities to certain byproducts.

  • Column Chromatography: This is the most common method for purifying indole derivatives. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the product is a solid and of sufficient purity after column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used to obtain highly pure material.

  • High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative reverse-phase HPLC can be employed. A common mobile phase would consist of a gradient of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for the synthesis of this class of indoles are the Fischer indole synthesis and the Reissert indole synthesis.[1][3]

  • Fischer Indole Synthesis: This is a one-pot reaction involving the condensation of (4-methylphenyl)hydrazine with methyl pyruvate in the presence of an acid catalyst.[1]

  • Reissert Indole Synthesis: This multi-step synthesis starts with the condensation of 4-methyl-2-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which is then esterified.[3][4]

Q2: Which acid catalyst is best for the Fischer indole synthesis of this specific compound?

A2: There is no single "best" catalyst as the optimal choice depends on the specific reaction conditions and scale. However, a good starting point is to screen common Brønsted and Lewis acids. Below is a comparison of commonly used catalysts.

CatalystTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Catalytic amount in a protic solvent (e.g., ethanol)Strong acid, readily available, inexpensiveCan lead to charring and side reactions at high temperatures
Polyphosphoric Acid (PPA) Can be used as both solvent and catalystOften gives good yields, effective for less reactive substratesViscous and can be difficult to work with
Zinc Chloride (ZnCl₂) Stoichiometric or catalytic amounts, often in a non-polar solventMilder than strong Brønsted acids, can improve regioselectivityCan be hygroscopic, workup can be more complex
p-Toluenesulfonic Acid (p-TsOH) Catalytic amount in a suitable solvent (e.g., toluene, acetic acid)Solid, easy to handle, moderately strong acidMay require higher temperatures than stronger acids

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) to separate the starting materials, intermediate hydrazone, and the final product. The spots can be visualized under UV light (254 nm).

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of this compound

This protocol describes a general procedure for the synthesis of the target molecule via the Fischer indole synthesis.

Materials:

  • (4-methylphenyl)hydrazine hydrochloride

  • Methyl pyruvate

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Hydrazone Formation (optional, can be a one-pot reaction): In a round-bottom flask, dissolve (4-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add methyl pyruvate (1.1 eq) and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Indolization: To the reaction mixture, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC until the starting hydrazone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification 4-methylphenylhydrazine 4-methylphenylhydrazine Hydrazone Formation Hydrazone Formation 4-methylphenylhydrazine->Hydrazone Formation Methyl pyruvate Methyl pyruvate Methyl pyruvate->Hydrazone Formation Indolization (Cyclization) Indolization (Cyclization) Hydrazone Formation->Indolization (Cyclization)  Acid Catalyst, Heat Work-up Work-up Indolization (Cyclization)->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Product Methyl 6-methyl-1H- indole-2-carboxylate Column Chromatography->Product

Caption: General workflow for the Fischer indole synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Multiple Products Multiple Products Start->Multiple Products Purification Issues Purification Issues Start->Purification Issues Check Reactant Purity Check Reactant Purity Low Yield->Check Reactant Purity Yes Check for Isomers Check for Isomers Multiple Products->Check for Isomers Yes Optimize Chromatography Optimize Chromatography Purification Issues->Optimize Chromatography Yes Optimize Catalyst Optimize Catalyst Check Reactant Purity->Optimize Catalyst Optimize Temp/Time Optimize Temp/Time Optimize Catalyst->Optimize Temp/Time End End Optimize Temp/Time->End Milder Conditions Milder Conditions Check for Isomers->Milder Conditions Milder Conditions->End Consider Recrystallization/HPLC Consider Recrystallization/HPLC Optimize Chromatography->Consider Recrystallization/HPLC Consider Recrystallization/HPLC->End

Caption: Decision-making flowchart for troubleshooting common synthesis problems.

References

Technical Support Center: Synthesis of Methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 6-methyl-1H-indole-2-carboxylate .

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of the hydrazone formed from p-tolylhydrazine and methyl pyruvate.

Q2: What are the key starting materials and reagents for the Fischer indole synthesis of this compound?

A2: The primary starting materials are p-tolylhydrazine (or its hydrochloride salt) and methyl pyruvate. A variety of acid catalysts can be used, including Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂).[1][2]

Q3: What is the major challenge in the synthesis of this compound via the Fischer indole synthesis?

A3: The primary challenge is controlling the regioselectivity of the cyclization step. The reaction of p-tolylhydrazine with methyl pyruvate can lead to the formation of two regioisomeric products: the desired this compound and the undesired methyl 4-methyl-1H-indole-2-carboxylate.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. The disappearance of the starting hydrazone and the appearance of the product spots (which may include both isomers) indicate the progression of the reaction.

Q5: What are the expected physical properties of this compound?

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the possible causes and solutions?

A: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and formation of multiple side products.

Potential Cause Troubleshooting Suggestion
Incomplete Hydrazone Formation Ensure equivalent amounts of p-tolylhydrazine and methyl pyruvate are used. The reaction can be gently warmed to facilitate hydrazone formation before the addition of the acid catalyst.
Harsh Reaction Conditions High temperatures and strong acid concentrations can lead to decomposition.[7] Try using a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) or lowering the reaction temperature. A solvent-free approach with p-toluenesulfonic acid at 100°C for a short duration has been reported for similar syntheses.[8]
Sub-optimal Acid Catalyst The choice of acid catalyst is crucial.[3] Experiment with different Brønsted or Lewis acids to find the optimal conditions for your specific setup. Polyphosphoric acid (PPA) is often effective for Fischer indole cyclizations.
Air Oxidation Indoles can be susceptible to air oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
Issue 2: Formation of Regioisomeric Side Product

Q: I am observing a significant amount of an isomeric impurity in my product. How can I minimize its formation and separate it from the desired product?

A: The formation of methyl 4-methyl-1H-indole-2-carboxylate is a common side reaction. The ratio of the two isomers is influenced by the reaction conditions.

Factor Effect on Regioselectivity Troubleshooting Suggestion
Acidity Higher acidity generally favors cyclization at the less sterically hindered ortho position of the p-tolylhydrazine, which leads to the formation of the desired 6-methyl isomer.[3]Use a stronger acid catalyst or increase the concentration of the acid. However, be mindful of potential degradation under harsh acidic conditions.
Temperature Higher temperatures can sometimes lead to a decrease in regioselectivity.[3]Optimize the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer duration.
Steric Hindrance The methyl group on the p-tolylhydrazine directs the cyclization. The electronic and steric effects of the substituents play a role in determining the final product ratio.While not easily modified for this specific synthesis, understanding these effects is crucial for predicting outcomes in related syntheses.

Purification Strategy:

  • Column Chromatography: Separation of the 6-methyl and 4-methyl isomers can be achieved by silica gel column chromatography. A gradient elution system using a mixture of hexane and ethyl acetate is a good starting point. The polarity of the two isomers is likely to be very similar, so a long column and a shallow gradient may be necessary for effective separation.

  • Recrystallization: If a suitable solvent is found, fractional recrystallization may be an effective technique to enrich the desired isomer.

Issue 3: Presence of Other Side Products

Q: Besides the regioisomer, what other side products might I encounter?

A: In addition to the 4-methyl isomer, other side reactions can occur during the Fischer indole synthesis.

Side Product Potential Cause Mitigation Strategy
Unreacted Hydrazone Incomplete reaction.Increase reaction time or temperature, or use a more effective acid catalyst.
Aldol Condensation Products of Methyl Pyruvate Methyl pyruvate can undergo self-condensation under acidic conditions.[9][10]Add the methyl pyruvate slowly to the reaction mixture to maintain a low instantaneous concentration.
Polymeric/Tarry Materials Decomposition of starting materials or products under harsh acidic and high-temperature conditions.Use milder reaction conditions (lower temperature, weaker acid). Ensure efficient stirring to prevent localized overheating.
Oxidized Products Exposure to air during the reaction or work-up.Perform the reaction under an inert atmosphere and minimize exposure to air during purification.

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of this compound

This is a representative protocol based on general procedures for Fischer indole syntheses. Optimization may be required.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Methyl pyruvate

  • Acid catalyst (e.g., polyphosphoric acid, sulfuric acid in ethanol, or anhydrous zinc chloride)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Hydrazone Formation (optional, can be done in situ): In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a suitable solvent like ethanol. Add an equivalent of a base (e.g., sodium acetate) to liberate the free hydrazine. To this solution, add one equivalent of methyl pyruvate. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete formation of the hydrazone.

  • Cyclization: To the hydrazone mixture (or to a mixture of p-tolylhydrazine and methyl pyruvate if performing a one-pot reaction), add the acid catalyst. The choice and amount of acid will need to be optimized. For example, polyphosphoric acid can be used as both the catalyst and solvent, or a catalytic amount of sulfuric acid can be added to an ethanolic solution. Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a strong acid, carefully pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the desired this compound from the methyl 4-methyl-1H-indole-2-carboxylate isomer and other impurities.

Visualizations

Synthesis_Pathway tolylhydrazine p-Tolylhydrazine hydrazone Hydrazone Intermediate tolylhydrazine->hydrazone methylpyruvate Methyl Pyruvate methylpyruvate->hydrazone product Methyl 6-methyl-1H- indole-2-carboxylate hydrazone->product H+, Δ (Major Pathway) side_product Methyl 4-methyl-1H- indole-2-carboxylate hydrazone->side_product H+, Δ (Minor Pathway)

Caption: Fischer Indole Synthesis of this compound.

Side_Reaction hydrazone Hydrazone Intermediate six_methyl Methyl 6-methyl-1H- indole-2-carboxylate (Desired Product) hydrazone->six_methyl Cyclization at ortho-position four_methyl Methyl 4-methyl-1H- indole-2-carboxylate (Regioisomeric Side Product) hydrazone->four_methyl Cyclization at meta-position decomposition Decomposition/ Polymerization hydrazone->decomposition Harsh Conditions (High Temp, Strong Acid) six_methyl->decomposition Harsh Conditions four_methyl->decomposition Harsh Conditions Troubleshooting_Workflow start Low Yield or Impure Product check_isomers Isomeric Impurity Present? start->check_isomers check_other Other Impurities Present? check_isomers->check_other No adjust_acidity Adjust Acidity/ Temperature check_isomers->adjust_acidity Yes check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_other->check_conditions Yes optimize_purification Optimize Column Chromatography adjust_acidity->optimize_purification end Improved Yield/ Purity optimize_purification->end check_reagents Check Reagent Purity check_conditions->check_reagents check_reagents->end

References

Technical Support Center: Improving the Purity of Methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for the purification of methyl 6-methyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities largely depend on the synthetic route, which is often a variation of the Fischer indole synthesis.[1][2] Potential contaminants include:

  • Unreacted Starting Materials: Residual 4-methylphenylhydrazine and methyl pyruvate.

  • Side Products: The Fischer indole synthesis can sometimes yield isomeric products or polymeric tars, especially under harsh acidic conditions or high temperatures.[3]

  • Reagents and Catalysts: Acids (e.g., polyphosphoric acid, sulfuric acid) or Lewis acids (e.g., zinc chloride) used as catalysts may remain or cause side reactions.[1][2]

  • Degradation Products: Indole rings can be susceptible to oxidation or degradation, leading to colored impurities.

Q2: My crude product is a dark, oily, or tar-like substance. How can I effectively purify it?

Oily or tarry crude products are common and are often best purified using column chromatography, as recrystallization can be challenging. An initial workup can be beneficial before chromatography. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane and perform aqueous washes: first with a mild acid (e.g., 1M HCl) to remove basic impurities like residual hydrazine, then with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic residues. After drying and concentrating, the resulting material can be subjected to column chromatography.

Q3: I am attempting to recrystallize my product, but I'm encountering issues. What should I do?

Recrystallization is a powerful technique but requires optimization. Common problems and their solutions are outlined in the table below. If recrystallization fails, it often indicates the presence of significant impurities that inhibit crystal formation, and purifying the material first by column chromatography is recommended.[4]

Q4: How should I develop a column chromatography protocol for this compound?

A standard approach is to use normal-phase column chromatography with silica gel.[4][5]

  • TLC Analysis: First, analyze your crude product using Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in your initial, least polar eluting solvent (e.g., 95:5 hexanes:ethyl acetate).[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[4] Evaporate the solvent to create a dry, free-flowing powder.[4] Carefully add this powder to the top of the packed column.[4] This "dry loading" method often yields better separation than loading the sample as a liquid.

  • Elution: Begin eluting with the low-polarity mobile phase determined from your TLC analysis. Gradually increase the solvent polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[4]

  • Fraction Collection & Analysis: Collect the eluate in fractions and monitor them by TLC to identify which ones contain the pure product.[5][6] Indole derivatives are typically UV-active and can be visualized as dark spots under a 254 nm UV lamp.[6]

Q5: My compound appears as a streak or "tails" on the TLC plate. How can I improve the separation?

Peak tailing for indole derivatives on silica gel is often caused by the interaction of the slightly basic indole nitrogen with acidic silanol groups on the silica surface.[4] To resolve this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA), to your mobile phase (eluent).[4] This will saturate the active sites on the silica, leading to sharper bands and improved separation.[4]

Q6: What level of purity and yield can I realistically expect from these purification methods?

The achievable purity and yield depend on the initial quality of the crude material and the chosen method. The following table provides general expectations.

Purification MethodExpected PurityTypical YieldNotes
Single Recrystallization95-98%60-85%Effective if the crude material is already relatively clean.
Column Chromatography>99%70-95%Highly effective for removing a wide range of impurities, including those similar in polarity to the product. Yield loss occurs from irreversible adsorption or difficult separation.[5]
Preparative HPLC>99.5%50-80%Offers the highest resolution and purity but is more expensive and time-consuming. Often used for final polishing of a sample.[7]

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Protocol 2: Normal-Phase Column Chromatography
  • Prepare the Slurry: In a beaker, mix silica gel (e.g., 230-400 mesh) with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate) to form a consistent slurry.[5]

  • Pack the Column: Clamp the column vertically. Pour the slurry into the column, gently tapping the side to ensure even packing and prevent air bubbles.[5] Drain excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[5]

  • Prepare the Sample (Dry Loading): Dissolve your crude product (e.g., 1g) in a minimal volume of dichloromethane. Add 2-3g of silica gel to this solution. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]

  • Load the Column: Carefully add the silica-adsorbed sample as a layer on top of the packed column bed. Gently add a thin layer of sand on top to prevent disturbance.

  • Elute the Column: Carefully add the mobile phase to the column. Begin elution, starting with the low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).[4]

  • Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute your product. This is known as a step-gradient elution.

  • Collect and Analyze Fractions: Collect the eluting solvent in a series of test tubes. Spot each fraction on a TLC plate and visualize under UV light (254 nm) to identify the fractions containing your pure compound.[6]

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.[5]

Visualized Workflows

G cluster_0 start Crude Product product_type Is product a solid or an oil/tar? start->product_type recryst Attempt Recrystallization product_type->recryst Solid wash Perform Acid/Base Wash product_type->wash Oil/Tar success Successful? recryst->success chrom Perform Column Chromatography success->chrom No end_node Pure Product success->end_node Yes wash->chrom chrom->end_node

Caption: Troubleshooting workflow for purifying crude product.

G cluster_0 prep_slurry 1. Prepare Silica Slurry pack_col 2. Pack Column prep_slurry->pack_col prep_sample 3. Prepare Sample (Dry Load) pack_col->prep_sample load_col 4. Load Sample onto Column prep_sample->load_col elute 5. Elute with Solvent Gradient load_col->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap final_product Purified Product evap->final_product

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Reaction Condition Optimization for Methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of indole derivatives is a critical process. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the reaction condition optimization of methyl 6-methyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Fischer indole synthesis and the Hemetsberger-Knittel reaction. The Fischer indole synthesis involves the reaction of p-tolylhydrazine with methyl pyruvate in the presence of an acid catalyst.[1][2] The Hemetsberger-Knittel reaction utilizes the thermal decomposition of a 3-(p-tolyl)-2-azido-propenoic ester to form the indole-2-carboxylic ester.[3]

Q2: How critical is the choice of acid catalyst in the Fischer indole synthesis for this specific molecule?

A2: The choice of the acid catalyst is crucial and can significantly impact the reaction's yield and the formation of byproducts.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][4] For the synthesis of substituted indole-2-carboxylates, polyphosphoric acid (PPA) has been shown to be an effective catalyst.[4] The optimal catalyst and its concentration should be determined empirically for your specific substrate and reaction conditions.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly based on the chosen synthetic route and the optimization of reaction conditions. For the Hemetsberger-Knittel synthesis, yields are typically above 70%.[3] The Fischer indole synthesis can have more variable yields, with early examples reporting yields as low as 5% for similar compounds, though modern optimizations have improved this considerably.[1]

Q4: What are common side reactions to be aware of during the synthesis?

A4: In the Fischer indole synthesis, potential side reactions include the formation of isomeric indole products, especially if the ketone precursor is unsymmetrical.[1] Other undesirable byproducts can arise from aldol condensation or Friedel-Crafts type reactions.[5] For the Hemetsberger-Knittel reaction, the stability of the azide starting material can be a concern, and its synthesis can be challenging.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials Ensure the purity of p-tolylhydrazine and methyl pyruvate (for Fischer synthesis) or the azido-propenoic ester (for Hemetsberger-Knittel). Impurities can inhibit the reaction or lead to undesired side products.[6] Consider purification of starting materials before use.
Sub-optimal Reaction Conditions Systematically vary the reaction temperature, time, and concentration of reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal parameters.[6]
Inappropriate Catalyst or Catalyst Concentration (Fischer Indole Synthesis) Screen different Brønsted and Lewis acid catalysts (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, PPA).[4][7] Optimize the concentration of the chosen catalyst.
Atmospheric Moisture The reaction may be sensitive to moisture. Ensure the use of dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Issue 2: Formation of Multiple Products (Observed on TLC/HPLC)
Potential Cause Troubleshooting Steps
Formation of Regioisomers (Fischer Indole Synthesis) The use of an unsymmetrical ketone can lead to different indole isomers. For the synthesis of this compound from p-tolylhydrazine and methyl pyruvate, the primary product is expected, but other isomers could form. The choice of a milder acid catalyst and lower reaction temperatures can sometimes improve regioselectivity.[4]
Side Reactions Lowering the reaction temperature may favor the desired kinetic product and reduce the formation of thermodynamically favored side products.[6] Ensure high purity of starting materials to minimize side reactions.
Product Degradation Prolonged reaction times or excessively high temperatures can lead to the degradation of the desired product. Optimize the reaction time by monitoring with TLC.[5]
Issue 3: Difficulty with Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Impurities during Column Chromatography Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the eluent can improve separation.[8]
Product is an Oil or Does Not Crystallize If the product is an oil, ensure all solvent has been removed under high vacuum. If crystallization is difficult, try different solvent systems for recrystallization. A mixture of solvents (e.g., ethyl acetate/hexanes) can be effective. Seeding the solution with a small crystal of the pure product can induce crystallization.
Product is Contaminated with Starting Material If the reaction has not gone to completion, purification can be challenging. Optimize the reaction conditions to drive the reaction to completion. An acid-base extraction during the work-up may help to remove unreacted hydrazine or acidic byproducts.

Data Presentation

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield (Hypothetical Data for a Structurally Similar System)

Catalyst (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)
ZnCl₂Acetic Acid100465
H₂SO₄Ethanol78658
p-TsOHToluene110372
Polyphosphoric AcidNeat120185

This table is illustrative and based on general principles of the Fischer indole synthesis. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a generalized procedure based on established methods for similar compounds.[1][5]

Materials:

  • p-Tolylhydrazine hydrochloride

  • Methyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in ethanol. Add methyl pyruvate (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Indolization: In a separate flask, heat polyphosphoric acid (approximately 10 times the weight of the hydrazone) to 100-120°C with vigorous stirring. Carefully add the hydrazone formed in the previous step to the hot PPA. The reaction is exothermic. Heat the mixture at 120-140°C for 15-30 minutes. The color of the mixture will typically darken.[5]

  • Work-up: Allow the reaction mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with stirring. This will precipitate the crude product. Neutralize the aqueous solution with saturated sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start p-Tolylhydrazine + Methyl Pyruvate hydrazone Hydrazone Formation (Ethanol, RT) start->hydrazone indolization Indolization (PPA, 120-140°C) hydrazone->indolization quench Quench on Ice & Neutralize indolization->quench extraction Ethyl Acetate Extraction quench->extraction purification Column Chromatography & Recrystallization extraction->purification product Methyl 6-methyl-1H- indole-2-carboxylate purification->product

Caption: A general workflow for the Fischer indole synthesis of this compound.

Troubleshooting_Low_Yield cluster_purity Starting Material Purity cluster_conditions Reaction Conditions cluster_atmosphere Reaction Atmosphere start Low or No Yield check_purity Check Purity of Starting Materials (TLC/NMR) start->check_purity optimize_temp Optimize Temperature start->optimize_temp check_moisture Is the reaction moisture-sensitive? start->check_moisture purify_reagents Purify Reagents (Distillation/Recrystallization) check_purity->purify_reagents Impurities Detected optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_catalyst Screen Acid Catalysts & Concentration optimize_time->optimize_catalyst use_dry Use Dry Solvents & Inert Atmosphere check_moisture->use_dry Yes

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 6-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 6-methyl-1H-indole-2-carboxylate. The following information is designed to help you identify and resolve common impurities and purification challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The most common impurities in this compound often originate from the starting materials and potential side reactions during its synthesis, which frequently employs the Fischer indole synthesis.

Potential Impurities:

  • Unreacted Starting Materials:

    • p-Tolylhydrazine

    • Methyl pyruvate

  • Regioisomers:

    • Methyl 4-methyl-1H-indole-2-carboxylate: This is a common byproduct of the Fischer indole synthesis when using p-tolylhydrazine, as cyclization can occur at two different positions on the aromatic ring.

  • Byproducts from Incomplete or Failed Cyclization:

    • Hydrazones and their decomposition products.

    • Aniline and 3-methylindole can be formed if the Fischer indolization reaction fails.[1]

  • Polymeric/Degradation Products: Harsh acidic conditions and high temperatures used in the synthesis can lead to the degradation or polymerization of the starting materials and the final product.[1]

Q2: My purified this compound is a colored solid, but it should be white. What is the cause of the coloration?

The appearance of color (typically yellow to brown) in the final product often indicates the presence of trace impurities, which may include:

  • Oxidized species of the indole.

  • Residual reagents from the synthesis.

  • Chromophoric byproducts from side reactions.

Even small amounts of these impurities can impart a noticeable color to the final product. Further purification by recrystallization or column chromatography is recommended to obtain a white solid.

Q3: I am having difficulty removing the regioisomer (methyl 4-methyl-1H-indole-2-carboxylate). What is the best approach?

The separation of regioisomers can be challenging due to their similar physical properties. The most effective method for separating this compound from its 4-methyl isomer is typically flash column chromatography . Optimization of the mobile phase is crucial for achieving good separation.

Troubleshooting Guides

Problem 1: Low Yield After Purification

Possible Causes:

  • Product loss during extraction: The product may have some solubility in the aqueous phase during workup.

  • Incomplete crystallization: The chosen solvent system for recrystallization may not be optimal, leaving a significant amount of product in the mother liquor.

  • Co-elution of product with impurities: During column chromatography, the product may elute with impurities if the mobile phase is too polar.

  • Product degradation on silica gel: Some indole derivatives can be sensitive to the acidic nature of silica gel.

Solutions:

  • Extraction: Ensure the pH of the aqueous layer is adjusted to maximize the precipitation of the product before extraction. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.

  • Recrystallization: Carefully select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Seeding the solution with a pure crystal can sometimes induce crystallization.

  • Column Chromatography:

    • Use a less polar mobile phase to improve the separation between the product and more polar impurities.

    • Consider adding a small amount of a neutralizer like triethylamine (e.g., 1%) to the mobile phase to minimize product degradation on the silica gel.

    • Perform a thorough analysis of the fractions using Thin Layer Chromatography (TLC) to avoid combining impure fractions with the pure product.

Problem 2: Persistent Impurities Detected by HPLC/NMR After Purification

Possible Causes:

  • Inadequate separation by column chromatography: The chosen mobile phase may not be selective enough to separate all impurities.

  • Ineffective recrystallization: The impurities may co-crystallize with the product.

  • Thermal degradation during solvent removal: Overheating during the removal of high-boiling point solvents can lead to decomposition.

Solutions:

  • Optimize Column Chromatography:

    • Experiment with different solvent systems. A common mobile phase for this compound is a mixture of hexane and ethyl acetate. Try varying the gradient or using an isocratic elution with a different polarity.

    • Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.

  • Improve Recrystallization:

    • Try a different solvent or a multi-solvent system. For esters like this compound, common recrystallization solvents include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[2]

    • Perform a second recrystallization step if the purity after the first is still not satisfactory.

  • Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature and reduced pressure to remove solvents. Avoid prolonged heating.

Experimental Protocols

Flash Column Chromatography

This is a widely used and effective method for the purification of this compound.

Protocol:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). A common starting point is a 9:1 or 90:10 ratio of hexane to ethyl acetate. The addition of 1% triethylamine (Et3N) to the mobile phase is often recommended to prevent streaking and degradation of the indole on the silica gel.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a white solid.

Recrystallization

Recrystallization is a useful technique for removing small amounts of impurities and for obtaining a highly pure, crystalline product.

Protocol:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. For esters, suitable solvents can include ethanol, ethyl acetate, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane).[2]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity BeforeTypical Purity AfterNotes
Flash Column Chromatography 80-90%>98%Effective for removing regioisomers and other major impurities.
Recrystallization 95-98%>99%Best for removing minor impurities from an already relatively pure sample.
Combined Approach 80-90%>99.5%Using column chromatography followed by recrystallization often yields the highest purity.

Note: The purity values are typical estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualizations

Experimental Workflow: Purification of Crude this compound

experimental_workflow crude Crude Product (this compound + Impurities) chromatography Flash Column Chromatography (Hexane/Ethyl Acetate + 1% Et3N) crude->chromatography recrystallization Recrystallization (e.g., Ethanol or Hexane/EtOAc) chromatography->recrystallization Optional, for higher purity analysis Purity Analysis (HPLC, NMR) chromatography->analysis recrystallization->analysis pure Pure Product (>99% Purity) analysis->pure troubleshooting_impurities cluster_chrom Chromatography Troubleshooting cluster_recryst Recrystallization Troubleshooting start Persistent Impurities (Post-Purification) check_method Review Purification Method start->check_method is_chrom Chromatography Used? check_method->is_chrom is_recryst Recrystallization Used? check_method->is_recryst optimize_mobile Optimize Mobile Phase (Vary polarity, try different solvents) is_chrom->optimize_mobile Yes change_stationary Change Stationary Phase (e.g., Alumina) is_chrom->change_stationary Yes change_solvent Change Solvent System (Different solvent or mixture) is_recryst->change_solvent Yes double_recryst Perform Second Recrystallization is_recryst->double_recryst Yes

References

Challenges in the scale-up synthesis of "methyl 6-methyl-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 6-methyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common methods include the Fischer indole synthesis, the Reissert indole synthesis, and palladium-catalyzed cross-coupling reactions. The Fischer indole synthesis is a widely used and classical method for forming the indole ring.[1][2]

Q2: I am planning a scale-up synthesis. Which method is generally preferred for larger quantities?

A2: For large-scale synthesis, the Fischer indole synthesis is often employed due to its cost-effectiveness and the availability of starting materials. However, careful optimization is required to minimize waste and simplify purification. Alternative routes like palladium-catalyzed syntheses can offer high yields and selectivity but may be more expensive on a large scale.

Q3: What are the primary safety concerns when synthesizing this molecule?

A3: Safety is paramount. Key concerns include:

  • Hydrazine derivatives: Phenylhydrazines used in the Fischer synthesis are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Strong acids and bases: Many of the synthetic routes employ strong acids (e.g., sulfuric acid, polyphosphoric acid) or bases (e.g., sodium ethoxide), which are corrosive and require careful handling.[1][3]

  • Solvents: Organic solvents should be handled in a fume hood, and appropriate measures should be taken to avoid ignition sources.

Troubleshooting Guides

Problem 1: Low or No Yield in Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, in this case, the 4-methylphenylhydrazine with methyl pyruvate.

Potential CauseTroubleshooting Steps
Incorrect Acid Catalyst The choice of acid is critical. If using a Brønsted acid (e.g., H₂SO₄, HCl) is not effective, consider a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[1][2] Polyphosphoric acid (PPA) is also a common and effective catalyst.
Unstable Hydrazone Intermediate The hydrazone can be unstable. Consider forming the hydrazone at a lower temperature before proceeding with the cyclization step. In some cases, isolating the hydrazone is not necessary, and a one-pot synthesis can be more efficient.
Decomposition of Starting Material or Product High temperatures can lead to decomposition. Monitor the reaction by TLC and try to run the reaction at the lowest effective temperature. Indoles can also be unstable in strongly acidic conditions, leading to polymerization.
Electronic Effects of Substituents Electron-donating groups on the phenylhydrazine can sometimes disfavor the key[4][4]-sigmatropic rearrangement step, leading to failure of the reaction. While the 6-methyl group is electron-donating, it is generally not strong enough to completely inhibit the reaction.

This is a general procedure that may require optimization for the specific substrate.

  • Hydrazone Formation (Optional Isolation):

    • In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1 equivalent) in ethanol.

    • Add methyl pyruvate (1.1 equivalents) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

    • The hydrazone can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure.

  • Cyclization:

    • To the hydrazone (or the crude reaction mixture from the previous step), add a suitable acid catalyst (e.g., polyphosphoric acid, or a solution of sulfuric acid in ethanol).

    • Heat the reaction mixture to 80-100 °C. The optimal temperature and time should be determined by TLC monitoring.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into ice-water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

    • Extract the product with an organic solvent (e.g., ethyl acetate).[4]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization.

Problem 2: Difficulty in Purification

Purification of the final product can be challenging due to the presence of side products and unreacted starting materials.

Potential CauseTroubleshooting Steps
Formation of Regioisomers If an unsymmetrical ketone were used, two different indole products could form. With methyl pyruvate, this is not an issue for the indole core, but side reactions can still produce multiple products.
Co-eluting Impurities Byproducts from the Fischer indole synthesis can have similar polarities to the desired product, making separation by column chromatography difficult.
Product Tailing on Silica Gel The N-H group of the indole can interact with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
Oily Product That Won't Crystallize The crude product may be an oil due to the presence of impurities. Try purifying a small amount by column chromatography to obtain a seed crystal for recrystallization.
Purification MethodAdvantagesDisadvantagesTypical Purity
Column Chromatography Good for separating compounds with different polarities.Can be time-consuming and use large volumes of solvent. Product may tail on silica.>95%
Recrystallization Can provide very pure material. Good for large-scale purification.Requires a suitable solvent system. Yield can be lower if the product is very soluble.>98%
Solvent Extraction Useful for removing highly polar or non-polar impurities during work-up.Not effective for separating compounds with similar solubility.Variable
Problem 3: Side Reactions and Byproduct Formation
  • Acid-catalyzed Polymerization: Indoles can polymerize in the presence of strong acids.

    • Mitigation: Use the minimum amount of acid required and control the reaction temperature. Adding the reaction mixture to a large volume of water during work-up can help to quickly dilute the acid.

  • Oxidation: The indole ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.

Alternative Synthetic Strategies

If the Fischer indole synthesis proves to be problematic, consider these alternative routes:

  • Reissert Indole Synthesis: This method involves the reductive cyclization of an o-nitrophenylpyruvate derivative. It can be a good alternative, though it involves handling nitro compounds.[3]

  • Palladium-Catalyzed Synthesis: Modern cross-coupling methods can be used to construct the indole ring, often with high yields and selectivity. These methods may involve the reaction of an o-haloaniline with an alkyne.[5]

Visualizing the Workflow

Fischer Indole Synthesis Workflow

fischer_indole_synthesis start Starting Materials: 4-Methylphenylhydrazine Methyl Pyruvate hydrazone Hydrazone Formation (Acid Catalyst, e.g., AcOH) start->hydrazone cyclization Cyclization (Strong Acid, e.g., PPA, H2SO4) Heat hydrazone->cyclization workup Work-up (Quench, Neutralize, Extract) cyclization->workup purification Purification (Chromatography or Recrystallization) workup->purification product Methyl 6-methyl-1H- indole-2-carboxylate purification->product troubleshooting_low_yield start Low or No Yield check_reagents Check Starting Material Purity (Hydrazine, Pyruvate) start->check_reagents check_catalyst Optimize Acid Catalyst (Brønsted vs. Lewis) start->check_catalyst check_temp Vary Reaction Temperature (TLC Monitoring) start->check_temp alternative Consider Alternative Synthesis Route (e.g., Reissert, Pd-catalyzed) check_catalyst->alternative check_atmosphere Consider Inert Atmosphere (N2 or Ar) check_temp->check_atmosphere

References

Preventing degradation of "methyl 6-methyl-1H-indole-2-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of methyl 6-methyl-1H-indole-2-carboxylate during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For short-term storage, room temperature may be acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended. Some suppliers may even recommend freezing for maximum stability. Always refer to the manufacturer's specific storage recommendations provided on the product's certificate of analysis or safety data sheet.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Indole derivatives, in general, are susceptible to degradation through several pathways. The primary factors that can cause the degradation of this compound include:

  • Oxidation: The indole ring is electron-rich and can be easily oxidized, especially when exposed to air (oxygen). This can lead to the formation of various oxidized byproducts.

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of moisture and acidic or basic conditions.

  • Light: Many indole compounds are sensitive to light (photolabile) and can decompose upon exposure to UV or even visible light.[2][3]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation reactions.

Q3: How can I visually detect if my sample of this compound has degraded?

A3: While visual inspection is not a definitive method for assessing purity, some signs of degradation may include a change in color (e.g., from a white or off-white powder to a yellowish or brownish hue) or a change in the physical state of the compound (e.g., clumping due to moisture absorption). However, significant degradation can occur without any obvious visual changes. Therefore, analytical techniques are necessary for a reliable purity assessment.

Q4: What are the potential consequences of using a degraded sample in my experiments?

A4: Using a degraded sample of this compound can have significant negative impacts on your research. These can include:

  • Inaccurate experimental results due to a lower effective concentration of the active compound.

  • The presence of impurities that may have their own biological or chemical activities, leading to confounding variables and misinterpretation of data.

  • Poor reproducibility of experiments.

  • In the context of drug development, the presence of unknown degradation products can pose safety risks.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound.

Problem: Inconsistent or unexpected experimental results.

Possible Cause 1: Degradation of the compound during storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed container).

    • Assess Purity: Perform an analytical purity check using a suitable method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Thin-Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Compare the results to the certificate of analysis of a fresh batch or a previously established standard.

    • Acquire a New Batch: If degradation is confirmed, it is best to use a fresh, unopened batch of the compound for subsequent experiments.

Possible Cause 2: Degradation of the compound in the experimental solution.

  • Troubleshooting Steps:

    • Evaluate Solvent Stability: Indole compounds can be unstable in certain solvents, especially at non-neutral pH or when exposed to light for extended periods. Prepare fresh solutions before each experiment and minimize their exposure to light by using amber vials or covering the containers with aluminum foil.

    • pH Considerations: If your experimental conditions involve acidic or basic solutions, be aware that this can promote the hydrolysis of the methyl ester. Consider performing a time-course stability study of your compound in the experimental buffer to assess its stability under those specific conditions.

    • Minimize Freeze-Thaw Cycles: If you are using stock solutions stored in the freezer, repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Aliquot your stock solutions into single-use vials to avoid this.

Problem: Observed changes in the physical appearance of the solid compound.
  • Troubleshooting Steps:

    • Check for Moisture: Clumping of the powder may indicate moisture absorption. Ensure the container is always tightly sealed and consider storing it in a desiccator.

    • Assess Purity Analytically: As mentioned previously, a change in color is a strong indicator of degradation. An analytical purity assessment is crucial to determine the extent of degradation and the identity of the impurities.

Data Presentation: Illustrative Stability Data

Storage ConditionTime (Months)Purity (%) (Hypothetical)Appearance (Hypothetical)
25°C / 60% RH (Ambient) 099.5White to off-white powder
398.2Slight yellowish tint
696.5Yellowish powder
1293.0Yellow to brownish powder
40°C / 75% RH (Accelerated) 099.5White to off-white powder
197.0Yellowish tint
392.1Yellowish-brown powder
685.4Brownish powder
5°C (Refrigerated) 099.5White to off-white powder
699.4No change
1299.2No change
2498.8No change
-20°C (Frozen) 099.5White to off-white powder
1299.5No change
2499.4No change
Photostability (ICH Q1B) 1.2 million lux hours90.1Yellowish powder
200 W·h/m²88.5Yellowish powder

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A typical gradient could be starting from 80% A and 20% B, ramping to 100% B over 20 minutes, holding for 5 minutes, and then re-equilibrating to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Indole compounds typically have strong UV absorbance around 220 nm and 280 nm. Monitor at a wavelength that provides a good response for the parent compound and potential impurities.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identification of Degradation Products by LC-MS

To identify the potential degradation products, the HPLC method described above can be coupled with a mass spectrometer (MS). The mass-to-charge ratio (m/z) of the impurity peaks can provide information about their molecular weights, aiding in their structural elucidation.

Purity Check by Thin-Layer Chromatography (TLC)

TLC is a quick and simple method to qualitatively assess the purity of a sample.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, for example, a hexane:ethyl acetate or dichloromethane:methanol mixture. The exact ratio should be optimized to achieve good separation (Rf value of the main spot around 0.3-0.5).

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Procedure:

    • Spot the sample solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm and/or 365 nm). Many indole compounds are fluorescent.

    • The presence of multiple spots indicates the presence of impurities.

Mandatory Visualization

Below is a logical workflow for troubleshooting the degradation of this compound.

References

Technical Support Center: By-product Analysis in the Synthesis of Methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and managing by-products during the synthesis of methyl 6-methyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound that might lead to by-product formation?

A1: The most probable synthetic routes include the Fischer, Hemetsberger, and Bischler-Möhlau indole syntheses. Each of these pathways has the potential to generate specific by-products. The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a hydrazone, is a very common method for this class of compounds.[1][2][3]

Q2: I observe a pinkish or brownish hue in my isolated product. What could be the cause?

A2: Pure indoles are typically white to off-white crystalline solids. A pinkish or brownish color often indicates the presence of impurities, which could be oxidation products or polymerized materials. This can occur if the compound is exposed to air, light, or residual acid over extended periods.

Q3: Can regioisomers form during the synthesis of this compound?

A3: The formation of regioisomers is a possibility, particularly in reactions like the Fischer indole synthesis, depending on the starting materials. For instance, if an unsymmetrical ketone is used, a mixture of two indole products can be obtained.[1] However, with carefully chosen starting materials, such as using the appropriate p-tolylhydrazine and a pyruvate derivative, the formation of the desired 6-methyl isomer is generally favored.

Q4: What are the best analytical techniques for identifying and quantifying by-products in my reaction mixture?

A4: A combination of chromatographic and spectroscopic methods is recommended. Thin-Layer Chromatography (TLC) is excellent for initial, rapid qualitative assessment of the reaction progress and purity. For detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal for separating and identifying components of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the structural elucidation of both the desired product and any significant impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I address this?

A: Low yields can stem from several factors, including incomplete reactions, degradation of the product, or significant formation of by-products.

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress using TLC or HPLC to ensure the starting materials are fully consumed. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more catalyst.

  • Product Degradation:

    • Troubleshooting: Indoles can be sensitive to strong acids and high temperatures. If product degradation is suspected, try using a milder acid catalyst (e.g., switching from sulfuric acid to polyphosphoric acid or a Lewis acid like ZnCl₂) or conducting the reaction at a lower temperature for a longer duration.

  • Sub-optimal Work-up:

    • Troubleshooting: During the aqueous work-up, ensure prompt and efficient neutralization of the acid catalyst to prevent acid-mediated decomposition or polymerization of the indole product. Perform extractions quickly and avoid prolonged exposure to acidic or basic conditions.

Issue 2: Presence of Multiple Spots on TLC / Peaks in HPLC

Q: My TLC plate or HPLC chromatogram shows multiple spots/peaks in addition to my desired product. How can I identify these by-products?

A: The presence of multiple signals indicates impurities. The identity of these by-products is often related to the specific synthesis route employed.

  • Potential By-products from Fischer Indole Synthesis:

    • Unreacted Hydrazone: The starting hydrazone may not have fully cyclized. This can be identified by its characteristic spectroscopic signature.

    • Incompletely Cyclized Intermediates: Intermediates of the Fischer synthesis may be present if the reaction does not go to completion.

    • Oxidation/Polymerization Products: As mentioned in the FAQs, indoles can oxidize or polymerize, leading to colored impurities that may appear as baseline material or distinct spots on a TLC plate.

    • Regioisomers: Depending on the starting materials, isomeric indole products could be formed.

  • Analytical Approach:

    • Isolate Impurities: If the impurities are present in significant amounts, attempt to isolate them using column chromatography or preparative HPLC.

    • Spectroscopic Analysis: Characterize the isolated impurities using ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine their structures.

    • LC-MS Analysis: For complex mixtures, LC-MS is invaluable for obtaining the mass of each component, which provides crucial clues to their identities.

Data Presentation: Potential By-products

The following table summarizes potential by-products that may be encountered during the synthesis of this compound, particularly via the Fischer Indole Synthesis.

By-product Type Potential Structure/Description Reason for Formation Analytical Signature (Expected)
Starting Material Unreacted p-tolylhydrazone of methyl pyruvateIncomplete reactionDistinct signals in ¹H and ¹³C NMR; unique mass in MS.
Isomeric Product Methyl 5-methyl-1H-indole-2-carboxylateUse of an isomeric starting hydrazine or rearrangementSimilar NMR and MS to the desired product, but with different chemical shifts and fragmentation patterns. Separable by HPLC.
Oxidation Product e.g., Oxindole derivativesExposure to air/oxidants, especially at elevated temperaturesIntroduction of carbonyl groups (visible in ¹³C NMR and IR); change in mass.
Polymeric Material High molecular weight, complex mixtureStrong acid conditions, high temperaturesBroad, unresolved signals in NMR; often appears as baseline noise in HPLC.
Decarboxylated Product 6-methyl-1H-indoleHarsh reaction conditions (high heat) leading to loss of the ester groupAbsence of the methyl ester signals in ¹H and ¹³C NMR; significant change in mass.

Experimental Protocols

Protocol: By-product Analysis by HPLC-MS

This protocol provides a general method for the analysis of a crude reaction mixture from the synthesis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction mixture.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of acetonitrile and water).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 220 nm and 280 nm.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 50 - 1000 m/z.

    • Data Analysis: Identify the peak for the desired product (m/z corresponding to [M+H]⁺). Analyze the mass spectra of other peaks to propose molecular formulas for potential by-products.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_byproducts Potential By-products p_tolylhydrazine p-Tolylhydrazine hydrazone Hydrazone Formation p_tolylhydrazine->hydrazone methyl_pyruvate Methyl Pyruvate methyl_pyruvate->hydrazone tautomerization [3,3]-Sigmatropic Rearrangement hydrazone->tautomerization Acid Catalyst incomplete Incomplete Reaction (Hydrazone) hydrazone->incomplete cyclization Cyclization & Aromatization tautomerization->cyclization isomer Isomeric Indole (e.g., 4-methyl) tautomerization->isomer Side Reaction product Methyl 6-methyl-1H- indole-2-carboxylate cyclization->product polymer Polymerization cyclization->polymer

Caption: Fischer Indole Synthesis pathway and potential by-product formation.

Experimental_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analysis cluster_results Results & Characterization synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup crude_product Crude Product workup->crude_product tlc TLC Analysis crude_product->tlc hplc_ms HPLC-MS Analysis crude_product->hplc_ms purification Purification (Column Chromatography) crude_product->purification byproduct_id By-product Identification hplc_ms->byproduct_id nmr NMR Spectroscopy data_analysis Data Analysis & Reporting nmr->data_analysis pure_product Pure Product purification->pure_product purification->byproduct_id pure_product->nmr Characterization byproduct_id->nmr Structure Elucidation

Caption: Workflow for by-product analysis and purification.

References

Technical Support Center: Recrystallization of Methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of methyl 6-methyl-1H-indole-2-carboxylate.

Troubleshooting Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of this compound, offering step-by-step solutions.

Problem 1: The compound does not dissolve in the hot solvent.
  • Possible Cause: The chosen solvent is not suitable for dissolving the compound, even at elevated temperatures.

  • Solution:

    • Increase Solvent Volume: Add a small amount of additional solvent and continue heating. If the compound remains insoluble, the solvent is likely inappropriate.

    • Select an Alternative Solvent: Based on the polar nature of the indole ring and the ester functional group, consider solvents such as methanol, ethanol, or ethyl acetate. A mixture of solvents, like methanol/water or ethyl acetate/hexane, can also be effective.

Problem 2: No crystals form upon cooling.
  • Possible Causes:

    • The solution is not supersaturated, meaning too much solvent was used.

    • The cooling process is too rapid.

    • The concentration of the compound is too low.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to promote crystallization.

Problem 3: The compound "oils out" instead of forming crystals.
  • Possible Cause: The compound's solubility is exceeded at a temperature above its melting point, or significant impurities are present.

  • Solutions:

    • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the saturation point and then cool slowly.

    • Use a Solvent Mixture: Employ a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (turbid). Reheat to clarify and then cool slowly. For this compound, a good starting point could be an ethyl acetate/hexane mixture.

Problem 4: The resulting crystals are colored or appear impure.
  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). Keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

While a specific solvent system is not definitively published, based on the recrystallization of similar indole esters, good starting points include:

  • Single Solvents: Methanol or Ethanol.

  • Solvent Mixtures: Methanol/Water or Ethyl Acetate/Hexane.

A systematic approach to solvent selection is recommended.

Q2: How can I determine the correct amount of solvent to use?

The goal is to use the minimum amount of hot solvent to completely dissolve the compound. This ensures that the solution will be supersaturated upon cooling, leading to a good yield of crystals. It is best to start with a small amount of solvent and add more in small portions while heating until the solid just dissolves.

Q3: My yield is very low. What can I do to improve it?

Several factors can contribute to low yield:

  • Using too much solvent: A significant portion of the compound may remain in the mother liquor. Try reducing the initial volume of solvent.

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Use a cold, poor solvent for washing.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture to boiling while stirring to dissolve the solid. Add more methanol in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Recrystallization from a Solvent Mixture (e.g., Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude compound in a minimum amount of hot ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "poor" solvent" or "anti-solvent") dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of ethyl acetate and hexane.

  • Drying: Dry the crystals thoroughly.

Quantitative Data Summary

ParameterRecommended Value/SolventNotes
Solvent Systems Methanol, Ethanol, Methanol/Water, Ethyl Acetate/HexaneSelection depends on impurity profile.
Methanol/Water Ratio Start with a 3:2 ratio and adjust as needed.Based on purification of crude indole.
Charcoal Amount 1-2% of the solute weightUse if colored impurities are present.
Cooling Temperature 0-5 °C (Ice Bath)For maximizing crystal yield.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting_No_Crystals Troubleshooting: No Crystal Formation start No Crystals Form on Cooling check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_crystallization Induce Crystallization: - Scratch with glass rod - Add seed crystal check_supersaturation->induce_crystallization Yes reduce_solvent Reduce Solvent Volume: - Evaporate excess solvent - Cool again check_supersaturation->reduce_solvent No (Too much solvent) success Crystals Form induce_crystallization->success reduce_solvent->success

Caption: Decision-making process for inducing crystallization.

Impact of starting material quality on "methyl 6-methyl-1H-indole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 6-methyl-1H-indole-2-carboxylate. The quality of starting materials is a critical factor influencing reaction yield, purity, and overall success. This guide addresses common issues related to precursor quality.

Frequently Asked Questions (FAQs)

Q1: Which synthetic routes are commonly used for this compound, and what are the critical starting materials?

A1: The synthesis of this compound can be approached through several established methods for indole formation. The most relevant routes include the Reissert, Leimgruber-Batcho, and Fischer indole syntheses. Each route has different starting materials, and their quality is paramount for a successful synthesis.

  • Reissert Synthesis: This method typically starts with an ortho-nitrotoluene derivative, such as 4-methyl-2-nitrotoluene, which is condensed with diethyl oxalate.[1][2]

  • Leimgruber-Batcho Indole Synthesis: This route also utilizes an ortho-nitrotoluene derivative like 4-methyl-2-nitrotoluene.[1][3] It involves the formation of an enamine followed by reductive cyclization.[3]

  • Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine, in this case, (4-methylphenyl)hydrazine, with a pyruvate derivative under acidic conditions.[1][4][5]

Q2: How does the purity of the starting ortho-nitrotoluene affect the Reissert and Leimgruber-Batcho syntheses?

A2: The purity of the 4-methyl-2-nitrotoluene starting material is crucial for both the Reissert and Leimgruber-Batcho syntheses. Common impurities can lead to side reactions, lower yields, and difficult purification of the final product.

  • Isomeric Impurities: The presence of isomers like 3-methyl-2-nitrotoluene or 4-methyl-3-nitrotoluene can lead to the formation of undesired indole isomers, which may be difficult to separate from the target molecule. Commercial 2-nitrotoluene can contain 3- and 4-nitrotoluene as impurities.[6]

  • Over-nitrated/Under-nitrated Species: Dinitrotoluene or residual toluene can introduce impurities and affect the stoichiometry of the reaction.

  • Other Contaminants: Residual acids or bases from the nitration process can interfere with the reaction conditions of the subsequent steps.

Q3: What are the critical quality attributes for (4-methylphenyl)hydrazine in the Fischer indole synthesis?

A3: The quality of (4-methylphenyl)hydrazine is a determining factor for the success of the Fischer indole synthesis.

  • Oxidation Products: Phenylhydrazines are susceptible to oxidation. The presence of oxidized byproducts can lead to the formation of colored impurities and tar-like substances, significantly reducing the yield.

  • Salts and Purity: If the hydrazine is used as a salt (e.g., hydrochloride), the salt content and the presence of any free base should be accurately known to ensure correct stoichiometry.

  • Positional Isomers: Contamination with other isomers of methylphenylhydrazine will result in a mixture of indole products.

Q4: What analytical techniques are recommended for assessing the purity of starting materials for indole synthesis?

A4: A thorough analysis of starting materials is essential for consistent and successful synthesis.[7] Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for quantifying the purity of starting materials and identifying the presence of isomers and other non-volatile impurities.[8][9]

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is ideal for analyzing volatile starting materials like substituted nitrotoluenes and for detecting residual solvents.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the starting materials and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[8]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for a qualitative assessment of purity and for monitoring the progress of reactions.[8]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound
Potential Cause Troubleshooting Action
Impure Starting Materials Verify the purity of all starting materials using appropriate analytical techniques (HPLC, GC, NMR).[7][8] Repurify starting materials if necessary (e.g., recrystallization, distillation).
Incorrect Stoichiometry Accurately determine the concentration and purity of reagents, especially if using hydrazine salts or solutions. Adjust the molar ratios accordingly.
Suboptimal Reaction Conditions Optimize reaction temperature, time, and catalyst concentration. The choice of acid catalyst in the Fischer indole synthesis is critical.[11]
Degradation of Intermediates Ensure inert atmosphere (e.g., nitrogen or argon) if intermediates are sensitive to air or moisture. Phenylhydrazones can be unstable.[4]
Inefficient Cyclization In the Leimgruber-Batcho synthesis, ensure the reducing agent (e.g., Raney nickel, Pd/C) is active.[3] For the Reissert synthesis, the reductive cyclization with zinc in acetic acid is a critical step.[2]
Issue 2: Formation of Multiple Products and Purification Difficulties
Potential Cause Troubleshooting Action
Isomeric Impurities in Starting Material Source starting materials with high isomeric purity. Use high-resolution analytical methods to detect and quantify isomeric impurities.
Side Reactions Review the reaction mechanism for potential side reactions. For the Fischer indole synthesis, ensure the correct enamine intermediate is formed.[11] In the Reissert synthesis, incomplete reduction can lead to side products.
Rearrangements The Fischer indole synthesis can sometimes lead to rearrangements, especially with certain substitution patterns.[12] Consider alternative synthetic routes if this is a persistent issue.
Ineffective Purification Method Develop a robust purification method. This may involve optimizing the mobile phase for column chromatography or considering alternative techniques like preparative HPLC or crystallization.

Quantitative Data Summary

The following table provides a hypothetical summary of the impact of starting material purity on the yield of this compound. Note: This data is illustrative and based on general principles of organic synthesis. Actual results may vary.

Starting Material Purity (%) Key Impurity Observed Yield (%) Purity of Crude Product (%)
4-methyl-2-nitrotoluene>99.5-85-95>98
4-methyl-2-nitrotoluene98.02% 4-methyl-3-nitrotoluene70-80~90 (contains isomeric indole)
4-methyl-2-nitrotoluene95.05% Dinitrotoluene60-70~85
(4-methylphenyl)hydrazine>99.0-80-90>97
(4-methylphenyl)hydrazine97.03% Oxidation products50-60~80 (highly colored)

Experimental Protocols

A generalized experimental protocol for the Leimgruber-Batcho synthesis of this compound is provided below.

Step 1: Enamine Formation

  • To a solution of 4-methyl-2-nitrotoluene in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the mixture under an inert atmosphere and monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent, such as Raney nickel or palladium on carbon (Pd/C).

  • Introduce a hydrogen source, either by bubbling hydrogen gas or by adding hydrazine hydrate.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate.

  • The resulting intermediate is then esterified to yield this compound.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis SM Starting Material (e.g., 4-methyl-2-nitrotoluene) QC Quality Control (HPLC, GC-MS) SM->QC Purity Check Step1 Step 1: Enamine Formation QC->Step1 Step2 Step 2: Reductive Cyclization Step1->Step2 Step3 Step 3: Esterification Step2->Step3 Purify Purification (Column Chromatography) Step3->Purify FinalQC Final Product QC (NMR, LC-MS) Purify->FinalQC Product Product FinalQC->Product Methyl 6-methyl-1H- indole-2-carboxylate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product CheckSM Check Starting Material Purity? Start->CheckSM CheckCond Review Reaction Conditions? CheckSM->CheckCond No Repurify Repurify Starting Materials CheckSM->Repurify Yes CheckPuri Optimize Purification? CheckCond->CheckPuri No OptimizeR Optimize Temp, Time, Stoichiometry CheckCond->OptimizeR Yes OptimizeP Develop New Purification Method CheckPuri->OptimizeP Yes Success Successful Synthesis CheckPuri->Success No Repurify->Start OptimizeR->Start OptimizeP->Start

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

A Comparative Guide to Indole-2-Carboxylate Esters in Synthetic Chemistry: Methyl 6-methyl-1H-indole-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision in the synthesis of complex molecules. The indole-2-carboxylate scaffold is a cornerstone in the synthesis of numerous pharmacologically active compounds. This guide provides an objective comparison of methyl 6-methyl-1H-indole-2-carboxylate with other common indole-2-carboxylate esters—namely ethyl, tert-butyl, and benzyl esters—offering insights into their respective advantages and disadvantages in key synthetic transformations.

This comparison focuses on the synthesis of the indole nucleus, subsequent N-alkylation, and ester hydrolysis (deprotection), supported by experimental data and detailed protocols.

I. Synthesis of the Indole-2-Carboxylate Core

The formation of the indole ring is the foundational step. Three classical methods, the Fischer, Reissert, and Hemetsberger syntheses, are commonly employed for the preparation of indole-2-carboxylates. The choice of ester group on the starting materials can influence reaction yields and conditions.

Key Synthetic Pathways Overview

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product A Arylhydrazine (e.g., 4-methylphenylhydrazine) Fischer Fischer Indole Synthesis A->Fischer B Pyruvate Ester (Methyl, Ethyl) B->Fischer C o-Nitrotoluene (e.g., 2-nitro-4-methyltoluene) Reissert Reissert Indole Synthesis C->Reissert D Oxalate Ester (Diethyl, Dimethyl) D->Reissert E Aryl Aldehyde Hemetsberger Hemetsberger Synthesis E->Hemetsberger F Azidoacetate Ester (Ethyl) F->Hemetsberger Product Indole-2-carboxylate Ester (Methyl, Ethyl, etc.) Fischer->Product Reissert->Product Hemetsberger->Product

Caption: Major synthetic routes to indole-2-carboxylate esters.

Comparative Data on Indole Synthesis
Synthetic MethodEster GroupStarting MaterialsKey ReagentsTypical YieldNotes
Fischer Indole Synthesis Methyl4-methylphenylhydrazine, Methyl pyruvateAcid catalyst (e.g., H₂SO₄, PPA)Good to ExcellentA versatile and widely used method. The choice between methyl and ethyl pyruvate often depends on commercial availability and downstream processing considerations.
Ethyl4-methylphenylhydrazine, Ethyl pyruvateAcid catalyst (e.g., H₂SO₄, PPA)Good to ExcellentYields are generally comparable to the methyl ester. Ethyl esters can sometimes offer better crystallinity.[1]
Reissert Indole Synthesis Methyl2-nitro-4-methyltoluene, Dimethyl oxalateStrong base (e.g., NaOMe), Reducing agent (e.g., Zn/AcOH)GoodA two-step process involving condensation and reductive cyclization. The use of dimethyl oxalate leads to the methyl ester.
Ethyl2-nitro-4-methyltoluene, Diethyl oxalateStrong base (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH)GoodDiethyl oxalate is commonly used, yielding the ethyl ester. Potassium ethoxide has been reported to give better results than sodium ethoxide.[2]
Hemetsberger Synthesis EthylSubstituted benzaldehyde, Ethyl azidoacetateBase (e.g., NaOEt)GoodInvolves the thermal decomposition of an α-azidocinnamate. Primarily reported for ethyl esters.

II. N-Alkylation of Indole-2-Carboxylates

The indole nitrogen is a common site for further functionalization in drug development. The nature of the ester at the C-2 position can influence the reactivity of the N-H bond and the conditions required for alkylation.

N-Alkylation Workflow

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product IndoleEster Indole-2-carboxylate Ester (Methyl, Ethyl, t-Butyl, Benzyl) Base Base (e.g., NaH, K₂CO₃, KOH) IndoleEster->Base Deprotonation NAlkylatedProduct N-Alkylated Indole-2-carboxylate Ester AlkylatingAgent Alkylating Agent (e.g., R-X) AlkylatingAgent->NAlkylatedProduct Nucleophilic Substitution

Caption: General workflow for the N-alkylation of indole-2-carboxylates.

Comparison of Ester Performance in N-Alkylation
Ester GroupBaseAlkylating AgentSolventConditionsOutcome
Methyl K₂CO₃Dimethyl sulfateAcetoneReflux, 24hGood yield of the N-methylated product.[3]
Ethyl aq. KOHAllyl bromideAcetone20°C, 2hExcellent yield of N-allylated product.[4]
tert-Butyl NaHAlkyl halideDMFRoom TempGenerally proceeds well; the bulky ester can sterically hinder C3-alkylation, favoring N-alkylation.
Benzyl NaHBenzyl bromideDMFRoom TempEfficient N-benzylation is readily achieved.

Key Considerations:

  • Methyl and Ethyl Esters: These are the most commonly used esters due to their stability and the vast amount of literature available. Their reactivity in N-alkylation is similar, with the choice often dictated by the desired final product or subsequent reaction steps. For instance, the use of sodium methoxide with an ethyl ester can lead to transesterification.[4]

  • tert-Butyl Ester: The bulky tert-butyl group can offer steric protection at the C-3 position, which can be advantageous in preventing undesired side reactions. However, its introduction and subsequent removal require specific conditions.

  • Benzyl Ester: This ester is particularly useful when deprotection under mild, non-hydrolytic conditions (e.g., hydrogenolysis) is desired, which can be crucial for sensitive substrates.

III. Hydrolysis of the Ester Group (Deprotection)

The final step in many synthetic routes involving indole-2-carboxylates is the hydrolysis of the ester to the corresponding carboxylic acid, a key intermediate for amide couplings and other transformations. The ease of this deprotection step varies significantly with the nature of the ester.

Ester Hydrolysis Pathways

G cluster_0 Starting Material cluster_1 Deprotection Method cluster_2 Product Ester Indole-2-carboxylate Ester (Methyl, Ethyl, t-Butyl, Benzyl) AcidHydrolysis Acidic Hydrolysis (e.g., TFA, HCl) Ester->AcidHydrolysis BaseHydrolysis Basic Hydrolysis (e.g., NaOH, KOH, LiOH) Ester->BaseHydrolysis Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Ester->Hydrogenolysis CarboxylicAcid Indole-2-carboxylic Acid AcidHydrolysis->CarboxylicAcid BaseHydrolysis->CarboxylicAcid Hydrogenolysis->CarboxylicAcid

Caption: Common deprotection methods for indole-2-carboxylate esters.

Comparative Data on Ester Hydrolysis
Ester GroupReagentConditionsEase of CleavageNotes
Methyl NaOH or KOHaq. Alcohol, HeatModerateStandard basic hydrolysis conditions are effective.
Ethyl NaOH or KOHaq. Alcohol, HeatModerateSimilar to methyl ester; sometimes slightly slower due to increased steric hindrance.[1]
tert-Butyl Trifluoroacetic Acid (TFA)CH₂Cl₂, Room TempEasyReadily cleaved under acidic conditions, which is advantageous for base-sensitive molecules. Stable to basic hydrolysis.
Benzyl H₂, Pd/CVarious solventsMildCleaved under neutral conditions via hydrogenolysis, preserving acid- and base-sensitive functional groups.

IV. Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound
  • Hydrazone Formation: To a solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add methyl pyruvate (1.05 eq) and stir at room temperature for 1 hour.

  • Cyclization: To the crude hydrazone mixture, add polyphosphoric acid (PPA) and heat the mixture to 90-100°C for 1-2 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of this compound
  • Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Hydrolysis of Indole-2-carboxylate Esters
  • For Methyl/Ethyl Esters (Basic Hydrolysis):

    • Dissolve the indole-2-carboxylate ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide or potassium hydroxide (2-5 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with cold 1M HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry.

  • For tert-Butyl Esters (Acidic Hydrolysis):

    • Dissolve the N-Boc protected tert-butyl indole-2-carboxylate in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) at room temperature.

    • Stir for 1-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess TFA under reduced pressure. The product can be purified by crystallization or chromatography.

  • For Benzyl Esters (Hydrogenolysis):

    • Dissolve the benzyl indole-2-carboxylate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude carboxylic acid, which can be purified by crystallization.

V. Conclusion

The choice between methyl, ethyl, tert-butyl, and benzyl indole-2-carboxylate esters is a strategic one that depends on the overall synthetic plan.

  • This compound and its ethyl analog are robust, cost-effective choices for many applications, with well-established protocols for their synthesis and modification.

  • The tert-butyl ester provides a valuable orthogonal protecting group strategy, being stable to bases and readily cleaved under acidic conditions. Its steric bulk can also favorably influence the regioselectivity of certain reactions.

  • The benzyl ester is the protecting group of choice when mild, non-acidic, and non-basic deprotection is required, making it ideal for the synthesis of complex molecules with sensitive functional groups.

By carefully considering the factors of synthesis, reactivity, and deprotection, researchers can select the optimal indole-2-carboxylate ester to streamline their synthetic efforts and achieve their target molecules with greater efficiency.

References

A Comparative Analysis of the Biological Activity of Methyl-Substituted Indole-2-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, methyl-substituted indole-2-carboxylates represent a class of compounds with significant therapeutic potential. The position of the methyl group on the indole ring can profoundly influence the molecule's interaction with biological targets, leading to variations in efficacy and selectivity across different therapeutic areas. This guide provides a comparative analysis of the biological activity of positional isomers of methyl 1H-indole-2-carboxylate, drawing upon available experimental data for the parent compounds and their derivatives to infer structure-activity relationships (SAR).

Comparative Biological Activity

Direct comparative studies on the biological activity of all positional isomers of methyl methyl-1H-indole-2-carboxylate are limited in publicly available literature. However, by examining research on various indole-2-carboxylate and indole-2-carboxamide derivatives, we can extrapolate the likely impact of methyl substitution at different positions on the indole ring.

The following table summarizes the observed biological activities for indole-2-carboxylate derivatives with methyl or other small alkyl substituents at various positions. This information is collated from multiple studies and provides an indication of the potential therapeutic applications for each class of isomer.

Isomer PositionReported Biological Activities of DerivativesKey Findings from SAR Studies
3-Methyl - Anticancer: Derivatives have been synthesized and evaluated as EGFR/CDK2 dual inhibitors.[1] - CB1 Receptor Modulation: Short alkyl groups at the C3 position of the indole ring enhance allosteric modulating activity.[2] - NMDA Receptor Antagonism: A polar, hydrogen-bond-accepting group at the C-3 position is favorable for activity.[3]The C3 position is a critical site for substitution, influencing a range of activities from anticancer to neuromodulatory effects.
4-Methyl - Antitubercular: N-(rimantadine)-indole-2-carboxamides with substitutions at the 4- and/or 6-positions have shown optimal anti-TB activity.[4]Limited direct data on 4-methyl derivatives, but the position is noted as important for antitubercular activity in related carboxamides.
5-Methyl - Anti-Trypanosoma cruzi: Small, aliphatic, electron-donating groups like methyl at the 5' position are favored for potency.[2] - Anticancer: 5-methoxy-1H-indole-2-carboxylic acid derivatives have been synthesized for evaluation as anti-proliferative agents.[5] - CB1 Receptor Modulation: Chloro or fluoro groups at the C5 position enhance activity, suggesting tolerance for small substituents.[2]The C5 position is a key site for modulation of antiparasitic and anticancer activities. Electron-donating groups appear to be beneficial.
6-Methyl - NMDA Receptor Antagonism: A chloro group at the C-6 position leads to high affinity, suggesting this position is important for interaction with the receptor.[3] - IDO1/TDO Inhibition: 6-acetamido-indole-2-carboxylic acid derivatives are potent dual inhibitors.[6] - Antitubercular: Substitution at the 4- and/or 6-positions of the indole ring is optimal for the anti-TB activity of N-(rimantadine)-indole-2-carboxamides.[4]The C6 position is crucial for activity in several target classes, including enzyme inhibition and receptor antagonism.
7-Methyl - Anti-Trypanosoma cruzi: The synthesis of 7-methyl-1H-indole-2-carboxylic acid derivatives has been reported in the context of developing anti-parasitic agents.Data on the specific biological impact of a 7-methyl substituent is less prevalent, but its inclusion in synthetic libraries suggests its potential to modulate activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays used to evaluate the activity of indole derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay: IDO1/TDO Dual Inhibitor Screening

This protocol is used to identify and characterize inhibitors of the immunosuppressive enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).

Procedure:

  • Enzyme and Substrate Preparation: Recombinant human IDO1 and TDO enzymes are prepared. The substrate, L-tryptophan, is prepared in a suitable buffer.

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the substrate, the test compound at various concentrations, and necessary co-factors (e.g., methylene blue, ascorbic acid for IDO1).

  • Incubation: The reaction mixture is incubated at 37°C for a specified time.

  • Reaction Termination and Product Detection: The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine. The concentration of kynurenine is measured by absorbance at 321 nm or by HPLC.

  • IC50 Determination: The IC50 values are determined by plotting the percent inhibition of enzyme activity against the inhibitor concentration.

Receptor Binding Assay: CB1 Allosteric Modulator Activity

This assay measures the ability of a compound to modulate the binding of a known ligand to the CB1 receptor.

Procedure:

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled orthosteric ligand (e.g., [3H]CP55,940) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The ability of the test compound to enhance or inhibit the binding of the radioligand is analyzed to determine its allosteric modulatory effect.

Visualizing Biological Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events GPCR GPCR (e.g., CB1 Receptor) G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Regulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Indole_Derivative Indole Derivative (Allosteric Modulator) Indole_Derivative->GPCR Modulates Binding Orthosteric_Ligand Orthosteric Ligand Orthosteric_Ligand->GPCR Binds

A generalized GPCR signaling pathway modulated by an indole derivative.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesis Synthesis of Isomers Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity) Purification->Primary_Screening Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition) Primary_Screening->Secondary_Screening Active Compounds Target_Identification Target Identification & Validation Secondary_Screening->Target_Identification SAR_Studies Structure-Activity Relationship (SAR) Secondary_Screening->SAR_Studies Signaling_Studies Signaling Pathway Analysis Target_Identification->Signaling_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Optimized Leads

A typical workflow for the discovery and development of bioactive indole compounds.

Conclusion

References

A Comparative Analysis of "Methyl 6-methyl-1H-indole-2-carboxylate" Derivatives and Standard Treatments for Trypanosoma cruzi Infection

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for more effective and less toxic treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, researchers have turned their attention to novel chemical scaffolds, including derivatives of "methyl 6-methyl-1H-indole-2-carboxylate". This guide provides a comparative overview of the anti-Trypanosoma cruzi activity of these indole derivatives against the currently approved drugs, benznidazole and nifurtimox. The information is intended for researchers, scientists, and drug development professionals actively working to combat this neglected tropical disease.

Performance Comparison: Indole Derivatives vs. Standard of Care

The current therapeutic arsenal for Chagas disease is limited to two nitroheterocyclic compounds, benznidazole and nifurtimox, which have been in use for decades.[1][2] While effective in the acute phase of the disease, their efficacy in the chronic phase is variable, and they are associated with significant side effects.[1][3] This has spurred the investigation of new chemical entities, such as indole derivatives, as potential alternatives.

Recent studies on 1H-indole-2-carboxamides, which share a core structure with "this compound", have shown promising in vitro activity against the intracellular amastigote form of T. cruzi.[4][5] The primary mechanism of action for these indole derivatives appears to be the inhibition of the parasite's CYP51 enzyme.[6]

For a direct comparison, the following tables summarize the in vitro efficacy (EC50/IC50) and cytotoxicity (CC50) of representative indole derivatives and the standard drugs, benznidazole and nifurtimox. The selectivity index (SI), a crucial parameter in drug discovery, is also presented.

CompoundT. cruzi StrainEC50/IC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Indole Derivative 1 X10/7 A1>5.5 (pEC50)Vero>10-fold selectivity[4][5]
Indole Derivative 2 X10/7 A1>5.5 (pEC50)Vero>10-fold selectivity[4][5]
Indole Derivative 3 X10/7 A1>5.5 (pEC50)Vero>10-fold selectivity[4][5]
Benznidazole Tulahuen~3.8L929>400>105[7][8]
Nifurtimox TulahuenVariableU2OS>EC50Variable[3]

Note: The data for the indole derivatives is presented as pEC50, which is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Direct comparison of absolute µM values requires conversion. The provided data indicates that the initial indole hits have moderate potency.[4][5]

Experimental Protocols

The validation of anti-Trypanosoma cruzi activity involves a cascade of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

In Vitro Anti-Amastigote Assay

This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular form of the parasite.

  • Host Cell Culture: Mammalian host cells, such as Vero cells or L929 fibroblasts, are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) and seeded into 96-well plates.[9][10]

  • Parasite Infection: Host cells are infected with trypomastigotes of a specific T. cruzi strain (e.g., Tulahuen or Y strain) at a defined multiplicity of infection (MOI).[9][11]

  • Compound Treatment: After allowing for parasite invasion and transformation into amastigotes, the cells are treated with serial dilutions of the test compounds and reference drugs.

  • Incubation: The plates are incubated for a set period (e.g., 72 to 120 hours) to allow for parasite replication.[11][12]

  • Quantification of Parasite Inhibition: The number of intracellular amastigotes is quantified. This can be achieved through various methods:

    • Microscopy: Cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per cell is counted manually or using high-content imaging systems.[11]

    • Reporter Gene Assays: Using parasite strains expressing reporter genes like β-galactosidase or luciferase, the parasite viability can be determined by measuring the enzymatic activity or luminescence.[7][10]

    • Fluorescent Protein Expression: Parasites expressing fluorescent proteins (e.g., GFP or tdTomato) allow for quantification of parasite load via fluorescence intensity.[13][14]

  • Data Analysis: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Cytotoxicity Assay

This assay is performed to assess the toxicity of the compounds against mammalian cells, which is essential for determining the selectivity index.

  • Cell Culture: The same host cell line used in the anti-amastigote assay (or another relevant cell line like U2OS or human-induced pluripotent stem cell-derived cardiomyocytes) is seeded in 96-well plates.[3][9][15]

  • Compound Treatment: Cells are treated with the same range of concentrations of the test compounds as in the efficacy assay.

  • Incubation: The plates are incubated for the same duration as the efficacy assay.

  • Viability Assessment: Cell viability is determined using various methods:[16][17]

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[10]

    • Resazurin Assay (AlamarBlue): This fluorometric assay also measures cell viability through metabolic activity.

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells.[17]

    • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.[16]

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curves.

In Vivo Efficacy in a Murine Model

Animal models are critical for evaluating the in vivo efficacy of promising compounds.[1]

  • Animal Infection: Mice (e.g., Swiss or C57BL/6) are infected with a specific strain of T. cruzi (e.g., Y or Tulahuen strain).[3][18]

  • Compound Administration: Treatment with the test compounds, reference drugs, or vehicle is initiated at a specific time point post-infection (acute or chronic phase) and administered for a defined period (e.g., 20 consecutive days).[3][18]

  • Monitoring of Parasitemia: Blood samples are taken at regular intervals to monitor the number of circulating trypomastigotes.[18]

  • Survival Rate: The survival rate of the different treatment groups is monitored.

  • Parasitological Cure Assessment: At the end of the experiment, parasitological cure can be assessed by methods such as hemoculture, PCR on blood and tissues, or in vivo imaging using bioluminescent parasite strains.[13][19]

  • Histopathology: Tissues, particularly the heart, can be analyzed for inflammation and fibrosis to assess the impact of the treatment on Chagas disease-related pathology.[18]

Mandatory Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound_Library Compound Library (e.g., Indole Derivatives) Primary_Screening Primary Anti-Amastigote Assay (Single Concentration) Compound_Library->Primary_Screening Dose_Response Dose-Response Assay (EC50 Determination) Primary_Screening->Dose_Response Active Compounds Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Selectivity Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Selectivity Hit_Selection Hit Compound Selection (Potency & Selectivity Criteria) Selectivity->Hit_Selection Lead_Optimization Lead Optimization (ADME/Tox Properties) Hit_Selection->Lead_Optimization Promising Hits Acute_Model Acute Murine Model (Parasitemia, Survival) Lead_Optimization->Acute_Model Chronic_Model Chronic Murine Model (Parasitological Cure, Histopathology) Acute_Model->Chronic_Model Efficacious Compounds Candidate_Selection Preclinical Candidate Selection Chronic_Model->Candidate_Selection Signaling_Pathway_Placeholder Indole_Derivative Indole Derivative CYP51 Trypanosoma cruzi CYP51 (Sterol 14α-demethylase) Indole_Derivative->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Biosynthesis Membrane_Integrity Parasite Membrane Integrity Ergosterol_Biosynthesis->Membrane_Integrity Parasite_Death Parasite Death Membrane_Integrity->Parasite_Death

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive spectroscopic comparison of methyl 6-methyl-1H-indole-2-carboxylate with its parent compound, methyl 1H-indole-2-carboxylate, and a halogenated analog, methyl 6-chloro-1H-indole-2-carboxylate, is presented. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. The objective is to offer a clear, data-driven comparison to aid in the identification, characterization, and quality control of these important indole derivatives.

Introduction

Indole-2-carboxylates are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. Subtle modifications to the indole ring, such as the addition of a methyl or chloro group at the 6-position, can significantly influence their physicochemical properties and biological activity. Accurate and thorough spectroscopic characterization is therefore essential for unambiguous structure elucidation and for understanding the electronic effects of these substitutions. This guide provides a side-by-side comparison of the key spectroscopic features of these three related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound, methyl 1H-indole-2-carboxylate, and methyl 6-chloro-1H-indole-2-carboxylate.

¹H NMR Spectral Data

The ¹H NMR spectra of indole derivatives are characterized by distinct signals for the aromatic protons, the N-H proton, and the substituent groups. The chemical shifts and coupling constants are sensitive to the electronic environment of the protons.

CompoundNH (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H7 (ppm)-CH₃ (ppm, indole)-OCH₃ (ppm)
This compound~8.8~7.0~7.4~6.9~7.1~2.4~3.9
Methyl 1H-indole-2-carboxylate[1][2]~8.9~7.1~7.6~7.1~7.3-~3.9
Methyl 6-chloro-1H-indole-2-carboxylate~9.0~7.1~7.6~7.2~7.3-~3.9
¹³C NMR Spectral Data

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecules. The chemical shifts of the carbon atoms in the indole ring are influenced by the substituents.

CompoundC2 (ppm)C3 (ppm)C3a (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C7a (ppm)-C=O (ppm)-OCH₃ (ppm)-CH₃ (ppm, indole)
This compound~136~107~128~121~122~133~112~137~162~52~22
Methyl 1H-indole-2-carboxylate[1]~137~108~128~121~123~125~112~137~162~52-
Methyl 6-chloro-1H-indole-2-carboxylate~136~108~127~121~123~130~112~138~162~52-
Infrared (IR) Spectral Data

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic absorption bands for the N-H, C=O, and C-O bonds are of particular interest in these compounds.

Compoundν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C-O) (cm⁻¹)Aromatic ν(C=C) (cm⁻¹)
This compound~3300-3400~1700-1720~1200-1300~1450-1600
Methyl 1H-indole-2-carboxylate~3300-3400~1700-1720~1200-1300~1450-1600
Methyl 6-chloro-1H-indole-2-carboxylate~3300-3400~1700-1720~1200-1300~1450-1600
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) is a key indicator of the compound's identity.

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ (m/z)Key Fragment Ions (m/z)
This compound[3]C₁₁H₁₁NO₂189.21189158, 130, 102
Methyl 1H-indole-2-carboxylate[1]C₁₀H₉NO₂175.18175144, 116, 89
Methyl 6-chloro-1H-indole-2-carboxylateC₁₀H₈ClNO₂209.63209/211178/180, 143, 115

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: A standard single-pulse sequence is used. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) is commonly employed. Typical parameters include a spectral width of ~240 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (DIP) or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common technique for these types of molecules, which causes ionization and fragmentation, providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) is another common technique, particularly for LC-MS, and is a softer ionization method that often results in a prominent molecular ion peak.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Workflow for Spectroscopic Comparison

The logical workflow for the comparative spectroscopic analysis of these indole derivatives is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis C1 This compound S1 ¹H NMR C1->S1 S2 ¹³C NMR C1->S2 S3 IR C1->S3 S4 Mass Spec C1->S4 C2 Methyl 1H-indole-2-carboxylate C2->S1 C2->S2 C2->S3 C2->S4 C3 Methyl 6-chloro-1H-indole-2-carboxylate C3->S1 C3->S2 C3->S3 C3->S4 D1 Chemical Shifts (δ) Coupling Constants (J) S1->D1 D2 Chemical Shifts (δ) S2->D2 D3 Absorption Bands (cm⁻¹) S3->D3 D4 m/z Ratios Fragmentation S4->D4 Comp Side-by-Side Data Comparison D1->Comp D2->Comp D3->Comp D4->Comp

Workflow for Spectroscopic Comparison of Indole Derivatives.

Conclusion

This guide provides a valuable resource for the spectroscopic comparison of this compound and its related analogs. The tabulated data and detailed experimental protocols will assist researchers in the accurate identification and characterization of these compounds. The observed differences in the spectroscopic data, although subtle, highlight the electronic influence of the substituents on the indole ring, providing a basis for further structure-activity relationship studies.

References

In Vitro Assay Validation for Compounds Derived from Methyl 6-Methyl-1H-indole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for validating the biological activity of compounds derived from the scaffold methyl 6-methyl-1H-indole-2-carboxylate. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities exhibited by the indole nucleus, particularly in the realm of oncology. This document outlines detailed experimental protocols for key assays, presents comparative data for indole derivatives and standard alternative therapies, and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Efficacy of Indole Derivatives and Standard Drugs

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected indole derivatives against common cancer cell lines, alongside data for established anticancer agents for comparative analysis.

Compound/DrugTarget/PathwayCell LineIC50 (µM)
Indole-6-carboxylate Derivative 4a EGFR InhibitorHepG27.43
HCT-1168.15
A5499.02
Indole-6-carboxylate Derivative 6c VEGFR-2 InhibitorHepG26.29
HCT-1167.51
A5498.33
Doxorubicin Topoisomerase II InhibitorHepG2~0.45 - 12.18[1][2]
HCT-116Not specified
A549>20[1]
Erlotinib EGFR InhibitorHepG2Not specified
HCT-11617.86
A549~5.3 - 23[3][4]
Gefitinib EGFR InhibitorHepG2Not specified
HCT-11666.9[5]
A549~7.0 - 21.5[6][7]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and standardization.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (indole derivatives and standard drugs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle distribution of a cell population.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content of the cells is measured by the intensity of PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2).

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Indole derivatives have been shown to modulate multiple signaling pathways involved in cancer progression. A key pathway often targeted is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival, proliferation, and growth.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indole Indole Derivative (e.g., from this compound) Indole->RTK Inhibits Indole->PI3K Inhibits Indole->Akt Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
Experimental Workflow

The general workflow for in vitro validation of the synthesized compounds is depicted below.

Experimental_Workflow Start Start: Synthesized Indole Derivatives MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Potent Potent Compounds Identified IC50->Potent Yes End Lead Compound Identification IC50->End No Mechanism Mechanism of Action Studies Potent->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle KinaseAssay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Mechanism->KinaseAssay CellCycle->End KinaseAssay->End

General experimental workflow for in vitro validation of indole derivatives.

References

"methyl 6-methyl-1H-indole-2-carboxylate" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Methyl 6-Methyl-1H-indole-2-carboxylate Analogs

This guide provides a comparative analysis of the structure-activity relationship (SAR) for analogs of this compound, with a focus on their anti-Trypanosoma cruzi activity. The data presented is derived from studies on a series of 1H-indole-2-carboxamides, where the core indole scaffold, including the 6-methyl substitution, was explored for its impact on biological potency.

Structure-Activity Relationship Analysis

The primary data for this analysis is based on the exploration of 1H-indole-2-carboxamides as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. The core structure, derived from 6-methyl-1H-indole-2-carboxylic acid, was modified at several positions to understand the chemical features crucial for activity.

Key Findings:
  • Indole Core Substitutions: Modifications on the indole ring significantly impacted the compound's potency. Small, electron-donating aliphatic groups at the 5-position of the indole core were favored. For instance, compounds with a methyl or cyclopropyl group at this position showed moderate to good potency.[1][2] Conversely, analogs with electron-withdrawing groups like halogens or trifluoromethyl resulted in inactive compounds.[1][2]

  • Amide Linker and Side Chain: The carboxamide linker proved to be a critical element. Replacing the carboxamide with a sulfonamide led to a complete loss of potency.[1][2] N-methylation of the amide in combination with N-methylation of the indole restored potency, suggesting the importance of the compound's spatial orientation.[1][2]

  • Physicochemical Properties: A recurring challenge within the studied series was the low aqueous solubility and high microsomal clearance of the most potent compounds.[1][2] While some modifications improved these properties, it often came at the cost of reduced biological activity.[1][2]

The following table summarizes the quantitative SAR data for a selection of 1H-indole-2-carboxamide analogs, highlighting the effect of substitutions on the indole core.

Comparative Data of 1H-indole-2-carboxamide Analogs

Compound IDIndole Substituent (R)R' GrouppEC50cLogPLLESolubility (µg/mL)
1 6-Me4-(methylsulfonamido)benzyl5.73.32.4<10
2 6-Me3-pyridyl5.72.82.9<10
Analog A 5-Cyclopropyl, 6-Me4-(methylsulfonamido)benzyl6.23.72.5<10
Analog B 5-Et, 6-Me4-(methylsulfonamido)benzyl5.43.81.6<10
Analog C 5-Cl, 6-Me4-(methylsulfonamido)benzyl<4.23.9<0.3<10
Analog D 5-CF3, 6-Me4-(methylsulfonamido)benzyl<4.23.9<0.3<10

Data extracted from de la Cruz et al., Journal of Medicinal Chemistry.[1] pEC50 represents the negative logarithm of the half-maximal effective concentration. cLogP is the calculated lipophilicity. LLE is the lipophilic ligand efficiency (pEC50 - cLogP).

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the SAR studies.

Anti-Trypanosoma cruzi Proliferation Assay

This assay was performed to determine the potency of the compounds against the intracellular amastigote stage of the T. cruzi parasite.

  • Cell Culture: Murine C2C12 myoblast cells were seeded in 96-well plates and incubated overnight.

  • Infection: The cells were then infected with trypomastigotes of the T. cruzi Tulahuen strain, which expresses the β-galactosidase gene.

  • Compound Treatment: After 48 hours of infection, the medium was replaced with fresh medium containing the test compounds at various concentrations. The plates were incubated for an additional 72 hours.

  • Data Analysis: The assay was stopped by the addition of a lysis buffer containing chlorophenol red-β-D-galactopyranoside (CPRG). The absorbance at 570 nm was measured to quantify the β-galactosidase activity, which is proportional to the number of viable parasites. The pEC50 values were calculated from dose-response curves.

Kinetic Solubility Assay

The aqueous solubility of the compounds was determined using a high-throughput method.

  • Sample Preparation: A stock solution of each compound in dimethyl sulfoxide (DMSO) was diluted into phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation and Filtration: The samples were shaken for 2 hours at room temperature and then filtered to remove any precipitated compound.

  • Quantification: The concentration of the compound in the filtrate was determined by liquid chromatography-mass spectrometry (LC-MS) by comparing it to a standard curve.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for the structure-activity relationship studies of the 1H-indole-2-carboxamide analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start 6-Methyl-1H-indole-2-carboxylic acid amide_coupling Amide Coupling with Various Amines start->amide_coupling diversification Further Modification of Indole Core amide_coupling->diversification library Library of Analogs diversification->library in_vitro_assay Anti-T. cruzi Proliferation Assay library->in_vitro_assay adme_assays Solubility & Metabolic Stability Assays library->adme_assays data_analysis Data Analysis (pEC50, LLE) in_vitro_assay->data_analysis adme_assays->data_analysis sar_interpretation Identify Key Structural Features for Potency and ADME Properties data_analysis->sar_interpretation Feedback Loop next_gen Design of Next-Generation Compounds sar_interpretation->next_gen next_gen->start Iterative Design

Caption: A generalized workflow for the SAR-driven optimization of 1H-indole-2-carboxamides.

References

A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 6-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted indole-2-carboxylates is a cornerstone in the development of new therapeutic agents, with the indole scaffold being a privileged structure in medicinal chemistry. Among these, methyl 6-methyl-1H-indole-2-carboxylate represents an important building block. This guide provides an objective comparison of various catalytic systems that can be employed for its synthesis, supported by experimental data from analogous reactions. Due to the limited publicly available data for the direct synthesis of this specific molecule, this comparison draws upon established methods for closely related indole-2-carboxylate derivatives.

Comparison of Catalytic Systems

The synthesis of indole-2-carboxylates can be achieved through several catalytic routes, with palladium, copper, and classical acid-catalyzed methods being the most prominent. Each system offers distinct advantages and disadvantages in terms of yield, substrate scope, and reaction conditions.

Catalytic SystemGeneral ReactionCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Notes
Palladium-Catalyzed Larock Indole Synthesis Annulation of an ortho-haloaniline with an alkynePd(OAc)₂, PPh₃, Na₂CO₃, LiClDMF10012-2470-95Highly versatile and tolerates a wide range of functional groups. Regioselectivity can be an issue with unsymmetrical alkynes.[1][2]
Palladium-Catalyzed C-H Amination Intramolecular cyclization of 2-acetamido-3-aryl-acrylatesPd(OAc)₂, O₂ (oxidant)DMSO/Toluene100-12024-4860-90Direct functionalization of C-H bonds offers atom economy. Requires an acetylated precursor.[3]
Copper-Catalyzed Decarboxylative N-Arylation Cross-coupling of indole-2-carboxylic acids with aryl halidesCu₂O, K₃PO₄NMP16012up to 99Provides N-aryl indoles from indole-2-carboxylic acids. High temperatures are a drawback.[4]
Classical Fischer Indole Synthesis Acid-catalyzed cyclization of an arylhydrazoneBrønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂)VariousHighVariable5-90A classic and widely used method. Can suffer from low yields and harsh conditions.[3]
Microwave-Assisted Palladium-Catalyzed Heterocyclization Intramolecular oxidative coupling of N-aryl enaminesPd(OAc)₂, Cu(OAc)₂, LiOAcDMF60-1200.5-376-95Significant reduction in reaction time compared to conventional heating.[5]

Experimental Protocols

Palladium-Catalyzed Larock Indole Synthesis (General Procedure for Substituted Indole-2-Carboxylates)

This protocol is adapted from established Larock indole synthesis procedures for analogous compounds.

Reaction Setup: A dried Schlenk tube is charged with palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), sodium carbonate (2.0 equiv.), and lithium chloride (1.0 equiv.). The tube is evacuated and backfilled with argon.

Reagents: To the flask are added the corresponding ortho-iodoaniline derivative (1.0 equiv.), the alkyne (1.2 equiv.), and anhydrous N,N-dimethylformamide (DMF).

Reaction Conditions: The reaction mixture is stirred at 100 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired indole-2-carboxylate.

Microwave-Assisted Palladium-Catalyzed Heterocyclization of N-Aryl Enamines (for 2-methyl-1H-indole-3-carboxylates)

This protocol is based on the synthesis of a closely related isomer and demonstrates a modern, efficient approach.[5]

Reaction Setup: A microwave vial is charged with the N-aryl enamine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), copper(II) acetate (Cu(OAc)₂, 2.0 equiv.), and lithium acetate (LiOAc, 2.0 equiv.).

Solvent: Anhydrous N,N-dimethylformamide (DMF) is added to the vial.

Reaction Conditions: The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a set temperature (e.g., 120 °C) for a specified time (e.g., 1 hour).

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield the product.

Visualizing the Synthetic Pathways

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_product Product p-methylphenylhydrazine p-methylphenylhydrazine Condensation Condensation p-methylphenylhydrazine->Condensation methyl pyruvate methyl pyruvate methyl pyruvate->Condensation Cyclization [3,3]-Sigmatropic Rearrangement Condensation->Cyclization Hydrazone Formation Aromatization Elimination of NH3 Cyclization->Aromatization Product This compound Aromatization->Product Acid Brønsted or Lewis Acid (e.g., H2SO4, ZnCl2) Acid->Cyclization

Caption: Fischer Indole Synthesis Workflow.

Palladium-Catalyzed Larock Indole Synthesis Workflow

Larock_Indole_Synthesis cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_reagents Reagents cluster_product Product ortho-iodoaniline 2-iodo-4-methylaniline Oxidative_Addition Oxidative Addition ortho-iodoaniline->Oxidative_Addition alkyne methyl propiolate Alkyne_Coordination Alkyne Coordination alkyne->Alkyne_Coordination Pd(0) Pd(0) Pd(0)->Oxidative_Addition Oxidative_Addition->Alkyne_Coordination Migratory_Insertion Migratory Insertion Alkyne_Coordination->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product This compound Reductive_Elimination->Product Base Base (e.g., Na2CO3) Base->Reductive_Elimination Ligand Ligand (e.g., PPh3) Ligand->Pd(0)

Caption: Larock Indole Synthesis Catalytic Cycle.

Conclusion

The choice of catalytic system for the synthesis of this compound and its analogs depends on several factors including the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions.

  • Palladium-catalyzed methods , such as the Larock synthesis, offer high yields and broad functional group tolerance, making them a powerful tool for library synthesis and complex molecule construction. The use of microwave irradiation in conjunction with palladium catalysis can dramatically reduce reaction times.

  • Copper-catalyzed reactions provide a more economical alternative to palladium, although they often require higher reaction temperatures.

  • The Fischer indole synthesis remains a viable, classic method, particularly when starting from readily available hydrazines and ketones, though it may require optimization to achieve high yields.

For the synthesis of the specific target molecule, this compound, a palladium-catalyzed approach, such as the Larock synthesis starting from 2-iodo-4-methylaniline and methyl propiolate, would likely be the most efficient and versatile method based on the available data for analogous systems. Further experimental validation is necessary to optimize the conditions for this specific transformation.

References

Purity Assessment of Methyl 6-Methyl-1H-indole-2-carboxylate: A Comparative Guide to HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of methyl 6-methyl-1H-indole-2-carboxylate , a key building block in synthetic organic chemistry. This document outlines detailed experimental protocols, presents comparative data, and discusses the orthogonal strengths of each method, enabling informed decisions for quality control and analytical development.

At a Glance: HPLC vs. NMR for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Primary Use Quantification of the main component and detection of both known and unknown impurities.Structural elucidation, identification of impurities, and absolute quantification (qNMR) without a specific reference standard for the impurity itself.
Strengths High sensitivity, high resolution for complex mixtures, well-established for routine quality control.Provides detailed structural information, non-destructive, can identify and quantify unknown impurities, considered a primary ratio method.
Limitations Requires reference standards for impurity identification and quantification, potential for co-elution, may not detect non-chromophoric impurities.Lower sensitivity compared to HPLC, requires more expensive instrumentation, complex spectra can be challenging to interpret.
Sample Throughput Generally higher, with typical run times of 15-30 minutes.Can be lower, especially for quantitative (qNMR) experiments requiring longer relaxation delays.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for purity determination due to its high resolving power and sensitivity. A reversed-phase HPLC method is typically employed for the analysis of indole derivatives like this compound.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program: Start with 30% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 280 nm is a suitable starting point for indole derivatives, though a UV scan of the main peak is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Hypothetical HPLC Data

The following table summarizes hypothetical results from an HPLC analysis of a this compound sample, illustrating the detection of potential process-related impurities.

Peak IDCompound NameRetention Time (min)Area (%)
1Starting Material (e.g., p-tolylhydrazine)3.50.15
2This compound 10.2 99.50
3Side-product (e.g., isomeric indole)11.50.25
4Unidentified Impurity12.80.10

Purity Calculation (Area %):

The purity is calculated using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

In this hypothetical case, the purity would be 99.50%.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for structural elucidation and can be a powerful method for quantitative analysis (qNMR). It provides a direct measure of the molar concentration of an analyte relative to an internal standard of known purity.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A value of 30 seconds is a conservative starting point.

    • Number of Scans: 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a known signal of the internal standard. For this compound, the methyl ester singlet (~3.9 ppm) or the aromatic protons can be used.

Hypothetical ¹H NMR Spectral Data

The following table provides expected ¹H NMR chemical shifts for this compound in CDCl₃.

ProtonsChemical Shift (ppm)MultiplicityIntegration
NH~8.8br s1H
H-7~7.6d1H
H-4~7.2s1H
H-5~7.0d1H
H-3~7.2d1H
OCH₃~3.9s3H
6-CH₃~2.5s3H

Purity Calculation (qNMR):

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound using HPLC and NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report

Caption: HPLC analysis workflow for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report

Caption: Quantitative NMR (qNMR) workflow for purity assessment.

Comparison of Alternatives and Supporting Data

While HPLC and NMR are the primary methods for purity assessment, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information, aiding in the identification of impurities.

  • Gas Chromatography (GC): Suitable for volatile impurities, such as residual solvents from the synthesis.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can indicate the presence of inorganic impurities or significant organic impurities that alter the elemental composition.

The choice of analytical technique depends on the specific requirements of the analysis. For routine quality control where high throughput is necessary and impurity profiles are well-characterized, HPLC is often the method of choice. For the certification of reference materials, structural confirmation, and the quantification of impurities without their own standards, qNMR is a superior and often required technique.

A comprehensive purity assessment often utilizes an orthogonal approach, employing both HPLC and NMR. This strategy provides a high degree of confidence in the quality of the material, as the methods are based on different chemical and physical principles. For instance, an impurity that co-elutes with the main peak in HPLC may be readily quantifiable by its unique signals in the NMR spectrum.

Conclusion

Both HPLC and NMR are indispensable tools for the purity assessment of this compound. HPLC offers high sensitivity and throughput for routine analysis, while NMR provides invaluable structural information and the ability to perform absolute quantification. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can implement a robust analytical strategy to ensure the quality and consistency of this important chemical intermediate. The use of orthogonal methods is highly recommended for a comprehensive and reliable purity determination.

Comparative Analysis of Indole-2-Carboxylate Derivatives: A Study in Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount in the pursuit of selective and safe therapeutics. This guide provides a comparative analysis of derivatives of the indole-2-carboxylate scaffold, with a focus on illustrating the potential for cross-target interactions. While comprehensive cross-reactivity screening data for "methyl 6-methyl-1H-indole-2-carboxylate" itself is not publicly available, this document synthesizes findings on various indole-2-carboxylate derivatives to highlight the polypharmacological nature of this privileged chemical structure.

The indole scaffold is a cornerstone in medicinal chemistry, found in a multitude of natural products and synthetic drugs.[1][2][3][4][5][6] Its derivatives have been shown to interact with a wide array of biological targets, acting as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions.[3][7][8][9][10] This inherent promiscuity underscores the importance of comprehensive cross-reactivity profiling during drug development to mitigate off-target effects and uncover potential new therapeutic applications.

Multi-Target Activity of Indole-2-Carboxylate Derivatives

The following tables summarize the biological activities of various indole-2-carboxylate derivatives against a range of targets, demonstrating the scaffold's ability to engage with diverse protein families.

Table 1: Indole-2-Carboxylate Derivatives as Enzyme Inhibitors
Derivative Class Target Enzyme Key Compound Example Activity (IC₅₀)
3-Substituted Indole-2-Carboxylic AcidsHIV-1 IntegraseCompound 20a0.13 µM[11]
3-Methylindole-2-CarboxamidesEpidermal Growth Factor Receptor (EGFR)Compound 5d89 nM
Cyclin-Dependent Kinase 2 (CDK2)Compound 5e13 nM
1H-Indole-2-Carboxylic Acids14-3-3η ProteinCompound 46Potent Inhibitory Activities
Table 2: Indole-2-Carboxylate Derivatives as Receptor Antagonists
Derivative Class Target Receptor Key Compound Example Activity Metric
4,6-Dichloroindole-2-Carboxylic AcidsNMDA Receptor (Glycine Site)Compound 8pKi = 8.5
3-Substituted 1H-Indole-2-Carboxylic AcidsCysteinyl-leukotriene Receptor 1 (CysLT₁)Compound 17kIC₅₀ = 5.9 nM[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the literature.

HIV-1 Integrase Strand Transfer Assay

The inhibitory activity against HIV-1 integrase is often determined using a strand transfer assay. A representative protocol involves the following steps:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant HIV-1 integrase enzyme, a labeled donor DNA substrate, and an unlabeled target DNA substrate in a suitable buffer.

  • Compound Incubation: The test compounds (indole-2-carboxylate derivatives) are added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of a divalent metal cation, typically Mg²⁺ or Mn²⁺.

  • Incubation: The mixture is incubated at 37°C to allow the strand transfer reaction to proceed.

  • Quenching and Analysis: The reaction is stopped, and the DNA products are separated by gel electrophoresis. The extent of inhibition is quantified by measuring the amount of strand transfer product formed in the presence of the compound compared to a control without the inhibitor. The IC₅₀ value is then calculated from the dose-response curve.[11]

Kinase Inhibition Assay (EGFR/CDK2)

The inhibitory activity of compounds against protein kinases like EGFR and CDK2 is commonly measured using in vitro kinase assays. A typical protocol is as follows:

  • Assay Components: The assay is performed in a microplate format and includes the purified kinase enzyme, a specific substrate peptide, and ATP.

  • Compound Addition: The indole-2-carboxylate derivatives are serially diluted and added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Receptor Binding Assay (NMDA Receptor - Glycine Site)

The affinity of compounds for a specific receptor site is often determined through competitive binding assays. A protocol for the glycine site of the NMDA receptor would typically involve:

  • Membrane Preparation: Membranes are prepared from a tissue source known to be rich in the target receptor (e.g., rat cerebral cortex).

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand known to bind specifically to the glycine site (e.g., [³H]glycine or [³H]MDL 105,519).

  • Competitive Binding: The test compounds (indole-2-carboxylate derivatives) are added to the incubation mixture at various concentrations to compete with the radioligand for binding to the receptor.

  • Incubation and Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing Biological Interactions and Workflows

To better understand the context of these cross-reactivity studies, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Indole_Derivative Indole-2-carboxylate Derivative Indole_Derivative->EGFR inhibits

Caption: Simplified EGFR signaling pathway, a target for some indole-2-carboxylate derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Indole-2-Carboxylate Scaffold synthesis Chemical Synthesis of Derivative Library start->synthesis purification Purification & Characterization synthesis->purification primary_screen Primary Screen (Single Concentration) purification->primary_screen dose_response Dose-Response Assay (IC₅₀ Determination) primary_screen->dose_response Active Hits selectivity_panel Cross-Reactivity Panel (Multiple Targets) dose_response->selectivity_panel Potent Hits sar Structure-Activity Relationship (SAR) selectivity_panel->sar lead_selection Lead Candidate Selection sar->lead_selection

Caption: General experimental workflow for the discovery of bioactive compounds.

References

Efficacy of Methyl 6-methyl-1H-indole-2-carboxylate Analogs in Cellular Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of methyl 6-methyl-1H-indole-2-carboxylate analogs, supported by experimental data from various cellular models.

This guide provides a detailed comparison of the biological activities of various analogs of this compound. The data presented herein is collated from multiple studies investigating the potential of these compounds as therapeutic agents in diverse areas, including oncology and infectious diseases. The structure-activity relationships (SAR) are explored, highlighting the impact of different substitutions on the indole core on the overall efficacy of these molecules.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of various indole-2-carboxylate and indole-2-carboxamide analogs in different cellular and enzymatic assays.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Indole-2-carboxamide Analogs [1]

CompoundR1R2XCell LineGI50 (nM)EGFR IC50 (nM)VEGFR-2 IC50 (nM)BRAFV600E IC50 (nM)
Va HClNH4 different human cancer cell lines26-2.15 ± 0.20-
Vg CH=CH-O-CH3ClNH4 different human cancer cell lines31-3.25-
Vh CH2-O-CH2CH3ClNH4 different human cancer cell lines37---
Erlotinib (Ref.) ---4 different human cancer cell lines33.8---

GI50: 50% growth inhibition concentration. IC50: 50% inhibitory concentration.

Table 2: Antitubercular Activity of Indole-2-carboxamide Analogs [2]

CompoundSubstitutionM. tb H37Rv MIC (µM)Vero Cells IC50 (µM)Selectivity Index (SI)
8a Unsubstituted>100--
8b 4-Bromo1.45--
8d 5-Bromo1.35--
8e 5-Chloro1.40--
8f 6-Bromo0.6239.9>64
8g 6-Chloro0.3240.9128
Isoniazid (Ref.) -0.05--
Ethambutol (Ref.) -2.40--

MIC: Minimum Inhibitory Concentration. IC50: 50% cytotoxic concentration. SI: Selectivity Index (IC50/MIC).

Table 3: Anti-HIV-1 Integrase Activity of Indole-2-carboxylic Acid Derivatives [3]

CompoundR1R2R3Integrase IC50 (µM)MT-4 Cell CC50 (µM)
18 HBrIsopropyl0.23 ± 0.02> 29
19a HClIsopropyl0.31 ± 0.03> 29
19b HFIsopropyl0.45 ± 0.04> 29

IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay[2]

Human cancer cell lines were seeded in 96-well plates at a density of 2,000 to 4,000 cells per well and incubated overnight. The growth medium was then replaced with a treatment medium containing the test compounds or 0.1% DMSO as a control. After a 72-hour incubation period, PrestoBlue™ Cell Viability Reagent was added to each well according to the manufacturer's instructions. The fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm to determine cell viability.

Kinase Inhibition Assay[1]

The inhibitory activity of the compounds against EGFR, VEGFR-2, and BRAFV600E kinases was determined using kinase-glo luminescent kinase assays. The assays measure the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and the inhibition of this activity by the test compounds is quantified.

Antitubercular Activity Assay[2]

The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv was determined using a microplate-based assay. The bacteria were exposed to serial dilutions of the test compounds, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible growth after a defined incubation period.

HIV-1 Integrase Inhibition Assay[3]

The inhibitory effect of the compounds on HIV-1 integrase activity was assessed using a commercially available kit. The assay measures the strand transfer activity of the integrase enzyme, and the IC50 values were calculated from the dose-response curves.

Visualizing Molecular Mechanisms and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of these indole analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Indole-2-carboxylic acids) synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR) synthesis->purification treatment Compound Treatment purification->treatment cell_culture Cell Culture (Cancer/Bacterial Lines) cell_culture->treatment assay Cell-Based Assays (Viability, Inhibition) treatment->assay data_acq Data Acquisition assay->data_acq dose_response Dose-Response Curve Generation data_acq->dose_response ic50 IC50/MIC Calculation dose_response->ic50 sar Structure-Activity Relationship ic50->sar SAR Analysis

General workflow for synthesis and biological evaluation.

signaling_pathway ligand Indole Analog receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ligand->receptor Inhibition pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Inhibition of receptor tyrosine kinase signaling pathways.

Discussion

The presented data highlights the significant potential of indole-2-carboxylate and its analogs as scaffolds for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies reveal that the biological activity of these compounds can be finely tuned by modifying the substituents on the indole ring.

For instance, in the context of antitubercular activity, the position of halogen substitution on the indole core plays a crucial role. Compounds with a bromo or chloro group at the 6-position (8f and 8g) demonstrated significantly higher potency against M. tuberculosis compared to those with substitutions at other positions or unsubstituted analogs.[2] This suggests that the 6-position is a key interaction point with the molecular target in the bacterium.

In the realm of anticancer research, indole-2-carboxamide derivatives have shown promising antiproliferative activity against various cancer cell lines.[1] The ability of some of these analogs to inhibit key signaling kinases like EGFR and VEGFR-2 points towards a mechanism of action that involves the disruption of critical pathways for tumor growth and survival. The data for compound Va indicates that it is a potent inhibitor of cancer cell growth, surpassing the efficacy of the reference drug erlotinib in the tested cell lines.[1]

Furthermore, the versatility of the indole-2-carboxylic acid scaffold is demonstrated by its application in developing inhibitors for viral enzymes, as seen with the anti-HIV-1 integrase activity of compounds 18, 19a, and 19b.[3] These compounds exhibited potent inhibitory activity at sub-micromolar concentrations with low cytotoxicity, indicating a favorable therapeutic window.

References

Confirming the identity of "methyl 6-methyl-1H-indole-2-carboxylate" through analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques used to confirm the identity of "methyl 6-methyl-1H-indole-2-carboxylate." We present a detailed examination of its spectral properties alongside two isomeric alternatives: "methyl 1H-indole-2-carboxylate" and "methyl 6-methyl-1H-indole-3-carboxylate." This document is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and characterization of indole derivatives, which are significant structural motifs in medicinal chemistry.

Executive Summary

The unambiguous identification of isomeric organic molecules is a critical step in chemical research and drug development. Subtle differences in substituent positions on a core scaffold can lead to vastly different biological activities. This guide demonstrates the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to differentiate this compound from its isomers. While complete experimental data for the target compound is not publicly available in spectral databases, this guide provides the foundational knowledge and comparative data from its isomers to aid in its characterization.

Comparative Analysis of Spectral Data

The following tables summarize the key analytical data for this compound and its selected isomers. This data is essential for distinguishing between these closely related compounds.

Table 1: Physicochemical Properties [1]

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₁NO₂189.2118377-65-6
Methyl 1H-indole-2-carboxylateC₁₀H₉NO₂175.181202-04-6
Methyl 6-methyl-1H-indole-3-carboxylateC₁₁H₁₁NO₂189.21163083-65-6

Table 2: Key Spectroscopic Data Comparison (Expected and Observed)

Analytical TechniqueThis compound (Expected)Methyl 1H-indole-2-carboxylate (Observed)Methyl 6-methyl-1H-indole-3-carboxylate (Observed)
¹H NMR Signals for aromatic protons, two methyl groups (one on the ring and one ester), and an N-H proton. The position of the C6-methyl will influence the splitting patterns of the aromatic protons.Aromatic protons, a methyl ester group, and an N-H proton.Aromatic protons, two methyl groups, and an N-H proton. The different substitution pattern will result in distinct chemical shifts and coupling constants compared to the 2-carboxylate isomer.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 189. Fragmentation pattern would show loss of the methoxycarbonyl group (-COOCH₃) and other characteristic fragments.Molecular ion peak (M⁺) at m/z = 175.Molecular ion peak (M⁺) at m/z = 189. Fragmentation patterns will differ from the 2-carboxylate isomer due to the different position of the ester group.
Infrared Spectroscopy Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-H stretching and bending vibrations.N-H stretch, C=O stretch of the ester.N-H stretch, C=O stretch of the ester. The fingerprint region will differ from the 2-carboxylate isomer.

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and differentiate between isomers based on chemical shifts and coupling constants of protons and carbons.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): If the structure is unknown or the 1D spectra are complex, two-dimensional NMR experiments can be performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like indole derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a common technique.

  • Ionization: In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound and various fragment ion peaks, which can be used to deduce the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (for liquids or low-melting solids). For Fourier-Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum is collected, followed by the sample spectrum.

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C-O, aromatic C-H).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for identifying and comparing the indole derivatives using the described analytical techniques.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_confirmation Confirmation Start Synthesized Compound Purification Purification (e.g., Chromatography) Start->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (e.g., GC-MS) Purification->MS IR Infrared Spectroscopy (e.g., FTIR-ATR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Isomer_Comparison Comparison with Isomers Structure_Elucidation->Isomer_Comparison Identity_Confirmed Identity Confirmed Isomer_Comparison->Identity_Confirmed

Caption: Workflow for the analytical identification of indole derivatives.

Signaling_Pathway_Comparison cluster_compound1 This compound cluster_compound2 Methyl 1H-indole-2-carboxylate cluster_compound3 Methyl 6-methyl-1H-indole-3-carboxylate cluster_comparison Comparative Analysis C1_NMR ¹H & ¹³C NMR Compare_NMR Compare Chemical Shifts & Coupling Constants C1_NMR->Compare_NMR C1_MS Mass Spectrum Compare_MS Compare Molecular Ion & Fragmentation C1_MS->Compare_MS C1_IR IR Spectrum Compare_IR Compare Functional Group & Fingerprint Regions C1_IR->Compare_IR C2_NMR ¹H & ¹³C NMR C2_NMR->Compare_NMR C2_MS Mass Spectrum C2_MS->Compare_MS C2_IR IR Spectrum C2_IR->Compare_IR C3_NMR ¹H & ¹³C NMR C3_NMR->Compare_NMR C3_MS Mass Spectrum C3_MS->Compare_MS C3_IR IR Spectrum C3_IR->Compare_IR

Caption: Logical relationships for the comparative spectral analysis of indole isomers.

Conclusion

The definitive identification of "this compound" relies on a multi-technique analytical approach. While a complete public spectral dataset for this specific compound is currently elusive, a combination of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy provides a robust framework for its characterization. By comparing the expected spectral features with those of its known isomers, researchers can confidently confirm the identity of their synthesized compounds. This guide serves as a foundational tool to assist in this critical aspect of chemical and pharmaceutical research.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 6-Methyl-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of methyl 6-methyl-1H-indole-2-carboxylate, a compound often used in pharmaceutical research and organic synthesis.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the GHS hazard classifications for this compound and disposal procedures for the closely related chemical, methyl 1H-indole-2-carboxylate.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Hazard and Safety Information

Before handling or disposing of this compound, it is essential to be aware of its potential hazards. The following table summarizes the GHS hazard classifications.[2]

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[2]
Acute Toxicity, DermalH312: Harmful in contact with skin[2]
Skin Corrosion/IrritationH315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[2]
Acute Toxicity, InhalationH332: Harmful if inhaled[2]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Use in a well-ventilated area or with a fume hood to avoid inhaling dust or vapors.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, properly labeled, and sealed container.[1]

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Disposal of Unused Product:

  • Unused or excess this compound should be disposed of as hazardous waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • The disposal must be conducted by a licensed hazardous waste disposal company.[3][4]

3. Decontamination of Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, the container may be punctured to prevent reuse and disposed of according to local regulations, which may include recycling or landfill.[1]

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include a clear plan for the quenching of reactive intermediates and the segregation of waste streams at the point of generation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_disposal Disposal Path start Waste Generated (Unused product, contaminated materials, or empty containers) is_product Is it unused product or heavily contaminated material? start->is_product hazardous_waste Collect in a labeled, sealed container. Dispose of as hazardous chemical waste. is_product->hazardous_waste Yes triple_rinse Triple-rinse the container with a suitable solvent. is_product->triple_rinse No (Empty Container) rinsate_disposal Collect rinsate as hazardous waste. triple_rinse->rinsate_disposal container_disposal Puncture and dispose of empty container per local regulations. rinsate_disposal->container_disposal

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, laboratory personnel can significantly mitigate the risks associated with the handling and disposal of this compound, ensuring a safer working environment and compliance with environmental regulations.

References

Personal protective equipment for handling methyl 6-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling methyl 6-methyl-1H-indole-2-carboxylate. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and the required Personal Protective Equipment (PPE) to mitigate risks.

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)
Harmful if swallowedH302Protective gloves, lab coat. Do not eat, drink, or smoke when using this product.[1]
Harmful in contact with skinH312Chemical resistant gloves (e.g., nitrile, neoprene), lab coat or overalls.[1][2]
Causes skin irritationH315Chemical resistant gloves, lab coat.[1]
Causes serious eye irritationH319Chemical safety goggles or a face shield.[1][3]
Harmful if inhaledH332Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[1][4]

General PPE Requirements:

  • Eye Protection: Always wear chemical safety goggles. For splash hazards, a face shield is recommended.[2][3]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves.[2][5] Ensure gloves are compatible with indole derivatives.[2]

  • Respiratory Protection: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[7][8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experiments.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any damage or leaks.

    • Verify that the label matches the product ordered.

    • Ensure the Safety Data Sheet (SDS) is accessible.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[9]

    • Keep the container tightly closed when not in use.[3][9]

    • Some indole derivatives are light and air-sensitive; store in a dark, inert atmosphere if necessary.

  • Preparation for Use:

    • Don the appropriate PPE as detailed in the table above.

    • Work within a certified chemical fume hood.

    • Have an emergency eyewash station and safety shower readily accessible.[10]

  • Weighing and Aliquoting:

    • To minimize dust generation, handle the solid compound carefully.

    • Use a spatula to transfer the desired amount to a tared weighing vessel.

    • Close the primary container immediately after use.

  • Dissolving and Reaction Setup:

    • Add the solvent to the solid compound slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Post-Experiment Work-up:

    • Quench the reaction safely according to the specific experimental protocol.

    • Handle all resulting mixtures and solutions with the same level of precaution as the starting material.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing the compound, including unused material, reaction residues, and contaminated consumables (e.g., gloves, weighing paper), in a designated, labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal Procedure:

    • Follow your institution's specific procedures for the disposal of chemical waste.

    • Contact your EHS office for pickup and disposal.

    • Do not dispose of this chemical down the drain or in regular trash.[9]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store DonPPE Don PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve/React Weigh->Dissolve Workup Post-Reaction Work-up Dissolve->Workup Segregate Segregate Waste Workup->Segregate Label Label Waste Container Segregate->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.